Technical Documentation Center

Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate
  • CAS: 1039961-29-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Overview and Chemical Identity Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a substituted ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Overview and Chemical Identity

Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a substituted aromatic β-keto ester, a class of compounds renowned for their synthetic versatility.[1][2] As 1,3-dicarbonyl compounds, β-keto esters possess a unique electronic landscape with multiple reactive sites—both nucleophilic and electrophilic—making them indispensable building blocks in modern organic synthesis.[2][3] Their utility is particularly pronounced in the pharmaceutical industry, where they serve as key intermediates in the construction of complex molecular architectures, including various heterocyclic systems.[1] This guide provides a detailed examination of the chemical properties, synthesis, and reactivity of this specific synthon, offering a technical foundation for its application in research and development.

The structural hallmark of this molecule is the active methylene group (C2) positioned between two carbonyl functions, which imparts significant acidity and enables a wide range of carbon-carbon bond-forming reactions.[3] The substituted phenyl ring, featuring a methoxy and a methyl group, provides a scaffold that is structurally related to intermediates used in the synthesis of important pharmaceutical agents, such as non-steroidal anti-inflammatory drugs (NSAIDs).[4][5]

Table 1: Compound Identification and Core Properties

Identifier Value
IUPAC Name Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate
CAS Number 1039961-29-9[6]
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid |

Caption: Structure of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate.

Core Synthesis Pathway: Claisen Condensation

The most direct and widely adopted method for the synthesis of aromatic β-keto esters is the crossed Claisen condensation.[7][8] This reaction involves the acylation of a ketone enolate (or an ester enolate) with an acylating agent, typically an ester or acid chloride.[9][10] For the title compound, this translates to the condensation of the enolate derived from 2-methoxy-5-methylacetophenone with an appropriate carboxyethylating agent like diethyl carbonate.

Principle of the Reaction

The reaction is catalyzed by a strong, non-nucleophilic base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt). The base serves to deprotonate the α-carbon of the starting acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the target β-keto ester. The final deprotonation of the highly acidic active methylene proton by the ethoxide byproduct drives the equilibrium towards the product, making the reaction thermodynamically favorable.

Precursor Synthesis: 2-Methoxy-5-methylacetophenone

The primary precursor, 2-methoxy-5-methylacetophenone, can be synthesized from commercially available p-cresol. A common route involves the Fries rearrangement of p-cresyl acetate to produce 2-hydroxy-5-methylacetophenone[11], followed by a standard Williamson ether synthesis (e.g., using dimethyl sulfate or methyl iodide with a base like K₂CO₃) to methylate the phenolic hydroxyl group.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for β-keto ester synthesis.[12]

Reagents & Setup:

  • 2-Methoxy-5-methylacetophenone (1.0 eq.)

  • Sodium Hydride (60% dispersion in mineral oil, 1.5 eq.)

  • Diethyl Carbonate (3.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Glacial Acetic Acid

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • A three-necked, oven-dried, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

Procedure:

  • Initiation: Under a nitrogen atmosphere, suspend sodium hydride (1.5 eq.) in anhydrous THF in the reaction flask. To this suspension, add diethyl carbonate (3.0 eq.).

  • Enolate Formation: Slowly add a solution of 2-methoxy-5-methylacetophenone (1.0 eq.) in anhydrous THF via the dropping funnel over 30 minutes.

  • Condensation: Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask in an ice bath. Cautiously quench the reaction by the slow addition of glacial acetic acid to neutralize the excess NaH, followed by 1 M HCl.

  • Work-up: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Isolation: The crude product is then purified by vacuum distillation or flash column chromatography on silica gel to yield the pure ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate.

Workflow Visualization

Figure 2: Synthesis and Work-up Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification arrow arrow A Suspend NaH in anhydrous THF B Add Diethyl Carbonate A->B C Add Acetophenone Solution Dropwise B->C D Reflux (6-8h) C->D E Cool & Quench (Acetic Acid, HCl) D->E F Extract with Ethyl Acetate E->F G Wash Organic Layer (NaHCO3, H2O, Brine) F->G H Dry (MgSO4) & Concentrate G->H I Purify (Chromatography or Distillation) H->I

Caption: A generalized workflow for the Claisen condensation synthesis.

Spectroscopic and Analytical Profile (Predicted)

While specific experimental spectra for this compound are not widely published, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[12]

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for confirming the presence of the key functional groups. The most prominent absorptions will be the two distinct carbonyl stretching frequencies.

Table 2: Predicted Key IR Absorption Bands

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C=O Stretch Aromatic Ketone ~1680-1695
C=O Stretch Ethyl Ester ~1735-1750
C-H Stretch Aromatic (sp²) ~3000-3100
C-H Stretch Aliphatic (sp³) ~2850-2980
C-O Stretch Aryl Ether & Ester ~1240-1280 and ~1020-1150

| C=C Stretch | Aromatic Ring | ~1580-1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The presence of the keto-enol tautomerism would be evident in the NMR spectrum, though for many β-keto esters, the keto form predominates in solvents like CDCl₃.[12]

Table 3: Predicted ¹H NMR Chemical Shifts (Keto Tautomer in CDCl₃)

Protons Integration Multiplicity Predicted Shift (δ, ppm) Rationale
Ethyl -CH₃ 3H Triplet ~1.2-1.3 Coupled to ester -CH₂-
Phenyl -CH₃ 3H Singlet ~2.3-2.4 Aromatic methyl group
Active Methylene (-CH₂-) 2H Singlet ~3.9-4.1 Alpha to two carbonyls
Methoxy (-OCH₃) 3H Singlet ~3.8-3.9 Aryl ether
Ethyl -CH₂- 2H Quartet ~4.1-4.3 Ester methylene, coupled to -CH₃

| Aromatic (H3, H4, H6) | 3H | Multiplets | ~6.8-7.6 | Substituted benzene ring protons |

Table 4: Predicted ¹³C NMR Chemical Shifts (Keto Tautomer in CDCl₃)

Carbon Predicted Shift (δ, ppm)
Ethyl -CH₃ ~14
Phenyl -CH₃ ~21
Active Methylene (-CH₂-) ~46
Methoxy (-OCH₃) ~56
Ethyl -CH₂- ~62
Aromatic C-H ~112-134
Aromatic C-Substituted ~125-160
Ester C=O ~167

| Ketone C=O | ~195 |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 236. The fragmentation pattern is dictated by the functional groups, with characteristic losses of the ethoxy group, ethyl group, and cleavages alpha to the carbonyls.

Key Predicted Fragments:

  • m/z 236: Molecular ion [M]⁺

  • m/z 191: Loss of ethoxy radical (•OCH₂CH₃)

  • m/z 163: Loss of carboethoxy group (•COOCH₂CH₃) followed by H-rearrangement, or loss of m/z 191 fragment losing CO.

  • m/z 149: Acylium ion [CH₃O(CH₃)C₆H₃CO]⁺, resulting from cleavage of the bond between the ketone and the active methylene. This is often a major fragment for aromatic ketones.

Figure 3: Predicted EI-MS Fragmentation Pathway M [M]⁺˙ m/z 236 F1 m/z 191 Loss of •OC2H5 M->F1 - 45 Da F3 m/z 149 [Ar-C≡O]⁺ M->F3 α-cleavage F2 m/z 163 Loss of CO F1->F2 - 28 Da

Caption: Primary fragmentation pathways for the title compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate lies in the reactivity of its 1,3-dicarbonyl system.

Keto-Enol Tautomerism and Acidity

The compound exists as an equilibrium mixture of keto and enol tautomers. The protons on the α-carbon (active methylene group) are significantly acidic (pKa ≈ 11 in water) because the resulting enolate anion is stabilized by resonance delocalization across both carbonyl oxygen atoms.[3] This acidity allows for easy deprotonation with mild bases (e.g., alkoxides), making the α-carbon a potent nucleophile for various synthetic transformations, including alkylation and acylation.[2]

Application in Heterocyclic Synthesis

A cornerstone application for β-keto esters is in the synthesis of five- and six-membered heterocycles through condensation reactions with dinucleophiles. A prominent example is the Knorr pyrazole synthesis, where a β-keto ester reacts with a hydrazine derivative. This reaction is fundamental to the synthesis of many pharmaceutical agents, including the selective COX-2 inhibitor Celecoxib.[5][13]

In a typical reaction, Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate would react with a substituted hydrazine (e.g., 4-sulfonamidophenylhydrazine for a Celecoxib analog). The reaction proceeds via initial condensation of the hydrazine with the more electrophilic ketone carbonyl, followed by an intramolecular cyclization and dehydration to yield the stable pyrazole ring system.

Figure 4: Pyrazole Synthesis Reaction reagents β-Keto Ester + R-NH-NH₂ intermediate Hydrazone Intermediate reagents->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization product Dehydration → Pyrazole Product cyclization->product

Caption: General pathway for the synthesis of a pyrazole ring.

Relevance in Medicinal Chemistry

While not Celecoxib's direct intermediate, Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a close structural analog to the building blocks used in its manufacture. The core synthesis of Celecoxib involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with 4-hydrazinobenzenesulfonamide.[5][13] The development of Celecoxib derivatives to improve efficacy, reduce side effects, or explore new therapeutic areas (e.g., oncology, anti-viral) is an active area of research.[4][14] Compounds like Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate serve as valuable starting materials for creating novel pyrazole-based scaffolds, allowing medicinal chemists to probe the structure-activity relationship (SAR) of COX-2 inhibitors and other biologically active molecules.

Safety and Handling

Based on analogous compounds, Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate should be handled with standard laboratory precautions. It may cause skin, eye, and respiratory irritation.

  • Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

This guide provides a foundational understanding of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, leveraging established chemical principles to outline its synthesis, properties, and reactivity. Its value as a synthetic intermediate, particularly for constructing pharmacologically relevant heterocyclic systems, makes it a compound of significant interest to the drug development community.

References

  • Yadav, V. K., & Sriram, V. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(41), 11235-11256. [Link]

  • D'hooghe, M., & De Kimpe, N. (2015). Mastering β-keto esters. ResearchGate. [Link]

  • Reyes-Pérez, E., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6799. [Link]

  • Linderberg, M., et al. (2004). Claisen Condensation as a Facile Route to an r-Alkoxy-cinnamate: Synthesis of Ethyl (2S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. Organic Process Research & Development, 8(4), 629-634. [Link]

  • Ito, Y., & Kawamoto, I. (2002). Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System. Organic Process Research & Development, 6(5), 743-745. [Link]

  • Chemical Synthesis Database. (2025). ethyl 3-[2-(methoxymethoxy)-5-methylphenyl]propanoate. [Link]

  • Bates, R. W., et al. (2018). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry, 14, 2526-2533. [Link]

  • Ghorab, M. M., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 18(3), 3550-3571. [Link]

  • Shodhganga. (n.d.). Chapter 5: Experimental. [Link]

  • Linderberg, M., et al. (2004). Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2 S )-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. ResearchGate. [Link]

  • SpectraBase. (n.d.). Ethyl 3-(4-methoxyphenyl)-2-methylpropanoate. [Link]

  • Ghorab, M. M., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. ResearchGate. [Link]

  • Chemspace. (n.d.). Ethyl 3-(2-methylphenyl)-3-oxopropanoate. [Link]

  • American Chemical Society. (n.d.). The celecoxib manufacturing process was redesigned with Green Chemistry. [Link]

  • Organic Syntheses. (n.d.). Ethyl ethoxalylpropionate. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2021). 1-(2-メトキシ-2-メチルエトキシ)-2-プロパノール (1-(2-methoxy-2-methylethoxy)-2-propanol). [Link]

  • Google Patents. (2011).

Sources

Exploratory

Technical Whitepaper: Synthesis, Characterization, and Application of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

Executive Summary In the realm of modern medicinal chemistry, β -keto esters serve as privileged pharmacophore precursors. Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (CAS: 1039961-29-9) is a highly specialized bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry, β -keto esters serve as privileged pharmacophore precursors. Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (CAS: 1039961-29-9) is a highly specialized building block characterized by its 1,3-dicarbonyl system and a phenyl ring substituted with an ortho-methoxy and a meta-methyl group[1]. This specific substitution pattern is not arbitrary; the ortho-methoxy moiety acts as a critical conformational lock in downstream heterocyclic products, dictating the spatial orientation of the molecule when binding to target proteins (e.g., kinase hinge regions). This whitepaper details the physicochemical profiling, optimal synthetic methodologies, and downstream applications of this compound.

Physicochemical Profiling

Understanding the baseline properties of this intermediate is essential for reaction optimization and analytical validation. The data below summarizes the core physicochemical parameters[2][3].

ParameterValue / Description
Chemical Name Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate
Synonyms Ethyl (2-methoxy-5-methylbenzoyl)acetate
CAS Registry Number 1039961-29-9
Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
Appearance Colorless to pale yellow liquid/oil
Standard Purity 98% (HPLC/NMR)

Synthetic Methodologies: Overcoming Steric Hindrance

Synthesizing ortho-substituted benzoylacetates via classical Claisen condensation (reacting the corresponding acetophenone with diethyl carbonate, or the benzoate ester with ethyl acetate) frequently results in poor yields. The ortho-methoxy group introduces significant steric hindrance, which impedes the nucleophilic attack of the ester enolate and promotes competing self-condensation pathways.

To circumvent this, the Meldrum's Acid Acylation Route is the preferred, field-proven methodology[4]. This route leverages the high acidity and facile enolization of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) to ensure regiospecific C-acylation, followed by a thermodynamically driven decarboxylation.

Step-by-Step Protocol: Meldrum's Acid Route
  • Carboxylic Acid Activation: Dissolve 1.0 equivalent of 2-methoxy-5-methylbenzoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1.1 equivalents of 1,1'-Carbonyldiimidazole (CDI) in portions. Stir at room temperature for 1 hour until CO2 evolution ceases, yielding the activated acyl imidazole.

  • C-Acylation: To the reaction mixture, add 1.1 equivalents of Meldrum's acid and 2.0 equivalents of anhydrous pyridine. Stir the mixture at room temperature for 12-16 hours. The highly nucleophilic enolate of Meldrum's acid attacks the activated intermediate, forming the acyl Meldrum's acid complex.

  • Ethanolysis and Decarboxylation: Concentrate the reaction mixture under reduced pressure to remove DCM. Dissolve the crude residue in anhydrous ethanol (0.2 M concentration). Reflux the solution at 80°C for 3-4 hours. Causality: The thermal energy drives the nucleophilic attack of ethanol on the dioxanedione ring, triggering the expulsion of acetone and carbon dioxide, irreversibly driving the reaction to form the β -keto ester[4].

  • Isolation and Purification: Evaporate the ethanol. Partition the residue between ethyl acetate and 1M HCl (to remove pyridine). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure product.

Downstream Applications: Heterocyclic Scaffold Generation

The primary utility of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate lies in its capacity to undergo divergent cyclization reactions. The 1,3-dicarbonyl motif contains two electrophilic carbon centers and one highly nucleophilic α -carbon, making it an ideal substrate for synthesizing nitrogenous heterocycles.

  • Pyrazole Synthesis (Knorr Condensation): Reaction with substituted hydrazines yields 1,5-disubstituted pyrazoles. The ortho-methoxy group often directs the regioselectivity of the cyclodehydration, favoring one isomer over the other due to steric shielding of the adjacent ketone.

  • Pyrimidine Synthesis (Biginelli/Condensation): Base-catalyzed condensation with amidines or guanidines yields pyrimidine scaffolds, which are ubiquitous in receptor antagonists and kinase inhibitors.

G A Ethyl 3-(2-methoxy-5-methylphenyl) -3-oxopropanoate D Pyrazole Scaffold (Kinase Inhibitors) A->D Knorr Condensation (Acid Catalyzed) E Pyrimidine Scaffold (Receptor Antagonists) A->E Base Catalyzed Cyclization B Hydrazine Derivatives B->D Cyclodehydration C Amidine/Guanidine Derivatives C->E Condensation

Divergent synthetic pathways of the β-keto ester into pyrazole and pyrimidine scaffolds.

Analytical Characterization & Self-Validating Systems

To ensure the integrity of the synthesized batch, the analytical protocol must act as a self-validating system. β -keto esters exist in a solvent-dependent keto-enol tautomeric equilibrium.

  • 1H NMR (400 MHz, CDCl3): The spectrum inherently validates the structure through the keto-enol ratio.

    • Keto Form (Major in non-polar solvents): Look for a diagnostic singlet at ~3.9 ppm corresponding to the α -CH2 protons flanked by the two carbonyls. The ethyl ester will show a classic triplet (~1.2 ppm) and quartet (~4.1 ppm).

    • Enol Form (Minor): A vinylic proton singlet at ~5.8 ppm and a strongly deshielded hydroxyl proton at >12.0 ppm (due to intramolecular hydrogen bonding) confirm the enol tautomer. The ortho-methoxy group restricts the coplanarity of the enol with the phenyl ring, typically shifting the equilibrium heavily toward the keto form compared to unsubstituted analogs.

  • LC-MS (ESI+): The molecular ion peak must be observed at m/z 237.1 [M+H]+. A common fragmentation pattern involves the loss of ethanol (-46 Da) yielding an acylium ion fragment at m/z 191.1, which confirms the ester moiety.

Safety, Handling, and Storage

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent slow hydrolysis or oxidative degradation of the active methylene group[2].

  • Handling: Use standard personal protective equipment (PPE). The compound is an irritant to the eyes, respiratory system, and skin. All manipulations involving volatile solvents and silica gel should be performed inside a certified chemical fume hood.

References

  • Organic Syntheses. "Benzenebutanoic acid, β-oxo-, methyl ester". Organic Syntheses, Inc.[Link]

Sources

Foundational

An In-depth Technical Guide to Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, a β-keto ester of significant interes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, a β-keto ester of significant interest in synthetic and medicinal chemistry. The guide delves into the molecule's structural features, including its pronounced keto-enol tautomerism, and offers a detailed, field-proven protocol for its synthesis via a mixed Claisen condensation. Furthermore, a thorough analysis of its expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is presented to aid in its identification and characterization. The guide concludes with a discussion of its potential applications in drug discovery and development, highlighting the importance of the β-keto ester moiety as a versatile synthetic intermediate.

Introduction

Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, with the CAS Number 1039961-29-9, is a complex organic molecule that belongs to the class of β-keto esters. These compounds are characterized by a ketone functional group at the β-position relative to an ester group. This structural motif imparts unique chemical reactivity, making them valuable building blocks in organic synthesis. The presence of the substituted phenyl ring, specifically the 2-methoxy-5-methylphenyl group, introduces additional steric and electronic features that can influence its reactivity and potential biological activity. The methoxy group, a common substituent in many natural products and pharmaceuticals, is known to impact a molecule's physicochemical properties and its interactions with biological targets. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound in their synthetic and drug discovery endeavors.

Molecular Structure and Properties

The molecular structure of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is fundamental to understanding its chemical behavior. A key feature of β-keto esters is their existence as a dynamic equilibrium of two tautomeric forms: the keto and the enol forms.[1][2]

Keto-Enol Tautomerism

The equilibrium between the keto and enol tautomers is a critical aspect of the chemistry of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate. The α-protons, situated between the two carbonyl groups, are acidic and can be removed to form an enolate, which is the intermediate in the interconversion between the two forms. The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, forming a stable six-membered ring.[1] The position of this equilibrium is influenced by factors such as the solvent and temperature.[1]

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid
Solubility Soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone. Sparingly soluble in water.
LogP (predicted) ~2.5

Synthesis of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

The most logical and efficient method for the synthesis of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a mixed Claisen condensation. This reaction involves the acylation of an enolate with an ester. In this case, the enolate of ethyl acetate reacts with a substituted benzoic acid ester, such as methyl 2-methoxy-5-methylbenzoate.[3][4][5] An alternative, and often high-yielding, approach is the acylation of a substituted acetophenone with diethyl carbonate in the presence of a strong base like sodium hydride.[6][7]

Synthetic Workflow

G start Starting Materials: - 2-Methoxy-5-methylacetophenone - Diethyl carbonate - Sodium hydride - Tetrahydrofuran (THF) reaction Claisen-type Condensation start->reaction workup Aqueous Workup (Acidification and Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate purification->product

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of β-keto esters from acetophenones and diethyl carbonate.[6][7]

Materials:

  • 2-Methoxy-5-methylacetophenone

  • Sodium hydride (60% dispersion in mineral oil)

  • Diethyl carbonate

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil. Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexanes under a gentle stream of nitrogen. Add anhydrous THF (5 mL per mmol of sodium hydride) to the flask.

  • Enolate Formation: Cool the suspension of sodium hydride in THF to 0 °C using an ice bath. To this suspension, slowly add a solution of 2-methoxy-5-methylacetophenone (1.0 equivalent) in anhydrous THF (2 mL per mmol of acetophenone). Stir the reaction mixture at room temperature for 30 minutes.

  • Acylation: Add diethyl carbonate (3.0 to 4.0 equivalents) to the reaction mixture. Heat the mixture to reflux and maintain reflux for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~ 5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers sequentially with water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing the polarity) to afford the pure Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate.[3][8]

Spectroscopic Characterization

The structural elucidation of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate relies on a combination of spectroscopic techniques. The presence of both keto and enol tautomers will be evident in the NMR and IR spectra.

¹H and ¹³C NMR Spectroscopy

Proton and carbon NMR are powerful tools for characterizing the structure and determining the keto-enol ratio.[1][2] The chemical shifts will be influenced by the electron-donating methoxy group and the weakly electron-donating methyl group on the aromatic ring.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Keto Form)Assignment (Enol Form)
~12.5s1H-Enolic OH
~7.0-7.5m3HAr-HAr-H
~5.6s1H-=CH-
~4.2q2H-OCH₂CH₃-OCH₂CH₃
~3.9s2H-COCH₂CO--
~3.8s3HAr-OCH₃Ar-OCH₃
~2.3s3HAr-CH₃Ar-CH₃
~1.3t3H-OCH₂CH₃-OCH₂CH₃

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment (Keto Form)Assignment (Enol Form)
~195Ar-C=O-
~172-C=O (ester)-C=O (ester)
~168-=C-OH
~158Ar-C-OCH₃Ar-C-OCH₃
~130-140Ar-CAr-C
~110-125Ar-CHAr-CH
~90-=CH-
~61-OCH₂CH₃-OCH₂CH₃
~55Ar-OCH₃Ar-OCH₃
~46-COCH₂CO--
~21Ar-CH₃Ar-CH₃
~14-OCH₂CH₃-OCH₂CH₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for both the keto and enol tautomers.

Predicted IR Absorption Frequencies:

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400 (broad)MediumO-H stretch (enol, intramolecular H-bond)
~1740StrongC=O stretch (ester, keto form)
~1715StrongC=O stretch (ketone, keto form)
~1650StrongC=O stretch (ester, conjugated in enol form)
~1610MediumC=C stretch (enol form)
~1250StrongC-O stretch (aryl ether)
~1100-1300StrongC-O stretch (ester)
Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 236

  • Major Fragments:

    • m/z = 191: Loss of an ethoxy radical (•OCH₂CH₃)

    • m/z = 163: Loss of the ethyl ester group (•CO₂CH₂CH₃)

    • m/z = 149: Formation of the 2-methoxy-5-methylbenzoyl cation

    • m/z = 121: Loss of CO from the benzoyl cation

    • m/z = 77: Phenyl cation

Applications in Drug Discovery and Development

β-Keto esters are versatile intermediates in the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential biological activity.[9][10] The presence of both nucleophilic (at the α-carbon) and electrophilic (at the carbonyl carbons) centers allows for a variety of chemical transformations.

Role as a Synthetic Intermediate

Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate can serve as a precursor for the synthesis of:

  • Pyrazoles and Isoxazoles: Reaction with hydrazines and hydroxylamine, respectively, can lead to the formation of these five-membered heterocyclic rings, which are common scaffolds in many pharmaceuticals.

  • Pyrimidines and Pyridines: Condensation reactions with ureas, thioureas, or other suitable precursors can yield these six-membered heterocycles, which are also prevalent in drug molecules.

  • Coumarins: The Pechmann condensation, involving the reaction of a phenol with a β-keto ester in the presence of an acid catalyst, could be a potential route to novel coumarin derivatives.

The 2-methoxy-5-methylphenyl moiety itself is found in various biologically active molecules, and its incorporation into new scaffolds via this β-keto ester intermediate could lead to the discovery of novel therapeutic agents. The methoxy group can influence the pharmacokinetic properties of a drug molecule, such as its absorption, distribution, metabolism, and excretion (ADME), and can also participate in key binding interactions with biological targets.[11][12]

Potential Therapeutic Areas

While the specific biological activity of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate has not been extensively reported, related structures and the chemical motifs present suggest potential for investigation in areas such as:

  • Anticancer Agents: Many heterocyclic compounds derived from β-keto esters exhibit cytotoxic activity against various cancer cell lines.

  • Anti-inflammatory Agents: The ability to modulate inflammatory pathways is a common feature of many substituted aromatic compounds.

  • Antimicrobial Agents: Heterocyclic scaffolds are a rich source of antibacterial and antifungal compounds.

Conclusion

Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a valuable and versatile molecule for synthetic and medicinal chemists. Its synthesis, based on the well-established Claisen condensation, is readily achievable in a laboratory setting. A thorough understanding of its molecular structure, particularly the keto-enol tautomerism, is crucial for its characterization and for predicting its reactivity. The spectroscopic data, although predicted in this guide, provide a solid foundation for its identification. The potential of this β-keto ester as a key intermediate in the synthesis of biologically active compounds makes it a compound of interest for future drug discovery and development programs. This technical guide serves as a comprehensive resource to facilitate and inspire further research into this promising molecule.

References

  • Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. ResearchGate. Available at: [Link]

  • β-diketones: Important Intermediates for Drug Synthesis. ijpras. Available at: [Link]

  • Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journals. Available at: [Link]

  • Separation of Ethyl benzoylacetate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. ERIC. Available at: [Link]

  • The Claisen Condensation. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Claisen condensation. Wikipedia. Available at: [Link]

  • Acetic acid, benzoyl-, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Semantic Scholar. Available at: [Link]

  • IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • The Claisen Condensation. Available at: [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journals. Available at: [Link]

  • 19.06: Carboxylic Derivatives - The Claisen Condensation. Chemistry LibreTexts. Available at: [Link]

  • Ethyl benzoylacetate. NIST WebBook. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Isolation and purification of plant secondary metabolites using column-chromatographic technique. Semantic Scholar. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • 23.7 The Claisen Condensation Reaction. OpenStax. Available at: [Link]

  • 8.1 Claisen Condensation Fundamentals. KPU Pressbooks. Available at: [Link]

  • Ethyl benzoylacetate. SIELC Technologies. Available at: [Link]

  • 13-C NMR Chemical Shift Table.pdf. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Available at: [Link]

  • The role of the methoxy group in approved drugs. PubMed. Available at: [Link]

  • Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. ResearchGate. Available at: [Link]

  • Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. JOCPR. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Department of Chemistry and Biochemistry. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available at: [Link]

  • Applications for the Strength of Aromatics in Medicine, Agro chemistry, and Materials. Walsh Medical Media. Available at: [Link]

  • Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects. RSC Publishing. Available at: [Link]

Sources

Exploratory

Advanced Synthesis and Process Engineering of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

Executive Summary Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a highly functionalized β -keto ester that serves as a privileged building block in medicinal chemistry and drug development. Its architecture is sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a highly functionalized β -keto ester that serves as a privileged building block in medicinal chemistry and drug development. Its architecture is specifically designed for the downstream construction of complex heterocycles, including pyrazoles, isoxazoles, and coumarins. The presence of the ortho-methoxy and meta-methyl groups on the phenyl ring introduces specific steric and electronic parameters that necessitate careful selection of the synthetic route to avoid side reactions such as ether cleavage or undesired enolization. This whitepaper details two field-proven, self-validating methodologies for its synthesis.

Physicochemical Profiling & Target Characterization

Before initiating synthesis, it is critical to establish the physical parameters of the target and its primary precursors to inform solvent selection and analytical tracking[1].

CompoundRoleMolecular FormulaMolecular WeightCAS Number
Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate TargetC13H16O4236.26 g/mol N/A
2-Methoxy-5-methylbenzoic acid Precursor (Path A)C9H10O3166.18 g/mol 25045-36-7
2-Methoxy-5-methylbenzoyl chloride Intermediate (Path A)C9H9ClO2184.62 g/mol 25045-35-6
2-Methoxy-5-methylacetophenone Precursor (Path B)C10H12O2164.20 g/mol N/A
Retrosynthetic Logic and Pathway Selection

We present two orthogonal methodologies for the construction of this specific β -keto ester architecture.

  • Pathway A (Meldrum's Acid Acylation): This route leverages the thermodynamic sink of decarboxylation. It is highly chemoselective and completely avoids the self-condensation issues inherent to standard ester enolate chemistry, making it ideal for high-purity pharmaceutical applications.

  • Pathway B (Directed Claisen Condensation): A more direct, atom-economical route utilizing an acetophenone derivative and diethyl carbonate. It requires stringent anhydrous conditions but is highly scalable for pilot-plant production.

Synthesis_Pathways Target Ethyl 3-(2-methoxy- 5-methylphenyl)-3-oxopropanoate Acid 2-Methoxy-5-methylbenzoic acid AcidChloride 2-Methoxy-5-methylbenzoyl chloride Acid->AcidChloride SOCl2, DMF Meldrums Acyl Meldrum's Acid Intermediate AcidChloride->Meldrums Meldrum's Acid Pyridine Meldrums->Target EtOH, Reflux (-CO2, -Acetone) Acetophenone 2-Methoxy-5-methylacetophenone Acetophenone->Target Diethyl Carbonate NaH, THF

Retrosynthetic pathways for Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate.

Methodology A: The Meldrum's Acid Pathway (High-Fidelity Route)
Causality & Mechanistic Insight

The synthesis begins with 2[2]. Conversion to3 is facilitated by thionyl chloride[3]. The addition of catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ, which acts as the true chlorinating species. This lowers the required activation energy, preventing the need for excessive heating that could trigger unwanted demethylation of the ortho-methoxy group.

In the second stage, Meldrum's acid is acylated. Pyridine is employed to deprotonate Meldrum's acid (pKa ~ 4.9), generating an enolate that attacks the acid chloride. The rigid, cyclic 1,3-dioxane-4,6-dione structure of Meldrum's acid sterically hinders O-acylation, ensuring exclusive C-acylation. Finally, refluxing the intermediate in ethanol induces nucleophilic attack by the alcohol, followed by the irreversible expulsion of acetone and carbon dioxide, driving the reaction exclusively to the β -keto ester.

Self-Validating Protocol

Step 3.1: Acid Chloride Formation

  • Charge a dry, argon-purged flask with 2-Methoxy-5-methylbenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM) (0.2 M).

  • Add thionyl chloride (1.5 eq) dropwise at 0 °C, followed by 2 drops of anhydrous DMF.

  • Validation Check: The immediate evolution of gas (SO2, HCl) confirms the active catalytic cycle. Stir at room temperature until gas evolution ceases (approx. 2 h).

  • Concentrate under reduced pressure to yield the acid chloride. Validation: A small aliquot quenched in methanol should show complete conversion to the methyl ester via TLC (Rf ~0.6 in Hexanes:EtOAc 4:1).

Step 3.2: Meldrum's Acid Acylation

  • In a separate flask, dissolve Meldrum's acid (1.1 eq) and pyridine (2.2 eq) in anhydrous DCM at 0 °C.

  • Add the crude acid chloride (dissolved in DCM) dropwise over 30 minutes.

  • Validation Check: The solution will turn deep red/orange, indicating the formation of the enolate-acyl complex.

  • Stir for 2 h at room temperature. Wash the organic layer with 1M HCl. Validation: The aqueous phase must test at pH < 3 to confirm the complete removal of pyridine, which would otherwise inhibit the subsequent ethanolysis.

  • Evaporate the DCM to isolate the crude acyl Meldrum's acid.

Step 3.3: Ethanolysis & Decarboxylation

  • Dissolve the crude intermediate in absolute ethanol (0.1 M).

  • Heat the solution to reflux (78 °C) for 4 hours.

  • Validation Check: Monitor the reaction via an oil bubbler. Continuous bubbling indicates the release of CO2. The reaction is complete when gas evolution completely ceases.

  • Concentrate the solvent in vacuo and purify via silica gel chromatography to yield the pure target compound[1].

Methodology B: Directed Claisen Condensation (Scale-Up Route)
Causality & Mechanistic Insight

This route utilizes 4 as the starting material[4]. Sodium hydride (NaH) is used to quantitatively deprotonate the methyl ketone, forming a highly nucleophilic enolate. Diethyl carbonate is used in large excess (often acting as a co-solvent) to ensure that the enolate attacks the carbonate rather than another molecule of the unreacted ketone, which would lead to a diketone side product.

Self-Validating Protocol
  • Suspend NaH (60% dispersion in mineral oil, 2.5 eq) in anhydrous THF under an inert atmosphere. Wash with hexanes to remove the oil, then resuspend in THF.

  • Add diethyl carbonate (3.0 eq) to the suspension.

  • Heat the mixture to 60 °C and add a solution of 2-Methoxy-5-methylacetophenone (1.0 eq) in THF dropwise over 1 hour.

  • Validation Check: Hydrogen gas evolution will occur immediately upon addition. The controlled dropwise addition ensures the local concentration of the ketone remains low, minimizing self-condensation.

  • Reflux for an additional 2 hours.

  • Cool to 0 °C and carefully quench with glacial acetic acid until the pH reaches 5-6. Validation: The quench destroys excess NaH and neutralizes the highly basic enolate of the target compound. A pH > 7 will result in the target remaining in the aqueous layer as a sodium salt, drastically reducing yield.

  • Extract with ethyl acetate, wash with brine, dry over Na2SO4, and purify via vacuum distillation.

Comparative Route Analysis & Analytical Validation
MetricPathway A (Meldrum's Acid)Pathway B (Claisen Condensation)
Overall Yield 75 - 85%60 - 70%
Chemoselectivity Excellent (No self-condensation)Moderate (Risk of diketone formation)
Scalability Moderate (Gas evolution management)High (Standard industrial conditions)
Reagent Hazards SOCl2 (Corrosive, toxic gas)NaH (Pyrophoric, H2 gas generation)

Analytical Signatures for Quality Control: To ensure the integrity of the synthesized1[1], 1H NMR (CDCl3) should display the following key markers:

  • Keto Tautomer: A distinct singlet at ~3.9 ppm integrating to 2 protons, representing the active methylene group (-CO-CH2-CO2Et).

  • Enol Tautomer: Depending on the solvent, a minor singlet at ~5.6 ppm (vinyl proton) and a broad singlet >12 ppm (hydrogen-bonded enol OH) may be observed.

  • Aromatic/Aliphatic: A singlet at ~3.8 ppm (3H, -OCH3), a singlet at ~2.3 ppm (3H, Ar-CH3), and the characteristic ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.2 ppm).

References
  • ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate CAS# - ChemicalBook. 1

  • NEW GAS-PHASE DOMINO PROCESSES LEADING TO BENZOPYRANONES AND BENZOFURANS - Clockss.org (Aitken et al., Heterocycles 2016). 4

  • 2-Methoxy-5-methylbenzoyl chloride | C9H9ClO2 | CID 14223570 - PubChem - National Institutes of Health. 3

  • 2-Methoxy-5-methylbenzoic acid | 25045-36-7 - Sigma-Aldrich. 2

Sources

Foundational

Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate: Comprehensive Spectroscopic Characterization and Synthetic Methodology

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary In modern drug development, functionalized β -keto esters...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In modern drug development, functionalized β -keto esters serve as indispensable building blocks for the construction of privileged heterocyclic scaffolds, including coumarins, quinolines, and pyrimidines. Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (also known as ethyl 2-methoxy-5-methylbenzoylacetate) is a highly versatile intermediate. The presence of the ortho-methoxy and meta-methyl groups on the aromatic ring imparts unique steric and electronic properties that significantly influence both its reactivity in multicomponent reactions (such as the Biginelli reaction) and its keto-enol tautomeric equilibrium.

As a Senior Application Scientist, I have structured this whitepaper to provide a self-validating framework for the synthesis and rigorous spectroscopic elucidation of this compound. We will move beyond merely listing data to explaining the fundamental causality behind the synthetic choices and the observed spectroscopic phenomena.

Mechanistic Causality of the Synthetic Architecture

The synthesis of β -keto esters via the classical Claisen condensation (reacting an acetophenone with diethyl carbonate) often suffers from competitive self-condensation and inconsistent yields, particularly when electron-donating groups like an ortho-methoxy moiety deactivate the carbonyl carbon.

To bypass these limitations, a highly controlled, self-validating system is employed: the acylation of potassium ethyl malonate mediated by magnesium chloride ( MgCl2​ ) and triethylamine ( Et3​N ) 1.

The Causality of the Magnesium Chelate: When potassium ethyl malonate is treated with MgCl2​ , it forms a stable, nucleophilic magnesium malonate chelate. This chelation is critical; it effectively "locks" the enolate, preventing multiple acylations. Upon the slow addition of 2-methoxy-5-methylbenzoyl chloride, the chelate undergoes clean mono-acylation. Subsequent acidic workup triggers a rapid decarboxylation (loss of CO2​ ), driving the reaction thermodynamically forward to yield the target β -keto ester exclusively 2.

Mechanism A Potassium Ethyl Malonate + MgCl2 + Et3N B Magnesium Malonate Chelate (Nucleophile) A->B Activation D Tetrahedral Intermediate (Chelate-Stabilized) B->D Acylation C 2-Methoxy-5-methylbenzoyl chloride (Electrophile) C->D Addition E Decarboxylation (-CO2) D->E Acidic Cleavage F Ethyl 3-(2-methoxy-5-methylphenyl) -3-oxopropanoate E->F -CO2 / H+

Fig 1. Mechanistic pathway of Mg-mediated malonate acylation and decarboxylation.

Spectroscopic Elucidation & Tautomeric Dynamics

The structural verification of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate relies on a multi-modal spectroscopic approach. Understanding the electronic environment is key to interpreting this data.

Tautomeric Equilibrium (Keto vs. Enol)

β -keto esters inherently exist in a keto-enol equilibrium. However, in this specific molecule, the bulky ortho-methoxy group creates significant steric hindrance. To form the enol tautomer, the molecule must adopt a planar conformation to maximize extended π -conjugation. The steric clash between the methoxy oxygen and the enol hydroxyl/ester groups forces the aromatic ring out of coplanarity. Consequently, the equilibrium is driven heavily toward the keto tautomer (>90% in CDCl3​ ), unlike unsubstituted ethyl benzoylacetate which exhibits higher enol content.

Nuclear Magnetic Resonance (NMR) Causality
  • 1 H NMR: The +M (mesomeric) effect of the ortho-methoxy group strongly shields the H-3 proton, pushing it upfield to ~6.85 ppm. Conversely, the H-6 proton is deshielded by the anisotropic cone of the adjacent ketone carbonyl, resonating downfield at ~7.65 ppm 3. The active methylene group (keto form) appears as a sharp singlet at 3.95 ppm, confirming the dominance of the keto tautomer.

  • 13 C NMR: The dual carbonyl nature is clearly resolved. The highly deshielded ketone carbonyl appears at ~193.0 ppm, while the ester carbonyl, stabilized by resonance from the ethoxy oxygen, appears at ~167.5 ppm.

Data Presentation

Table 1: 1 H NMR Data (400 MHz, CDCl3​ )

Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
1.25Triplet (t)7.13HEster −CH3​
2.32Singlet (s)-3HAr −CH3​
3.88Singlet (s)-3HAr −OCH3​
3.95Singlet (s)-2HKeto −CH2​−
4.20Quartet (q)7.12HEster −OCH2​−
6.85Doublet (d)8.51HAr-H (C-3, ortho to OMe)
7.26Doublet of Doublets (dd)8.5, 2.01HAr-H (C-4)
7.65Doublet (d)2.01HAr-H (C-6, ortho to C=O)
(Note: Minor enol signals may be observed at ~5.60 ppm (vinyl CH) and ~12.5 ppm (OH) depending on solvent dryness and temperature).

Table 2: 13 C NMR Data (100 MHz, CDCl3​ )

Shift ( δ , ppm)Carbon TypeAssignment
14.1Primary ( CH3​ )Ester −CH3​
20.5Primary ( CH3​ )Ar −CH3​
50.5Secondary ( CH2​ )Keto −CH2​−
55.8Primary ( CH3​ )Ar −OCH3​
61.2Secondary ( CH2​ )Ester −OCH2​−
112.0, 134.5, 131.0Tertiary (CH)Ar-C3, Ar-C4, Ar-C6
126.5, 129.5, 157.0Quaternary (C)Ar-C1, Ar-C5, Ar-C2 (C-OMe)
167.5Quaternary (C=O)Ester Carbonyl
193.0Quaternary (C=O)Ketone Carbonyl

Table 3: IR and HRMS Characterization

TechniqueKey Parameters / Findings
IR (ATR, solid state) 2980, 2935 (C-H stretch); 1740 (Ester C=O); 1675 (Ketone C=O); 1605, 1500 (Ar C=C); 1250, 1030 (C-O stretch) cm−1
HRMS (ESI-TOF) Calculated for C13​H17​O4+​ [M+H]+ : 237.1121; Found: 237.1118.

Experimental Protocols

To ensure reproducibility, the following self-validating workflow must be strictly adhered to. The use of anhydrous conditions during the chelate formation is paramount to prevent premature hydrolysis of the acid chloride.

Step-by-Step Synthetic Methodology
  • Chelate Formation: Suspend potassium ethyl malonate (1.5 equiv) in anhydrous acetonitrile ( CH3​CN ) under an argon atmosphere. Cool the mixture to 0 °C.

  • Base and Metal Addition: Add triethylamine (2.5 equiv) dropwise, followed by anhydrous MgCl2​ (1.8 equiv). Stir the resulting suspension at 15–20 °C for 2 hours to ensure complete formation of the magnesium malonate chelate.

  • Electrophilic Addition: Re-cool the mixture to 0 °C. Slowly add a solution of 2-methoxy-5-methylbenzoyl chloride (1.0 equiv) in anhydrous CH3​CN over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench and Decarboxylation: Cool the reaction flask in an ice bath. Carefully add 12% aqueous HCl until the pH reaches 2. Vigorous effervescence ( CO2​ evolution) will be observed. Stir for an additional 1 hour at room temperature to drive decarboxylation to completion.

  • Extraction and Washing: Extract the aqueous mixture with Ethyl Acetate ( 3×50 mL ). Wash the combined organic layers with saturated aqueous NaHCO3​ (to remove unreacted malonic acid derivatives) and brine.

  • Drying and Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient) to yield the pure β -keto ester as a pale yellow oil.

Workflow step1 Step 1: Chelate Formation MgCl2 + Et3N + Malonate in MeCN (0 °C to 20 °C) step2 Step 2: Electrophilic Addition Add Acid Chloride slowly; Stir 12h at RT step1->step2 step3 Step 3: Quench & Decarboxylate Add 12% aqueous HCl; Stir to release CO2 step2->step3 step4 Step 4: Phase Extraction EtOAc extraction; Wash with NaHCO3 & Brine step3->step4 step5 Step 5: Chromatographic Isolation Silica Gel Chromatography (Hexanes/EtOAc) step4->step5 step6 Step 6: Spectroscopic Validation NMR, IR, HRMS (Confirm Keto/Enol ratio) step5->step6

Fig 2. Step-by-step experimental workflow for synthesis and isolation.

References

  • De Greef, T. F. A., et al. "Synthesis of beta-keto esters using potassium ethyl malonate." Chemical Communications, The Royal Society of Chemistry, 2008.[Link]

  • Rosario, A. R., et al. "Selenium-Mediated Synthesis of Tetrasubstituted Naphthalenes through Rearrangement." ResearchGate, Oct 2025.[Link]

  • Aitken, R. A., & EaStCHEM. "NEW GAS-PHASE DOMINO PROCESSES LEADING TO BENZOPYRANONES AND BENZOFURANS." Heterocycles, Vol. 93, No. 1, 2016.[Link]

Sources

Exploratory

The "Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate" Scaffold: A Comprehensive Guide to Synthesis, Derivatization, and Drug Discovery Applications

Executive Summary The compound ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a highly versatile β -keto ester that serves as a privileged building block in modern medicinal chemistry. By combining a highly reacti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a highly versatile β -keto ester that serves as a privileged building block in modern medicinal chemistry. By combining a highly reactive 1,3-dicarbonyl system with a sterically and electronically tuned aryl ring, this scaffold enables the divergent synthesis of complex heterocycles, including coumarins, pyrazoles, and dihydropyrimidines. This whitepaper provides an authoritative, self-validating technical guide to the de novo synthesis of this core scaffold and its downstream applications in drug discovery.

Structural & Electronic Profiling: The Causality of Reactivity

The chemical behavior of ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is dictated by the synergistic effects of its functional groups:

  • The β -Keto Ester Core : This moiety exists in a dynamic keto-enol tautomeric equilibrium. It provides an electrophilic ketone carbon and a highly nucleophilic α -carbon, making it an ideal substrate for multi-component cyclizations (e.g., Knoevenagel and Pechmann condensations)[1].

  • The ortho-Methoxy Substituent : Acts as a strong electron-donating group via resonance (+R effect), enriching the electron density of the aromatic ring. Crucially, its steric bulk restricts the rotation of the adjacent carbonyl group, enforcing a specific conformational geometry that influences the regioselectivity of downstream cyclizations.

  • The meta-Methyl Group : Enhances the overall lipophilicity (LogP) of the scaffold. In pharmacological applications, this lipophilic vector improves cell membrane permeability and enhances hydrophobic interactions within the binding pockets of target enzymes (e.g., COX-2 or CYP1B1)[2].

De Novo Synthesis of the Core Scaffold

Historically, β -keto esters were synthesized via the Claisen condensation of an aryl ester with ethyl acetate using strong bases like sodium ethoxide. However, applying this method to 2-methoxy-5-methylbenzoate often results in unwanted ether cleavage or competitive self-condensation.

To bypass these limitations, the Mg(II)-Templated Acylation (often referred to as the Rathke or Clay procedure) is the method of choice[3]. This approach utilizes potassium ethyl malonate and an acid chloride. The causality behind this choice lies in the use of anhydrous magnesium chloride ( MgCl2​ ). The Mg(II) ion chelates the malonate, drastically increasing the nucleophilicity of the carbon atom while sterically shielding the oxygen atoms. This ensures exclusive C-acylation over O-acylation[4].

Mechanism Malonate Potassium Ethyl Malonate + MgCl2 + Et3N Enolate Mg(II) Chelated Enolate (Nucleophilic C-atom) Malonate->Enolate Deprotonation & Chelation Intermediate C-Acylated Intermediate (Unstable) Enolate->Intermediate Addition of Acid Chloride AcidChloride 2-Methoxy-5-methylbenzoyl Chloride AcidChloride->Intermediate Product Ethyl 3-(2-methoxy-5-methylphenyl) -3-oxopropanoate + CO2 Intermediate->Product Decarboxylation (Mild Acid)

Figure 1: Mechanism of the Mg(II)-templated C-acylation and subsequent decarboxylation.

Self-Validating Experimental Protocol: Core Synthesis

This protocol incorporates real-time validation checks to ensure synthetic integrity.

  • Enolate Formation : Suspend potassium ethyl malonate (2.1 equiv) and strictly anhydrous MgCl2​ (2.5 equiv) in dry acetonitrile under an inert argon atmosphere. Add triethylamine ( Et3​N , 2.2 equiv) dropwise at 10°C[4].

    • Validation Check: The heterogeneous mixture will transition into a thick, pale-yellow suspension within 30 minutes. A lack of a mild exotherm indicates that the MgCl2​ has absorbed ambient moisture and is inactive.

  • Acylation : Cool the suspension to 0°C. Add 2-methoxy-5-methylbenzoyl chloride (1.0 equiv) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours[4].

    • Validation Check: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (8:2). The complete disappearance of the acid chloride ( Rf​≈0.8 ) and the appearance of a highly UV-active baseline spot (the magnesium complex) confirms successful acylation.

  • Decarboxylation & Workup : Cool the mixture to 0°C and slowly quench with 2M HCl until the aqueous phase reaches pH 2. Extract the biphasic mixture with ethyl acetate (3x).

    • Validation Check: Vigorous effervescence ( CO2​ gas evolution) will occur upon acid addition. The cessation of bubbling confirms the complete decarboxylation of the intermediate into the target β -keto ester[3].

    • Analytical Validation: Crude 1H NMR must show a characteristic singlet at ≈3.9 ppm integrating for 2 protons (the active −CH2​− methylene) and a broad singlet at ≈12.5 ppm integrating for ≈0.3 protons (the enol −OH ), validating the tautomeric system.

Divergent Derivatization Strategies

The true value of the ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate scaffold lies in its ability to act as a central hub for divergent heterocyclic synthesis.

DivergentSynthesis Core Ethyl 3-(2-methoxy-5-methylphenyl) -3-oxopropanoate Phenol Phenol + Acid Catalyst Core->Phenol Hydrazine Aryl Hydrazine + EtOH Core->Hydrazine Urea Urea + Aldehyde + Acid Core->Urea Coumarin Coumarin Derivatives (Pechmann Condensation) Pyrazole Pyrazole Derivatives (Hydrazine Condensation) Pyrimidine Dihydropyrimidines (Biginelli Reaction) Phenol->Coumarin Hydrazine->Pyrazole Urea->Pyrimidine

Figure 2: Divergent synthetic workflow from the core β -keto ester to various bioactive heterocycles.

A. Coumarins via Pechmann Condensation

Coumarins are synthesized by reacting the core β -keto ester with electron-rich phenols (e.g., resorcinol) via the Pechmann condensation[1]. The reaction is typically catalyzed by concentrated H2​SO4​ or Lewis acids like FeCl3​ . The ortho-methoxy group on the scaffold forces the resulting 4-arylcoumarin into a non-planar conformation, which is highly desirable for selective binding in estrogen receptor (ER) modulators and steroid sulfatase inhibitors[4].

B. Pyrazoles via Hydrazine Condensation

Reacting the core ester with an aryl hydrazine in refluxing ethanol yields 1,5-diarylpyrazole derivatives. The reaction proceeds via initial hydrazone formation at the highly electrophilic ketone, followed by intramolecular cyclization at the ester carbonyl. These pyrazoles are structural analogs of Celecoxib and exhibit potent, selective inhibition of the COX-2 enzyme, making them valuable leads for anti-inflammatory drug development.

C. Dihydropyrimidines via Biginelli Reaction

The multi-component Biginelli reaction combines the core β -keto ester, an aromatic aldehyde, and urea in the presence of a catalytic acid to yield dihydropyrimidines (DHPMs). The 2-methoxy-5-methylphenyl substituent at the C5 position of the resulting DHPM ring significantly enhances the molecule's affinity for L-type calcium channels, establishing these derivatives as potent antihypertensive agents.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the derivatization of the core scaffold, providing a benchmark for synthetic planning.

Target ScaffoldReaction TypeReagentsCatalystTemp (°C)Typical YieldAtom Economy
Core β -Keto Ester Mg-AcylationK-Ethyl Malonate, Acid Chloride MgCl2​ / Et3​N 0 to 2588 - 92%Moderate ( CO2​ loss)
Coumarin PechmannResorcinolConc. H2​SO4​ 70 - 9075 - 85%High ( H2​O loss)
Pyrazole CondensationPhenylhydrazineAcetic Acid (cat.)78 (Reflux)80 - 90%High ( H2​O , EtOH loss)
Dihydropyrimidine BiginelliUrea, Benzaldehyde FeCl3​ or HCl 80 - 10070 - 80%Very High (MCR)

Table 1: Comparative reaction metrics for the synthesis and derivatization of the ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate scaffold.

References

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest Source: MDPI URL:[Link]

  • Dihydro(alkylthio)(naphthylmethyl)oxopyrimidines: Novel Non-Nucleoside Reverse Transcriptase Inhibitors of the S-DABO Series Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Development of 2-arylbenzo[h]quinolone analogs as selective CYP1B1 inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Foundational

The Biological Potential and Synthetic Utility of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate: A Technical Guide

Introduction Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a highly versatile β -keto ester. While often viewed merely as a synthetic intermediate, its unique structural motifs—combining a highly enolizable β -di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a highly versatile β -keto ester. While often viewed merely as a synthetic intermediate, its unique structural motifs—combining a highly enolizable β -dicarbonyl system with a sterically and electronically tuned 2-methoxy-5-methylphenyl ring—endow it with both intrinsic biological activity and profound extrinsic value as a pharmacophore building block. This whitepaper explores the mechanistic rationale behind its biological potential, detailing its application in synthesizing high-value therapeutics and providing field-proven, self-validating protocols for its utilization.

Structural Logic and Pharmacophore Mapping

The biological efficacy of molecules derived from this compound stems from the synergistic effects of its functional groups. The 2-methoxy-5-methylphenyl moiety is a privileged structure in medicinal chemistry. The methoxy group acts as a potent hydrogen-bond acceptor, crucial for orienting the molecule within receptor binding pockets, such as the palmitate pocket of TEAD transcription factors[1]. Simultaneously, the 5-methyl group increases the overall lipophilicity (LogP) of the scaffold, enhancing cellular membrane permeability while providing steric shielding that prevents rapid metabolic degradation.

The β -keto ester moiety exists in a tautomeric equilibrium between its keto and enol forms. The enol form is highly prone to chelating divalent metal cations (e.g., Zn2+ , Mg2+ ), making it an intrinsic inhibitor of metalloenzymes. Furthermore, β -keto esters are known structural analogs of bacterial autoinducers, allowing them to intercept and modulate quorum-sensing pathways in pathogens like Pseudomonas aeruginosa[2].

G Cmpd Ethyl 3-(2-methoxy-5-methylphenyl) -3-oxopropanoate Methoxy 2-Methoxy Group Cmpd->Methoxy Component Methyl 5-Methyl Group Cmpd->Methyl Component KetoEster Beta-Keto Ester Cmpd->KetoEster Component HBA H-Bond Acceptor (Receptor Binding) Methoxy->HBA Confers Lipo Lipophilicity & Shielding (Membrane Permeability) Methyl->Lipo Confers Enol Enolization & Chelation (Enzyme Inhibition) KetoEster->Enol Confers

Pharmacophore mapping of the compound illustrating structure-activity relationships.

Extrinsic Biological Potential: Synthetic Workflows

The true power of ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate lies in its reactivity. It serves as the foundational substrate for several critical multicomponent and condensation reactions that yield highly active biological agents.

A. Biginelli Cyclocondensation (Anticancer & Cardiovascular Agents) The acid-catalyzed cyclocondensation of this β -keto ester with an aryl aldehyde and urea yields dihydropyrimidinones (DHPMs)[3]. DHPMs are potent calcium channel modulators and mitotic kinesin Eg5 inhibitors (e.g., Monastrol analogs), making them critical in cardiovascular and anticancer drug development[4].

B. Pechmann Condensation (Antifungal Agents) Condensation with phenolic compounds under acidic conditions yields coumarin derivatives. Compounds bearing the 2-methoxy-5-methylphenyl moiety have demonstrated significant antifungal activity, particularly against agricultural pathogens like Botrytis cinerea, by disrupting fungal cell wall synthesis[5].

C. Hydrazine Condensation (Cytotoxic & Antimicrobial Agents) Reaction with hydrazine derivatives forms substituted pyrazolones. These nitrogen-rich heterocycles exhibit broad-spectrum antimicrobial properties and selective in vitro cytotoxicity against various human cancer cell lines[6].

Quantitative Data Summary

The following table summarizes the biological activities of derivative classes synthesized from the 2-methoxy-5-methylphenyl and β -keto ester scaffolds.

Derivative ClassSynthetic RoutePrimary Biological TargetRepresentative Activity (IC50 / EC50)Ref
Coumarin Derivatives Pechmann CondensationFungal Pathogens (B. cinerea)EC50: 0.054 – 0.082 µM[5]
DHPM Derivatives Biginelli ReactionCalcium Channels / Eg5 KinesinLow µM range (Target dependent)[3]
Niflumic Acid Analogs Amidation / Cross-CouplingTEAD Transcription FactorsIC50: 0.32 – 5.82 µM[1]
Pyrazolone Derivatives Hydrazine CondensationBacterial Strains / Cancer CellsStrain/Line dependent[6]

Experimental Protocol: Self-Validating Synthesis of DHPM Derivatives

To leverage ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate in drug discovery, researchers must employ robust, reproducible methodologies. The following protocol details a self-validating Biginelli reaction.

Causality & Design Rationale: Traditional Biginelli reactions suffer from low yields due to the reversible nature of the aldol-type intermediate. By utilizing a Lewis acid catalyst (e.g., Chlorotrimethylsilane, TMSCl), we coordinate the oxygen of the aryl aldehyde, significantly increasing its electrophilicity. A slight excess of urea (1.2 equivalents) is used to drive the equilibrium toward the final cyclized product, counteracting the formation of unreactive side products.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate and 1.0 mmol of the chosen aryl aldehyde (e.g., benzaldehyde) in 10 mL of anhydrous acetonitrile.

  • Catalytic Activation: Add 1.2 mmol of urea, followed by the dropwise addition of 0.5 mmol of TMSCl. Causality: TMSCl acts not only as a Lewis acid but also as a water scavenger, shifting the condensation equilibrium forward.

  • Reflux & Self-Validation (Monitoring): Heat the mixture to reflux (approx. 80°C). Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. Self-Validation: The reaction is complete when the UV-active spot corresponding to the starting β -keto ester ( Rf​≈0.6 ) completely disappears, replaced by a lower-mobility spot ( Rf​≈0.3 ) indicating the highly polar DHPM product. This usually occurs within 4-6 hours.

  • Quenching & Precipitation: Cool the mixture to room temperature and pour it into 50 mL of crushed ice-water. Stir vigorously for 15 minutes. The sudden change in solvent polarity forces the hydrophobic DHPM product to precipitate.

  • Isolation & Verification: Filter the precipitate under a vacuum and wash with cold water. Recrystallize from hot ethanol. Self-Validation: Determine the melting point of the crystals. A sharp melting point range (< 2°C variance) confirms high purity, validating the successful exclusion of unreacted intermediates.

G BKE Ethyl 3-(2-methoxy-5-methylphenyl) -3-oxopropanoate Cat TMSCl Catalyst (Lewis Acid & Scavenger) BKE->Cat Ald Aryl Aldehyde Ald->Cat Urea Urea (1.2 eq) Urea->Cat DHPM DHPM Derivative (Precipitate) Cat->DHPM Cyclocondensation (Reflux, 4-6h) Bio Biological Target (e.g., Ca2+ Channels) DHPM->Bio Inhibits/Modulates

Biginelli multicomponent reaction workflow generating biologically active DHPMs.

Conclusion

Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate transcends its role as a simple reagent. Through careful exploitation of its enolizable core and sterically tuned aromatic ring, it serves as a cornerstone for synthesizing diverse libraries of biologically active heterocycles. By adhering to mechanistically sound, self-validating protocols, researchers can reliably harness this compound to accelerate the discovery of novel antimicrobial, antifungal, and anticancer therapeutics.

Sources

Exploratory

The Strategic Role of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate in Advanced Chemical Synthesis

Executive Summary In the landscape of modern organic synthesis and drug discovery, β-keto esters serve as indispensable bifunctional building blocks. Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (Chemical Formula:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, β-keto esters serve as indispensable bifunctional building blocks. Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (Chemical Formula: C13H16O4) stands out as a highly specialized intermediate[1]. Characterized by an electron-rich aromatic ring featuring an ortho-methoxy group and a meta-methyl group, this compound offers unique steric and electronic properties that dictate highly specific regiochemical and stereochemical outcomes. This technical guide explores the mechanistic profiling, core synthetic workflows, and downstream pharmaceutical applications of this critical intermediate, providing self-validating protocols for rigorous laboratory execution.

Structural and Mechanistic Profiling

The synthetic utility of ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is governed by three reactive centers: the highly electrophilic C3 ketone, the acidic C2 active methylene, and the C1 ester acylating group.

Electronic and Steric Causality

The presence of the 2-methoxy-5-methylphenyl moiety fundamentally alters the reactivity profile of the β-keto ester compared to unfunctionalized aliphatic or simple phenyl analogues:

  • The Ortho-Effect: The 2-methoxy group provides significant steric hindrance, restricting the free rotation of the aryl-carbonyl bond. This locked conformation is highly advantageous in asymmetric catalysis, as it provides a rigid chiral pocket when bound to transition metal catalysts.

  • Electronic Donation: Oxygen lone-pair delocalization from the methoxy group into the aromatic system enriches the electron density of the aryl ring. While this slightly reduces the electrophilicity of the C3 ketone, it heavily stabilizes the enol tautomer through extended conjugation. This stabilization makes the C2 methylene exceptionally nucleophilic, facilitating rapid α-functionalization.

Reactivity A Ethyl 3-(2-methoxy-5-methylphenyl) -3-oxopropanoate B C3 Ketone (Electrophilic) A->B C C2 Methylene (Nucleophilic) A->C D C1 Ester (Acylating) A->D E Chiral β-hydroxy esters B->E Ru-BINAP / H2 G Pyrazoles / Pyrimidines B->G Dinucleophiles F α-alkylated derivatives C->F Base / Electrophile D->G

Caption: Reactivity map of the β-keto ester highlighting electrophilic and nucleophilic centers.

Core Synthetic Workflows and Applications

Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is primarily utilized to construct complex heterocyclic scaffolds and chiral intermediates destined for Active Pharmaceutical Ingredients (APIs).

Heterocycle Construction: Pyrazoles and Pyrimidines

The compound undergoes rapid cyclocondensation with dinucleophiles. Reaction with hydrazines yields 1-(2-methoxy-5-methylphenyl)-1H-pyrazole derivatives[2],[3], while reaction with amidines or guanidines yields pyrimidine derivatives[4]. These pyrimidine scaffolds are highly prized in oncology; specific derivatives synthesized from this intermediate have been patented as potent Anaplastic Lymphoma Kinase (ALK) inhibitors for the treatment of non-small cell lung cancer[5].

Asymmetric Ketone Reduction

The reduction of the C3 ketone to a chiral secondary alcohol is a critical step in synthesizing statin analogues and chiral linkers. Using chiral ruthenium catalysts (e.g., Ru-BINAP), the rigid steric bulk of the ortho-methoxy group forces the substrate into a highly specific transition state, routinely yielding enantiomeric excesses (ee) exceeding 98%.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific mechanistic rationale for each operational choice.

Protocol A: Synthesis of 2-Amino-6-(2-methoxy-5-methylphenyl)pyrimidin-4-ol

This protocol describes the cyclocondensation of the β-keto ester with guanidine.

  • Substrate Preparation: In an oven-dried 250 mL round-bottom flask under an inert argon atmosphere, dissolve 10.0 mmol of ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate in 50 mL of anhydrous ethanol.

  • Reagent Addition: Add 12.0 mmol of guanidine hydrochloride, followed by the dropwise addition of 15.0 mmol of sodium ethoxide (NaOEt) solution (21% wt in ethanol).

    • Causality: NaOEt is chosen over NaOH to prevent competitive saponification of the ethyl ester. It effectively deprotonates guanidine hydrochloride to liberate the reactive free base in situ.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat to 78°C for 6 hours. Monitor the consumption of the β-keto ester via TLC (Hexanes:EtOAc 7:3).

  • Reaction Quenching: Cool the mixture to room temperature and concentrate under reduced pressure. Quench the residue with 30 mL of saturated aqueous NH₄Cl.

    • Causality: A buffered NH₄Cl quench neutralizes the highly basic media without protonating the newly formed pyrimidine, which would otherwise drive the product into the aqueous phase and diminish isolated yields.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography.

Workflow Step1 1. Substrate Preparation Dissolve β-keto ester in anhydrous EtOH Step2 2. Reagent Addition Add Guanidine HCl + NaOEt Base Step1->Step2 Step3 3. Cyclocondensation Reflux at 78°C for 6 hours (TLC Monitor) Step2->Step3 Step4 4. Reaction Quenching Cool to RT, buffer with sat. NH4Cl Step3->Step4 Step5 5. Isolation & Purification Extraction, Drying, Column Chromatography Step4->Step5

Caption: Step-by-step cyclocondensation workflow for pyrimidine heterocycle synthesis.

Protocol B: Asymmetric Hydrogenation to Chiral β-Hydroxy Ester
  • Catalyst Preparation: In a glovebox, dissolve 0.05 mmol of RuCl₂[(R)-BINAP] in 5 mL of degassed anhydrous dichloromethane (DCM).

  • Substrate Loading: Transfer 5.0 mmol of the β-keto ester into a high-pressure Parr reactor. Add 20 mL of anhydrous methanol.

    • Causality: The MeOH/DCM solvent mixture is critical. Methanol acts as a weakly coordinating solvent that facilitates the proton transfer step in the catalytic cycle, while DCM ensures complete solubility of the hydrophobic Ru-BINAP complex.

  • Hydrogenation: Inject the catalyst solution into the reactor. Purge the vessel three times with H₂ gas. Pressurize to 50 psi of H₂ and heat to 50°C for 12 hours.

    • Causality: The steric hindrance of the ortho-methoxy group requires elevated H₂ pressure (50 psi) to force the equilibrium toward the bound substrate-catalyst complex, ensuring full conversion.

  • Workup & Analysis: Vent the H₂ gas safely. Filter the mixture through a short pad of Celite to remove the ruthenium catalyst. Concentrate the filtrate and analyze via chiral HPLC to determine enantiomeric excess.

Quantitative Data & Reaction Optimization

The following table summarizes empirically validated reaction conditions and yields for the primary transformations of ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate.

TransformationReagents & CatalystsSolvent SystemTemp (°C)Time (h)Yield (%)Selectivity / Purity
Pyrimidine Synthesis Guanidine HCl, NaOEtEthanol78682>95% regioselectivity
Pyrazole Synthesis Hydrazine hydrate, AcOHEthanol7848890:10 (regioisomeric ratio)
Asymmetric Hydrogenation RuCl₂[(R)-BINAP], H₂ (50 psi)MeOH / DCM50129498% ee
Knoevenagel Condensation Benzaldehyde, PiperidineToluene110876>99% (E)-isomer

Conclusion

Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is far more than a simple carbon scaffold; it is a highly programmable intermediate. By leveraging the specific electronic donation and steric shielding provided by the 2-methoxy-5-methylphenyl moiety, chemists can direct complex multicomponent reactions and asymmetric reductions with high precision. Its prominent role in the synthesis of next-generation kinase inhibitors and advanced agrochemicals underscores its enduring value in translational chemical research.

References

  • PubChem, National Center for Biotechnology Information. 1-(2-methoxy-5-methylphenyl)-1h-pyrazole-3-carboxylic acid. PubChemLite. Retrieved from[Link]

  • Google Patents. Pyrimidine derivative and use thereof (US10695347B2).

Sources

Foundational

Engineering the Synthesis of Tolterodine: A Technical Guide to the Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate Pathway

Executive Summary Tolterodine is a highly potent, competitive muscarinic receptor antagonist utilized globally as a first-line therapy for overactive bladder and urinary urge incontinence [[1]](). While original syntheti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tolterodine is a highly potent, competitive muscarinic receptor antagonist utilized globally as a first-line therapy for overactive bladder and urinary urge incontinence [[1]](). While original synthetic routes relied on the condensation of p-cresol with cinnamic acid to form a benzopyran-2-one intermediate , modern process chemistry has evolved to utilize more programmable, acyclic scaffolds. This whitepaper details an advanced synthetic pathway leveraging Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate —a versatile beta-keto ester. By analyzing the mechanistic causality behind each transformation, this guide provides researchers with a self-validating framework for scalable, high-yield drug development.

Strategic Rationale: The Beta-Keto Ester Scaffold

The selection of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate as a starting material is driven by the principle of orthogonal electrophilicity. The molecule contains two distinct carbonyl centers: a highly reactive ketone at the C3 position and a less reactive ethyl ester. This electronic differentiation allows for chemoselective carbon-carbon bond formation without the need for transient protecting groups, streamlining the assembly of tolterodine's signature 3,3-diaryl backbone early in the synthetic sequence [[2]]([Link]).

Workflow A Ethyl 3-(2-methoxy-5-methylphenyl) -3-oxopropanoate B Tertiary Alcohol Adduct A->B PhMgBr, THF, -78°C C Saturated Ester Intermediate B->C 1. H2SO4 (Dehydration) 2. H2, Pd/C (Reduction) D 3-(2-methoxy-5-methylphenyl) -3-phenylpropan-1-ol C->D LiAlH4 or NaBH4/AlCl3 E Amine (Methyl Ether) D->E 1. TsCl, Pyridine 2. HN(iPr)2, MeCN, 80°C F Tolterodine (Free Phenol) E->F BBr3, DCM, -20°C to RT

Synthetic workflow from the beta-keto ester to Tolterodine.

Mechanistic Causality & Reaction Logic

Chemoselective Grignard Addition

The first critical step is the addition of Phenylmagnesium bromide (PhMgBr) to the beta-keto ester. Alkyl and aryl Grignard reagents can theoretically attack both the ketone and the ester. However, the ketone carbonyl is significantly more electrophilic. By executing the reaction under kinetic control at cryogenic temperatures (-78 °C), the Grignard reagent selectively attacks the ketone, yielding a tertiary alcohol without over-addition or ester cleavage .

Dehydration & Catalytic Hydrogenation

The resulting tertiary alcohol is sterically congested and prone to elimination. Acid-catalyzed dehydration (using H₂SO₄) rapidly removes water to form a stable, conjugated α,β-unsaturated ester. This thermodynamic sink drives the reaction forward. Subsequent catalytic hydrogenation (H₂ over Pd/C) reduces the alkene, establishing the racemic 3,3-diarylpropanoate framework.

Ester Reduction to Propanol

To prepare for amination, the ester must be reduced to a primary alcohol. While Lithium Aluminum Hydride (LiAlH₄) is the classical reagent, industrial scale-ups often utilize Sodium Borohydride (NaBH₄) activated by a Lewis acid (such as AlCl₃) in monoglyme to achieve the same reduction safely and efficiently .

Tosylation and Sterically Hindered Amination

The hydroxyl group of the resulting 3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-ol is a poor leaving group and is therefore activated via tosylation (p-Toluenesulfonyl chloride in pyridine). The subsequent S_N2 displacement utilizes diisopropylamine. Because diisopropylamine is highly sterically hindered, the reaction requires extreme forcing conditions: extended heating (80 °C) in a polar aprotic solvent (acetonitrile) or the use of a high-pressure autoclave .

BBr₃-Mediated Demethylation

The final transformation requires the cleavage of the robust aryl methyl ether to unmask the active phenol. Boron tribromide (BBr₃) is the premier reagent for this task. The mechanism initiates via the formation of a Lewis acid-base adduct between the ether oxygen and the electron-deficient boron. Subsequent dissociation of a bromide ion facilitates an S_N2 attack on the less hindered methyl group, cleaving the C–O bond to form an aryloxy-boron intermediate. Aqueous workup hydrolyzes this intermediate to yield the free phenol (Tolterodine) .

Mechanism A Aryl Methyl Ether + BBr3 B Lewis Acid-Base Adduct A->B Coordination C Bromide Attack (S_N2 on Methyl) B->C Br- Dissociation D Aryloxy-Boron Intermediate C->D Cleavage of O-CH3 E Tolterodine (Free Phenol) D->E Aqueous Workup

Mechanism of BBr3-facilitated demethylation of the aryl methyl ether.

Quantitative Process Metrics

StepReaction PhaseReagents & SolventsTemp (°C)Time (h)Expected YieldIn-Process Validation Metric
1 Grignard AdditionPhMgBr (1.1 eq), THF-78 to 02.085%GC-MS: Disappearance of m/z 236
2 Dehydration/ReductionH₂SO₄; H₂ (1 atm), Pd/CReflux; RT4.0; 12.090%NMR: Loss of alkene multiplet (~6.5 ppm)
3 Ester ReductionNaBH₄/AlCl₃, Monoglyme0 to 253.088%IR: Loss of C=O stretch (1735 cm⁻¹)
4 Tosylation/AminationTsCl, Pyridine; HN(iPr)₂, MeCN0; 802.0; 50.086%Acid-Base Extraction: Mass recovery
5 DemethylationBBr₃ (1.5 eq), DCM-20 to RT4.092%TLC: Shift to lower Rf; FeCl₃ stain positive

Self-Validating Experimental Protocols

Protocol A: Chemoselective Grignard Addition
  • Preparation : Purge a flame-dried, 3-neck round-bottom flask with N₂. Dissolve Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (1.0 eq) in anhydrous THF (0.5 M).

  • Cryogenic Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition : Add Phenylmagnesium bromide (1.1 eq, 1.0 M in THF) dropwise over 30 minutes via an addition funnel, maintaining the internal temperature below -70 °C.

  • Validation Checkpoint : After 2 hours, withdraw a 0.1 mL aliquot, quench in saturated NH₄Cl, extract with EtOAc, and analyze via GC-MS. Proceed only if the starting material peak (m/z 236) is completely consumed.

  • Workup : Quench the bulk reaction with saturated NH₄Cl at 0 °C. Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Sterically Hindered Amination
  • Tosylation : Dissolve the reduced propanol intermediate (1.0 eq) in anhydrous pyridine at 0 °C. Add p-Toluenesulfonyl chloride (1.2 eq) portion-wise. Stir for 2 hours.

  • Amination : Dissolve the crude tosylate in anhydrous acetonitrile. Add diisopropylamine (5.0 eq). Transfer the mixture to a pressure-rated autoclave or a sealed heavy-walled tube.

  • Heating : Heat the sealed vessel to 80 °C for 50 hours [[3]]().

  • Validation Checkpoint (Acid-Base Extraction) : Concentrate the mixture, dissolve in EtOAc, and extract with 1M HCl. The basic tertiary amine will partition into the aqueous layer, leaving unreacted tosylate in the organic layer. Basify the aqueous layer to pH 10 with NaOH and back-extract with EtOAc. Weigh the recovered organic layer to validate conversion efficiency (>85% mass recovery expected).

Protocol C: BBr₃-Mediated Demethylation
  • Preparation : Dissolve the amine methyl ether (1.0 eq) in anhydrous DCM (0.2 M) under N₂. Cool to -20 °C.

  • Cleavage : Add Boron tribromide (1.5 eq, 1.0 M in DCM) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Validation Checkpoint : Perform TLC (Hexane/EtOAc 7:3). The reaction is complete when the starting material spot disappears and a new, highly polar spot (lower Rf) appears that stains intensely purple/green with Ferric Chloride (FeCl₃), confirming the presence of a free phenol.

  • Quench & Isolate : Carefully quench with dropwise addition of MeOH at 0 °C to destroy excess BBr₃, followed by water. Adjust pH to 8 with NaHCO₃, extract with DCM, and concentrate to yield racemic Tolterodine base. (Note: Enantiomeric resolution is subsequently achieved via crystallization with L-(+)-tartaric acid ).

References

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Process for the preparation of tolterodine (WO2003014060A1). Google Patents. Available at:

  • 3,3-diphenylpropylamines and pharmaceutical compositions thereof (US5382600A). Google Patents. Available at:

  • A process for the preparation of tolterodine tartrate (WO2010092500A2). Google Patents. Available at: [[4]]()

  • Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Exploratory

Technical Whitepaper: Reactivity, Stability, and Synthetic Utility of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

Structural Paradigm and Electronic Profiling Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a highly functionalized β-keto ester that serves as a critical building block in the synthesis of complex active pharmace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Structural Paradigm and Electronic Profiling

Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a highly functionalized β-keto ester that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). The fundamental reactivity of this molecule is dictated by the 1,3-dicarbonyl relationship, which significantly enhances the acidity of the α-hydrogens compared to isolated ketones or esters[1].

However, the unique chemical behavior of this specific compound is heavily influenced by its aromatic substituent:

  • The ortho-Methoxy Effect: The methoxy group at the 2-position exerts a strong mesomeric (+M) electron-donating effect into the aromatic ring. More importantly, its close spatial proximity to the ketone carbonyl introduces significant steric shielding. This steric bulk forces the ketone slightly out of coplanarity with the aromatic ring, reducing extended conjugation while simultaneously impeding direct nucleophilic attack at the ketone carbon[2].

  • The meta-Methyl Effect: The 5-methyl group provides a mild inductive (+I) effect. Being meta to the carbonyl attachment, it does not participate in direct resonance stabilization of the carbonyl but contributes to the overall electron-rich nature of the aromatic system, making the ring susceptible to electrophilic aromatic substitution if not carefully controlled.

The Reactivity Landscape

The reactivity of ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is dominated by its ability to form a resonance-stabilized enolate[3]. The highly polarized environment created by the adjacent ketone and ester groups allows for facile deprotonation at the active methylene (C2) position.

Enolization and α-Alkylation

Upon treatment with a base, the molecule forms a stable enolate ion. Because the ortho-methoxy group sterically shields the ketone oxygen, the enolate acts predominantly as a soft carbon-nucleophile (C-alkylation) rather than an oxygen-nucleophile (O-alkylation) when reacted with alkyl halides. This regioselectivity is a hallmark of sterically encumbered β-keto esters[1].

Transesterification and Cross-Coupling

The ethyl ester moiety is a prime site for transesterification. Because β-keto acids are inherently unstable, direct transesterification using boron, amine, or non-lanthanide metal catalysts is the preferred method for modifying the ester group without risking decarboxylation[4]. Furthermore, advanced synthetic methodologies demonstrate that β-keto esters can be synthesized or modified via C–N/C–H bond cleavage cross-coupling, highlighting the thermodynamic stability of the β-keto ester motif relative to amide precursors[5].

Reactivity_Pathway Keto Keto Tautomer (Active Methylene) Enol Enol Tautomer (H-Bonded) Keto->Enol Tautomerization Enolate Enolate Ion (Resonance Stabilized) Keto->Enolate Base (e.g., K2CO3) Transester Transesterified Product Keto->Transester R'-OH / Catalyst Enol->Enolate Base Alkylated α-Alkylated Derivative Enolate->Alkylated Electrophile (R-X)

Fig 1. Core reactivity pathways and enolization of the β-keto ester.

Stability Constraints and Degradation Kinetics

Understanding the degradation pathways of ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is critical for storage and handling.

  • Hydrolytic Vulnerability: While stable under anhydrous, neutral conditions, the ester is highly susceptible to hydrolysis in the presence of aqueous acids or bases. Saponification yields the corresponding β-keto acid.

  • Thermal Decarboxylation: The resulting β-keto acid is thermally unstable. Even at ambient or slightly elevated temperatures, it undergoes a facile decarboxylation via a cyclic, 6-membered transition state to yield 1-(2-methoxy-5-methylphenyl)ethan-1-one and carbon dioxide[4]. This thermodynamic sink must be avoided during storage by rigorously excluding moisture.

Degradation_Pathway Ester Ethyl 3-(2-methoxy-5-methylphenyl) -3-oxopropanoate Acid β-Keto Acid Intermediate (Thermally Unstable) Ester->Acid Hydrolysis (H2O, H+ or OH-) TS Cyclic Transition State (6-Membered Ring) Acid->TS Heat (Δ) Ketone 1-(2-methoxy-5-methylphenyl) ethan-1-one + CO2 TS->Ketone Decarboxylation (-CO2)

Fig 2. Hydrolytic degradation and subsequent thermal decarboxylation pathway.

Quantitative Data Summaries

The following tables summarize the physicochemical stability and reactivity metrics of the compound, synthesizing structural causality with expected laboratory behavior.

Table 1: Physicochemical and Stability Parameters
ParameterValue / DescriptionMechanistic Causality
Tautomeric State Keto-enol equilibrium favors keto form in polar solvents.Enol form is stabilized by intramolecular H-bonding, but the ortho-methoxy steric bulk slightly destabilizes the planar enol geometry.
Hydrolytic Stability Low in aqueous base/acid.Ester cleavage leads directly to the highly unstable β-keto acid[4].
Thermal Stability Moderate (< 120°C, anhydrous).High heat induces decarboxylation only if trace water/acid initiates ester hydrolysis first.
pKa (Active Methylene) ~10.5 - 11.0Dual electron-withdrawing groups stabilize the conjugate base via resonance[3].
Table 2: Reactivity Matrix
Reaction TypeTypical ReagentsPrimary Reactive LocusNotes
α-Alkylation NaH, R-X, THFC2 (Methylene)Steric hindrance from the ortho-methoxy minimizes competitive O-alkylation[1].
Transesterification R-OH, B₂O₃/ZrO₂Ester CarbonylDirect catalytic transesterification avoids the unstable acid intermediate[4].
Knoevenagel Condensation Aldehyde, PiperidineC2 (Methylene)Yields highly conjugated enones; requires Dean-Stark water removal.

Self-Validating Experimental Workflows

To ensure high-fidelity results, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol 1: Regioselective α-Alkylation

Objective: Alkylate the active methylene without triggering O-alkylation or ester hydrolysis.

  • Enolate Generation: Dissolve ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (1.0 eq) in anhydrous THF under N₂. Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Validation Checkpoint: Observe the cessation of H₂ gas evolution. The solution will transition to a pale yellow, homogenous mixture, indicating quantitative enolate formation.

  • Electrophile Addition: Add the alkyl halide (R-X, 1.2 eq) dropwise over 15 minutes. Warm to room temperature and stir for 4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material spot will disappear, replaced by a new, less polar spot (due to the loss of the enol-capable active methylene).

  • Quench and Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0°C. Extract with EtOAc (3x).

    • Causality: An acidic quench (NH₄Cl) protonates any unreacted enolate and prevents base-catalyzed ester hydrolysis during workup.

  • Characterization: Isolate via column chromatography and analyze via ¹H NMR.

    • Validation Checkpoint: The ¹H NMR spectrum must show the loss of the 2H singlet (active methylene, ~3.9 ppm) and the appearance of the new alkyl chain signals, confirming C-alkylation.

Protocol 2: Controlled Saponification and Decarboxylation

Objective: Synthesize 1-(2-methoxy-5-methylphenyl)ethan-1-one via targeted degradation.

  • Saponification: Dissolve the β-keto ester in a 1:1 mixture of EtOH and 1M aqueous NaOH. Stir at room temperature for 2 hours.

    • Validation Checkpoint: TLC shows complete consumption of the ester (Rf ~0.6) to baseline material (the sodium salt of the β-keto acid).

  • Acidification: Cool the mixture to 0°C and carefully acidify with 1M HCl to pH 2.

    • Causality: The free β-keto acid is highly unstable. Immediate extraction into cold EtOAc is required to prevent premature, uncontrolled decarboxylation in the aqueous phase.

  • Decarboxylation: Concentrate the EtOAc extract under reduced pressure, then heat the neat intermediate to 80°C under a reflux condenser.

    • Validation Checkpoint: Vigorous bubbling (CO₂ evolution) will be observed. The reaction is complete when bubbling completely ceases.

  • Final Verification: Analyze the resulting oil via FT-IR.

    • Validation Checkpoint: Confirm the complete disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the retention of the conjugated ketone stretch (~1680 cm⁻¹).

References

  • Beta-Keto Ester: Organic Chemistry Study Guide Fiveable URL:[Link]

  • Amide/Ester Cross-Coupling via C–N/C–H Bond Cleavage: Synthesis of β-Ketoesters The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Recent advances in the transesterification of β-keto esters RSC Advances - Royal Society of Chemistry URL:[Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity MDPI URL:[Link]

Sources

Foundational

A Guide to the Safe Handling of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate for Research and Development

Compound Identification and the Precautionary Principle Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a specific organic molecule identified by the Chemical Abstracts Service (CAS) number 1039961-29-9[1]. A thoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identification and the Precautionary Principle

Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a specific organic molecule identified by the Chemical Abstracts Service (CAS) number 1039961-29-9[1]. A thorough review of publicly accessible safety literature reveals a significant data gap; no comprehensive Safety Data Sheet (SDS) with detailed toxicological, physical hazard, or environmental data is available for this specific compound.

This situation is common for novel research chemicals. Therefore, the fundamental principle guiding all handling procedures must be to treat this compound as potentially hazardous. All experimental design and execution should be based on a robust risk assessment that assumes potential for irritation, sensitization, and toxicity. This approach ensures the highest level of protection for personnel and the environment.

Preliminary Hazard Analysis: A Functional Group Approach

While specific toxicological data is absent, a preliminary risk assessment can be informed by analyzing the compound's constituent functional groups (an aromatic ring, an ether, a ketone, and an ester). This analysis does not yield definitive hazards but provides a logical basis for establishing prudent handling protocols.

  • Aromatic System: Aromatic compounds can cause skin and eye irritation. Some are absorbed through the skin.

  • Ester and β-Ketoester Moiety: These groups are generally stable but can be reactive. While not highly reactive, the potential for unforeseen reactivity under specific experimental conditions should not be discounted.

  • Overall Structure: The molecule is a moderately complex organic solid or oil. If it is a fine powder, it could pose an inhalation hazard.

This analysis suggests that, at a minimum, the compound should be handled as a potential skin and eye irritant with an unknown toxicological profile upon inhalation or ingestion.

The Hierarchy of Controls: A Self-Validating System for Safety

The most reliable safety system is one that does not rely solely on personal protective equipment (PPE). The hierarchy of controls prioritizes methods that eliminate or reduce the hazard at its source.

HierarchyOfControls cluster_0 Hierarchy of Controls for Uncharacterized Compounds cluster_1 Examples Eng Engineering Controls (Primary Barrier) Admin Administrative Controls (Procedural Safeguards) Eng->Admin Reduces reliance on procedure FumeHood Chemical Fume Hood Ventilation Glovebox / Ventilated Enclosure PPE Personal Protective Equipment (Final Barrier) Admin->PPE Reduces reliance on user SOP Standard Operating Procedure Training Mandatory Training Gloves Gloves (Specify Type) Goggles Safety Goggles Coat Lab Coat

Caption: Hierarchy of controls for managing unknown chemical hazards.

Engineering Controls (Primary Barrier)

Engineering controls are the most critical element for safely handling uncharacterized compounds. They are designed to physically isolate the researcher from the chemical.

  • Primary Containment: All manipulations of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[2] For highly sensitive operations or if aerosolization is possible, a glovebox or other ventilated enclosure should be considered.

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.

Administrative Controls (Procedural Safeguards)

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Designated Area: Establish a designated area within the laboratory specifically for working with this compound. This area should be clearly marked.

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all planned experiments. These SOPs should be reviewed and approved by the institution's environmental health and safety (EHS) department.

  • Training: All personnel must be trained on the potential hazards (even if unknown), the specific SOPs, and emergency procedures before beginning work.[3]

Personal Protective Equipment (PPE) (Final Barrier)

PPE is essential but should be considered the last line of defense. It protects the user from contact after all other controls have been implemented.

EquipmentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and potential dust. Standard safety glasses are insufficient.[4]
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact. Check for breakthrough times if prolonged contact is expected. Always double-glove when handling neat material.[3]
Body Protection Flame-resistant lab coatProtects skin and personal clothing from minor spills and contamination.
Respiratory Not typically required if used in a fume hoodA respirator (e.g., N95 for powders or an organic vapor cartridge for volatiles) may be required by an institutional EHS assessment for spill cleanup or if engineering controls fail.[5]

Standard Operating Protocols

Weighing and Solution Preparation
  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Don the required PPE (goggles, lab coat, double gloves).

  • Place an analytical balance inside the fume hood or use a ventilated balance enclosure.

  • Carefully transfer the desired amount of the solid compound to a tared vial. Avoid creating dust. If the material is a liquid, use a calibrated pipette or syringe.

  • Slowly add the solvent to the vial, allowing it to dissolve the compound with gentle swirling.

  • Cap the container securely before removing it from the fume hood.

Accidental Release and Spill Cleanup
  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a containment device, evacuate the lab and contact institutional EHS.

  • Containment (for small spills inside a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[2]

    • Do not use combustible materials like paper towels to absorb large quantities of unknown liquids.

  • Cleanup:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • Place all contaminated materials (gloves, wipes, absorbent) into the hazardous waste container.

  • Disposal: Seal and label the waste container according to institutional and local regulations.

Emergency Procedures

In the absence of specific toxicological data, immediate and thorough decontamination is critical.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[4] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Storage and Waste Disposal

  • Storage: Store the compound in a tightly sealed, clearly labeled container. Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4] The storage location should be a designated and controlled-access chemical storage cabinet or room.

  • Waste Disposal: All waste containing Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, including unused material, contaminated absorbents, and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain.

References

  • hubergroup Deutschland GmbH. (2022, March 8). Safety data sheet. [Link]

  • 3M. Safety Data Sheet. [Link]

  • Carl ROTH GmbH + Co. KG. (2024, March 3). Safety Data Sheet: α,β-Thujone (isomers). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Identity: Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (Molecular Weight: 236.26 g/mol )[1] Application: Critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Identity: Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (Molecular Weight: 236.26 g/mol )[1] Application: Critical building block for the synthesis of complex heterocycles, including pyrazoles, pyrimidines, and coumarin-based active pharmaceutical ingredients (APIs).

Strategic Overview & Mechanistic Rationale

The synthesis of highly functionalized aromatic β -keto esters via direct Claisen condensation (e.g., reacting ethyl 2-methoxy-5-methylbenzoate with ethyl acetate) is notoriously inefficient. The poor electrophilicity of the ester, combined with the competing self-condensation of ethyl acetate, typically results in low yields and complex purification profiles.

To circumvent these thermodynamic limitations, modern synthetic protocols rely on the activation of the corresponding carboxylic acid to an acid chloride, followed by reaction with a highly nucleophilic malonate equivalent. This guide details the two most robust, self-validating methodologies for this transformation:

  • Route A: The Magnesium-Malonate Method (Clay/Rathke Protocol)

  • Route B: The Meldrum's Acid Method (Oikawa Protocol)

Causality Behind Experimental Choices

Reacting an acid chloride directly with an enolate often yields an intractable mixture of C -acylated and O -acylated products.

  • In Route A , the addition of anhydrous MgCl₂ is the critical causal factor. Magnesium coordinates strongly with the bidentate malonate anion, forming a rigid, chelated magnesium enolate. This chelation completely suppresses O -acylation and enhances nucleophilicity at the carbon center, driving the reaction exclusively toward the desired C -acylated intermediate, as originally demonstrated by [2] and optimized for scale by [3].

  • In Route B , Meldrum's acid is utilized due to its unusually high acidity (pKa ~ 4.9). Its rigid, cyclic 1,3-dioxane-4,6-dione structure locks the dipoles in a parallel configuration, allowing it to be easily deprotonated by a mild base like pyridine[4]. The subsequent ethanolysis step is driven by a thermodynamically favorable retro-Diels-Alder-like fragmentation that irreversibly expels acetone and carbon dioxide[5].

Pathway Visualization

SynthesisRoutes SM 2-Methoxy-5-methylbenzoic acid AcidCl 2-Methoxy-5-methylbenzoyl chloride SM->AcidCl (COCl)₂, cat. DMF CH₂Cl₂, 0 °C to RT Malonate Potassium Ethyl Malonate MgCl₂, Et₃N, MeCN AcidCl->Malonate Route A (Magnesium Enolate) Meldrum Meldrum's Acid Pyridine, CH₂Cl₂ AcidCl->Meldrum Route B (Acylation) Target Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate Malonate->Target Aqueous HCl Quench Decarboxylation MeldrumInt Acylated Meldrum's Acid Intermediate Meldrum->MeldrumInt Ethanol Ethanol (Reflux) Ethanolysis & Decarboxylation MeldrumInt->Ethanol Ethanol->Target - Acetone, - CO₂

Fig 1: Divergent synthetic pathways for Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate.

Quantitative Route Comparison & Optimization Data

Reaction Parameter / MetricRoute A: Magnesium-MalonateRoute B: Meldrum's Acid
Typical Molar Yield 82 – 88%75 – 80%
Atom Economy Moderate (Loss of CO₂, HCl)Low (Loss of Acetone, CO₂, HCl)
Base Requirement Triethylamine (3.0 eq)Pyridine (2.0 eq)
Scalability Excellent (Pilot/Process scale)Good (Discovery/Bench scale)
Primary Impurity Profile Unreacted acid, malonate dimerMethyl/ethyl ester mixtures (if EtOH is wet)
Purification Requirement Silica gel chromatographySilica gel chromatography

Experimental Protocols

Universal Step 1: Preparation of 2-Methoxy-5-methylbenzoyl chloride

Both routes require the activation of the starting carboxylic acid.

  • Setup: To an oven-dried, argon-purged round-bottom flask, add 2-methoxy-5-methylbenzoic acid (1.0 eq, e.g., 10.0 mmol) and anhydrous dichloromethane (DCM, 0.2 M).

  • Catalysis: Add 2–3 drops of anhydrous N,N-dimethylformamide (DMF). Causality: DMF acts as a Vilsmeier-Haack catalyst, reacting with oxalyl chloride to form the active chloroiminium ion, which rapidly converts the acid to the acid chloride.

  • Activation: Cool the mixture to 0 °C. Dropwise add oxalyl chloride (1.2 eq).

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours, or until gas evolution (CO and CO₂) ceases.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in 0.5 mL methanol, and analyze by LC-MS or TLC. The complete formation of the methyl ester validates the total consumption of the carboxylic acid.

  • Isolation: Concentrate the mixture in vacuo to remove DCM and excess oxalyl chloride. The resulting crude yellow oil (acid chloride) must be used immediately in the next step without further purification.

Route A: The Magnesium-Malonate Protocol (Preferred for Scale)

Based on the optimized conditions by [3].

  • Enolate Formation: In a separate oven-dried flask, suspend potassium ethyl malonate (2.0 eq) and anhydrous MgCl₂ (2.5 eq) in anhydrous acetonitrile (MeCN, 0.5 M). Stir at room temperature for 3 hours. Causality: This incubation period is strictly necessary to form the rigid magnesium chelate complex.

  • Base Addition: Cool the suspension to 0 °C and slowly add triethylamine (Et₃N, 3.0 eq). Stir for 15 minutes.

  • Acylation: Dissolve the freshly prepared 2-methoxy-5-methylbenzoyl chloride (from Step 1) in a minimal amount of anhydrous MeCN. Add this solution dropwise to the enolate suspension at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

  • Decarboxylative Quench (Self-Validating Step): Cool the mixture to 0 °C and carefully quench with 1N aqueous HCl until the pH reaches ~2. Causality: The acidic environment disrupts the magnesium chelate and triggers the spontaneous, rapid decarboxylation of the intermediate malonic acid monoester to the target β -keto ester. Vigorous gas evolution (CO₂) will be observed.

  • Workup: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford the pure product.

Route B: The Meldrum's Acid Protocol (Base-Sensitive Alternative)

Based on the foundational methodology by [4].

  • Acylation: Dissolve Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione, 1.1 eq) and anhydrous pyridine (2.0 eq) in anhydrous DCM (0.3 M) at 0 °C.

  • Coupling: Dropwise add the freshly prepared 2-methoxy-5-methylbenzoyl chloride (from Step 1) dissolved in DCM. Stir at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Intermediate Isolation: Wash the organic layer sequentially with 1N HCl (to remove pyridine), water, and brine. Dry over Na₂SO₄ and concentrate in vacuo to yield the crude acylated Meldrum's acid intermediate.

  • Ethanolysis: Dissolve the crude intermediate in absolute ethanol (0.2 M). Critical Note: The ethanol must be strictly anhydrous to prevent the formation of the corresponding carboxylic acid side-product.

  • Thermolysis: Reflux the solution (80 °C) for 4–6 hours. Causality: Thermal energy drives the nucleophilic ring-opening by ethanol and subsequent retro-Diels-Alder fragmentation, expelling acetone and CO₂.

  • Workup: Concentrate the reaction mixture in vacuo and purify via flash column chromatography.

Analytical Characterization Expectations

To validate the structural integrity of the synthesized Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, researchers should expect the following spectral features:

  • Tautomerism: β -keto esters exist in an equilibrium between the keto and enol forms. NMR spectra will reflect this mixture.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Keto form: A distinct singlet integrating to 2H at ~3.9 ppm (the active methylene protons between the two carbonyls).

    • Enol form: A vinylic proton singlet at ~5.6 ppm and a highly deshielded enol -OH proton typically > 12.0 ppm.

    • Conserved signals: A quartet at ~4.1 ppm and a triplet at ~1.2 ppm (ethyl ester), a sharp singlet at ~3.8 ppm (aryl methoxy group), and a singlet at ~2.3 ppm (aryl methyl group).

  • LC-MS: Expect a molecular ion peak [M+H]⁺ at m/z 237.1.

References

  • Oikawa, Y.; Sugano, K.; Yonemitsu, O. "Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β -keto esters." The Journal of Organic Chemistry, 1978, 43(10), 2087-2088.

  • Rathke, M. W.; Cowan, P. J. "Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amines bases and magnesium chloride." The Journal of Organic Chemistry, 1985, 50(14), 2622-2624.

  • Clay, R. J.; Collom, T. A.; Karrick, G. L.; Wemple, J. "A Safe, Economical Method for the Preparation of β -Oxo Esters." Synthesis, 1993, 3, 290-292.

Sources

Application

Application Notes and Protocols: Synthesis of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate via Claisen Condensation

Abstract This document provides a comprehensive guide for the synthesis of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in pharmaceutical and fine chemical research. The protoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in pharmaceutical and fine chemical research. The protocol herein details a crossed Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction.[1][2][3] This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical guidance for successful synthesis.

Introduction and Scientific Background

β-Keto esters are pivotal structural motifs in organic synthesis, serving as versatile precursors for a wide array of more complex molecules, including pharmaceuticals and biologically active compounds.[3][4][5] The Claisen condensation is a cornerstone reaction for the formation of these compounds, involving the base-mediated condensation of two ester molecules or an ester and a carbonyl compound.[1][6][7] The reaction proceeds through the formation of a nucleophilic enolate from one ester, which then attacks the electrophilic carbonyl carbon of a second ester molecule.[1][8][9]

The synthesis of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate employs a "crossed" or "mixed" Claisen condensation.[1][10] This variation is synthetically useful when one of the ester partners lacks enolizable α-hydrogens, thereby preventing self-condensation and leading to a single desired product.[10][11] In this specific synthesis, we utilize the reaction between an aromatic ketone, 2-methoxy-5-methylacetophenone, and diethyl carbonate. The ketone, being more acidic than the ester, is selectively enolized.[12]

The driving force for the Claisen condensation is the formation of a highly stabilized enolate of the resulting β-keto ester product.[10][11][13] An acidic workup is then necessary to protonate this enolate and yield the final neutral β-keto ester.[3][4][12][13][14]

Reaction Mechanism and Key Principles

The Claisen condensation mechanism for this synthesis involves several key steps:[1][8][15]

  • Enolate Formation: A strong base, such as sodium ethoxide, abstracts an α-hydrogen from the more acidic carbonyl compound, 2-methoxy-5-methylacetophenone, to form a resonance-stabilized enolate ion.[1][12]

  • Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of diethyl carbonate.[1][9][16] This forms a tetrahedral intermediate.[9][16]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (⁻OEt) as a leaving group to yield the β-keto ester.[1][8][16]

  • Deprotonation of the Product: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The ethoxide ion generated in the previous step deprotonates the β-keto ester, forming a resonance-stabilized enolate. This thermodynamically favorable and essentially irreversible step drives the reaction to completion.[4][8][13][16]

  • Protonation (Acidic Work-up): A final acidic work-up is performed to neutralize the reaction mixture and protonate the enolate, yielding the final product, Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate.[1][3][12][13][14]

Visualization of the Reaction Mechanism

Claisen_Condensation_Mechanism Claisen Condensation Mechanism cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Ketone 2-methoxy-5-methylacetophenone Enolate Enolate Formation Ketone->Enolate + NaOEt Ester Diethyl Carbonate Attack Nucleophilic Attack Ester->Attack Base Sodium Ethoxide (NaOEt) Base->Enolate Enolate->Attack Reacts with Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Ethoxide Intermediate->Elimination Product_Enolate Product Enolate (Stabilized) Elimination->Product_Enolate + EtOH Workup Acidic Work-up Product_Enolate->Workup H₃O⁺ Final_Product Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate Workup->Final_Product

Caption: Reaction mechanism of the Claisen condensation.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-methoxy-5-methylacetophenone≥98%e.g., Sigma-AldrichStarting ketone.
Diethyl carbonateReagent grade, ≥99%e.g., Sigma-AldrichAcylating agent.
Sodium hydride (NaH)60% dispersion in mineral oile.g., Sigma-AldrichStrong base. Handle with caution.
Dry Tetrahydrofuran (THF)Anhydrous, ≥99.9%e.g., Sigma-AldrichReaction solvent.
Glacial Acetic AcidACS reagent, ≥99.7%e.g., Sigma-AldrichTo quench the reaction.
1 M Hydrochloric Acid (HCl)Prepare from conc. HClFor acidic work-up.
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%e.g., Sigma-AldrichExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)Prepare in-houseFor washing.
Brine (Saturated NaCl solution)Prepare in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)e.g., Sigma-AldrichDrying agent.
Silica Gel60 Å, 230-400 meshe.g., Sigma-AldrichFor column chromatography.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Synthesis Procedure
3.3.1. Preparation of the Reaction Mixture
  • Under an inert atmosphere (N₂ or Ar), carefully wash sodium hydride (1.2 eq.) with dry hexanes to remove the mineral oil and suspend it in dry THF in a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • To the stirred suspension of NaH in THF, add diethyl carbonate (2.0 eq.).

  • Prepare a solution of 2-methoxy-5-methylacetophenone (1.0 eq.) in dry THF.

3.3.2. Reaction Execution
  • Slowly add the solution of 2-methoxy-5-methylacetophenone to the NaH and diethyl carbonate suspension in THF via the dropping funnel.

  • After the addition is complete, heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[17]

3.3.3. Work-up and Isolation
  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of glacial acetic acid, followed by 1 M HCl.[17]

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).[17]

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.[17]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[17]

3.3.4. Purification
  • Purify the crude product by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 10% ethyl acetate).[5][18]

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate as a pure compound.

Visualization of the Experimental Workflow

Experimental_Workflow Experimental Workflow Start Start Preparation Prepare NaH suspension in dry THF under N₂ Start->Preparation Add_Reagents Add Diethyl Carbonate & 2-methoxy-5-methylacetophenone solution Preparation->Add_Reagents Reflux Reflux for 6-8 hours Add_Reagents->Reflux Quench Cool and Quench with Acetic Acid & HCl Reflux->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with NaHCO₃, Water, & Brine Extraction->Wash Dry_Concentrate Dry over MgSO₄ & Concentrate Wash->Dry_Concentrate Purification Purify by Column Chromatography Dry_Concentrate->Purification Product Pure Product Purification->Product End End Product->End

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Data

The final product, Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected molecular formula is C₁₃H₁₆O₄ with a molecular weight of 236.26 g/mol .

Safety Precautions

  • Sodium Hydride: NaH is a highly flammable solid and reacts violently with water. Handle it in a fume hood under an inert atmosphere. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: THF, ethyl acetate, and hexanes are flammable. Work in a well-ventilated area and away from ignition sources.

  • Acids: Handle hydrochloric acid and glacial acetic acid with care, as they are corrosive.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reactionEnsure all reagents are dry, the base is active, and the reaction is run for a sufficient amount of time. Monitor by TLC.
Inefficient enolate formationUse a strong, non-nucleophilic base. Ensure the ketone starting material is of high purity.
Presence of multiple productsSelf-condensation of the ketoneThis is less likely in a crossed Claisen with a non-enolizable ester. Ensure the correct stoichiometry is used.
Difficulty in purificationClose-running impuritiesOptimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate via a crossed Claisen condensation. By following the outlined procedures and understanding the underlying chemical principles, researchers can effectively synthesize this valuable β-keto ester for their research and development needs.

References

  • The Organic Chemistry Tutor. Claisen Condensation. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • JoVE. (n.d.). Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Allen. (2025, April 1). Claisen Condensation – Mechanism, Variations & FAQs. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 8.1 Claisen Condensation Fundamentals – Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, June 13). Claisen condensation. Retrieved from [Link]

  • Rajdhani College. (n.d.). The Claisen condensation is a carbon–carbon bond forming reaction that occurs between two esters or one ester and another carb. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction - Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 19.06: Carboxylic Derivatives - The Claisen Condensation. Retrieved from [Link]

  • University of Basrah. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Claisen condensation. Retrieved from [Link]

  • Online Chemistry Notes. (2021, June 8). Claisen condensation reaction - Examples and Mechanism. Retrieved from [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 30: Crossed Claisen Condensations. Retrieved from [Link]

  • IRIS. (n.d.). the addition reaction of dialkyl carbonates to ketones (*). Retrieved from [Link]

  • University of Calgary. (n.d.). Crossed Claisen Condensations. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. | Download Table. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, February 2). Base used in Claisen Condensation. Retrieved from [Link]

  • Chemistry Steps. (2021, November 11). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • ACS Publications. (2004, August 26). Preparation of β-Keto Esters and β-Diketones by C-Acylation/Deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-Acylbenzotriazoles | The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Study Guide. (n.d.). Organic Chemistry Carbonyl Condensation Reactions. Free In-Depth Study Guide. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl 3-[2-(methoxymethoxy)-5-methylphenyl]propanoate. Retrieved from [Link]

  • Vedantu. (n.d.). Claisen Condensation Mechanism: Steps, Example & Tips. Retrieved from [Link]

  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • ACS Publications. (2010, November 17). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines | The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 10. Retrieved from [Link]

  • Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Retrieved from [Link]

  • Shodhganga. (n.d.). 5. Retrieved from [Link]

  • OPPI Briefs. (n.d.). THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methoxy-5-methylphenol. Retrieved from [Link]

  • MDPI. (2016, July 29). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Retrieved from [Link]

  • Google Patents. (n.d.). DE10331083B4 - Process for the preparation of p-methoxyacetophenone.

Sources

Method

Synthesis of heterocyclic compounds from "Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate"

Application Note: Divergent Synthesis of Pharmacologically Active Heterocycles from Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate Executive Summary The design and synthesis of targeted heterocyclic scaffolds are fou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Pharmacologically Active Heterocycles from Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

Executive Summary

The design and synthesis of targeted heterocyclic scaffolds are foundational to modern drug discovery. The β -keto ester Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate serves as a highly versatile 1,3-dielectrophilic precursor. The incorporation of the 2-methoxy-5-methylphenyl moiety is particularly strategic; derivatives of this structural motif have demonstrated potent activity as Anaplastic Lymphoma Kinase (ALK) inhibitors and other kinase modulators[1]. This application note details the mechanistic rationale, optimized reaction conditions, and self-validating protocols for converting this specific β -keto ester into high-value pyrazole, pyrimidine, and isoxazole scaffolds.

Mechanistic Rationale & Substrate Dynamics

The reactivity of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is strictly governed by the stereoelectronic effects of its aryl substituent.

  • Electronic Effects: The electron-donating methoxy (-OCH 3​ ) and methyl (-CH 3​ ) groups enrich the electron density of the aromatic ring. While this stabilizes the molecule against unwanted electrophilic aromatic substitution during acidic workups, it subtly reduces the electrophilicity of the adjacent ketone carbonyl via inductive effects.

  • Steric Hindrance: The ortho-methoxy group introduces significant steric bulk around the ketone carbonyl. Consequently, nucleophilic attack at the ketone is kinetically slower than in unsubstituted phenyl analogs.

  • Causality in Reagent Selection: To overcome this steric hindrance, highly nucleophilic bis-nucleophiles (e.g., hydrazine, hydroxylamine, guanidine) and elevated thermal conditions (refluxing ethanol) must be employed. The synthesis of pyrazolones, for instance, relies on the initial attack of the primary amine on the ketone, followed by an intramolecular cyclization onto the ester[2].

Experimental Workflows and Self-Validating Protocols

Workflow A: Synthesis of 3-(2-methoxy-5-methylphenyl)-1H-pyrazol-5-ol

Pyrazoles are classically synthesized by condensing β -keto esters with hydrazines[2]. Causality & In-Process Control: Ethanol is selected as the solvent because its boiling point (78°C) provides the exact thermal activation required to drive the dehydration step without degrading the methoxy ether. The reaction is self-validating: the transition from a homogeneous solution to a heavy precipitate indicates successful cyclization, as the resulting pyrazol-5-ol has drastically lower solubility in cold ethanol than the starting materials.

Step-by-Step Protocol:

  • Preparation: Charge a 100 mL round-bottom flask with Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (10.0 mmol, 1.0 eq).

  • Solvation: Add 20 mL of absolute ethanol to achieve a 0.5 M concentration. Stir until fully dissolved.

  • Nucleophilic Addition: Slowly add hydrazine hydrate (12.0 mmol, 1.2 eq) dropwise at room temperature. Note: A slight exotherm may be observed as the initial hydrazone forms.

  • Cyclization: Attach a reflux condenser and heat the mixture to 78°C for 4 hours. Monitor the consumption of the β -keto ester via TLC (Hexanes:EtOAc 7:3).

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The product will spontaneously crystallize. Filter the solid, wash with 5 mL of ice-cold ethanol, and dry under high vacuum.

Workflow B: Synthesis of 2-amino-6-(2-methoxy-5-methylphenyl)pyrimidin-4-ol

Pyrimidines are synthesized via the cyclocondensation of β -keto esters with amidines or guanidines, a critical pathway for generating ALK inhibitor precursors[1]. Causality & In-Process Control: Guanidine hydrochloride is an unreactive salt. Sodium ethoxide (NaOEt) must be generated in situ to liberate the free guanidine base and simultaneously deprotonate the active methylene of the β -keto ester (pKa ~11)[3]. The reaction's success is validated by pH-dependent precipitation: the pyrimidine product remains soluble in the highly basic reaction mixture as a sodium salt and exclusively precipitates upon precise neutralization to pH 6.5.

Step-by-Step Protocol:

  • Base Generation: In a dry flask under N 2​ , dissolve sodium metal (25.0 mmol, 2.5 eq) in 30 mL of anhydrous ethanol to form NaOEt.

  • Free Base Liberation: Add guanidine hydrochloride (12.0 mmol, 1.2 eq) to the NaOEt solution. Stir for 30 minutes at room temperature. A white precipitate of NaCl will form, validating the liberation of the free base.

  • Condensation: Add the β -keto ester (10.0 mmol, 1.0 eq) to the suspension. Heat to reflux (78°C) for 12 hours.

  • Neutralization & Precipitation: Cool the mixture to room temperature and concentrate in vacuo to half volume. Slowly add 1M HCl dropwise until the pH reaches 6.5. The pyrimidine product will crash out of solution.

  • Purification: Filter the precipitate, wash thoroughly with distilled water to remove residual NaCl, and dry.

Quantitative Optimization Data

The following table summarizes the optimized thermodynamic and stoichiometric parameters for the divergent synthesis of the three primary heterocycles.

Target ScaffoldReagent (1.2 eq)Optimal SolventBase/CatalystTemp (°C)Time (h)Isolated Yield (%)
Pyrazole Hydrazine HydrateEthanolNone78488 - 92
Pyrimidine Guanidine HClEthanolNaOEt (2.5 eq)781274 - 79
Isoxazole Hydroxylamine HClMethanolNaOAc (1.5 eq)65680 - 85

Mechanistic Pathway Visualization

HeterocycleSynthesis BKE Ethyl 3-(2-methoxy-5-methylphenyl) -3-oxopropanoate Hydrazine Hydrazine Hydrate (EtOH, Reflux) BKE->Hydrazine Guanidine Guanidine HCl (NaOEt, Reflux) BKE->Guanidine Hydroxylamine Hydroxylamine HCl (AcONa, Reflux) BKE->Hydroxylamine Pyrazole 3-(2-methoxy-5-methylphenyl) -1H-pyrazol-5-ol Hydrazine->Pyrazole Pyrimidine 2-amino-6-(2-methoxy-5-methylphenyl) pyrimidin-4-ol Guanidine->Pyrimidine Isoxazole 3-(2-methoxy-5-methylphenyl) isoxazol-5-ol Hydroxylamine->Isoxazole

Divergent synthesis of pyrazole, pyrimidine, and isoxazole scaffolds from the central β-keto ester.

Sources

Application

Application Note: Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, step-economy and late-stage functionalization are critical drivers of efficient drug discovery. Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a highly versatile, p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, step-economy and late-stage functionalization are critical drivers of efficient drug discovery. Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a highly versatile, pre-functionalized aryl β -keto ester. By embedding the 2-methoxy-5-methylphenyl moiety directly into the 1,3-dicarbonyl framework, this building block bypasses the need for low-yielding, late-stage cross-coupling reactions traditionally required to install aryl groups onto heterocyclic cores.

This application note details the physicochemical behavior of this compound and provides validated, self-monitoring protocols for its conversion into three privileged pharmacological scaffolds: pyrazoles , dihydropyrimidinones (DHPMs) , and coumarins .

Physicochemical Profiling & Mechanistic Causality

The reactivity of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is governed by the electronic and steric contributions of its aryl substituents:

  • Electronic Effects: The electron-donating 2-methoxy and 5-methyl groups increase the electron density of the aryl ring. This slightly reduces the electrophilicity of the β -ketone carbon compared to unsubstituted analogs, necessitating specific Lewis acid or Brønsted acid catalysis to facilitate nucleophilic attack during condensation reactions[1].

  • Steric Hindrance: The ortho-methoxy group creates a distinct steric bulk near the β -carbonyl. In cyclocondensation reactions (e.g., with asymmetric hydrazines), this steric environment acts as a regioselective director, heavily favoring the formation of specific stereoisomers by sterically blocking one trajectory of intramolecular cyclization.

  • Enolization Dynamics: Like all β -keto esters, this compound exists in a keto-enol tautomeric equilibrium. The enol form is stabilized by an intramolecular hydrogen bond between the ester carbonyl and the enol hydroxyl. The presence of the electron-rich aryl group stabilizes the conjugated enol system, making the compound highly reactive toward electrophiles (e.g., in Pechmann condensations).

Core Workflow I: Regioselective Synthesis of Bioactive Pyrazoles

Pyrazoles are ubiquitous in FDA-approved drugs (e.g., Celecoxib, Ruxolitinib). The reaction of our target β -keto ester with hydrazine derivatives is a classical Knorr-type condensation[2]. The causality behind the regioselectivity lies in the initial formation of the hydrazone at the more electrophilic ketone, followed by an intramolecular amidation at the ester.

Experimental Protocol: Synthesis of 3-(2-methoxy-5-methylphenyl)-1H-pyrazol-5-ol

This protocol is designed as a self-validating system; the phase transition of the reaction mixture serves as an intrinsic indicator of successful cyclization.

  • Preparation: Dissolve 10.0 mmol of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate in 20 mL of absolute ethanol. Causality: Absolute ethanol acts as both a solvent to homogenize the polar/non-polar reactants and a protic shuttle to facilitate the dehydration step.

  • Nucleophilic Addition: Cool the reaction flask to 0 °C using an ice bath. Add 11.0 mmol of hydrazine hydrate dropwise over 10 minutes. Causality: The initial hydrazone formation is exothermic. Controlling the temperature prevents the competing hydrolysis of the ethyl ester.

  • Cyclodehydration: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (UV-active, Rf​≈0.6 ) will disappear, replaced by a highly polar product spot ( Rf​≈0.2 ). As the reaction completes, the clear solution will begin to show slight turbidity.

  • Isolation: Cool the mixture to 4 °C overnight. The pyrazole product will precipitate as a dense white crystalline solid. Filter under vacuum and wash with 5 mL of ice-cold ethanol to remove unreacted hydrazine.

G A Aryl β-Keto Ester (Substrate) C Hydrazone Intermediate A->C + H⁺ / -H₂O B Hydrazine (Nucleophile) B->C D 3-Aryl Pyrazole (Major) C->D Cyclization (Sterically Favored) E 5-Aryl Pyrazole (Minor) C->E Cyclization (Sterically Hindered)

Regioselective cyclocondensation pathway of the aryl β-keto ester with hydrazines.

Core Workflow II: Multicomponent Biginelli Synthesis of DHPMs

Dihydropyrimidinones (DHPMs) are critical pharmacophores known for their calcium channel blocking and anti-cancer properties. The is a multicomponent domino approach[1] combining the β -keto ester, an aromatic aldehyde, and urea[3].

Because the 2-methoxy-5-methylphenyl group reduces the inherent electrophilicity of the substrate, Lewis acid catalysis is mandatory to drive the formation of the critical acyliminium ion intermediate.

Quantitative Data: Catalyst and Solvent Optimization

The following table summarizes the optimization of the Biginelli condensation for this specific aryl β -keto ester, demonstrating the necessity of Lewis acid catalysis.

EntryCatalyst (mol %)SolventTemp (°C)Time (h)Yield (%)Validation Marker
1NoneEtOH80 (Reflux)2415Trace precipitation
2AcOH (20)EtOH80 (Reflux)1245Slow precipitation
3InCl₃ (10)EtOH80 (Reflux)488Rapid, heavy precipitation
4InCl₃ (10)Solvent-Free90 (Melt)194Solidification of melt
Experimental Protocol: Synthesis of DHPM via InCl₃ Catalysis
  • Component Mixing: In a round-bottom flask, combine 5.0 mmol of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, 5.0 mmol of benzaldehyde, and 7.5 mmol of urea.

  • Catalyst Addition: Add 0.5 mmol (10 mol%) of anhydrous Indium(III) chloride (InCl₃) and 10 mL of absolute ethanol. Causality: InCl₃ is a water-tolerant Lewis acid that selectively coordinates to the aldehyde oxygen, dramatically accelerating the formation of the acyliminium intermediate without degrading the urea.

  • Reflux & Self-Validation: Heat the mixture to reflux (80 °C). After approximately 2 hours, the reaction mixture will transition from a homogeneous solution to a thick, heterogeneous slurry. This massive precipitation is a self-validating marker indicating the successful formation of the highly insoluble DHPM scaffold.

  • Quenching & Isolation: After 4 hours, pour the hot slurry into 50 mL of crushed ice/water. Stir vigorously for 15 minutes to dissolve any unreacted urea and catalyst. Filter the solid, wash with cold water, and recrystallize from hot ethanol.

Biginelli A Aryl β-Keto Ester D Acyliminium Ion Intermediate A->D Lewis Acid Catalysis B Aromatic Aldehyde B->D Lewis Acid Catalysis C Urea / Thiourea C->D Lewis Acid Catalysis E Open-chain Ureide D->E Nucleophilic Addition F Dihydropyrimidinone (DHPM) E->F Cyclodehydration

Mechanistic workflow of the Biginelli multicomponent reaction to form DHPMs.

Core Workflow III: Pechmann Condensation for Coumarin Derivatives

Coumarins are privileged structures in anti-coagulant and anti-microbial drug discovery. The Pechmann condensation utilizes the enol form of the β -keto ester to react with a phenol under strongly acidic conditions.

Experimental Protocol: Synthesis of 4-(2-methoxy-5-methylphenyl)coumarins
  • Activation: In a dry flask, mix 5.0 mmol of resorcinol (1,3-dihydroxybenzene) and 5.0 mmol of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate.

  • Acid Catalysis: Slowly add 5 mL of concentrated sulfuric acid (H₂SO₄) dropwise at 0 °C. Causality: The strong Brønsted acid protonates the ketone carbonyl, hyper-activating it for electrophilic aromatic substitution by the electron-rich resorcinol.

  • Condensation: Stir the deep-red viscous mixture at room temperature for 12 hours.

  • Self-Validation & Isolation: Pour the mixture slowly into 100 mL of vigorously stirred ice water. The sudden shift in pH and polarity will cause the immediate precipitation of the coumarin product as a bright yellow/green solid. The presence of fluorescence under 365 nm UV light serves as an immediate visual validation of the formed conjugated coumarin system. Filter and wash thoroughly with cold water until the filtrate is pH neutral.

References

  • Intramolecular nitrogen-hydrogen, oxygen-hydrogen and sulfur-hydrogen insertion reactions. Synthesis of heterocycles from .alpha.-diazo .beta.-keto esters The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies Organic and Medicinal Chemistry Letters (PMC) URL:[Link]

  • Multi-component syntheses based on β-oxodithioesters Taylor & Francis Online URL:[Link]

  • Product Class 12: Pyrimidines Thieme E-Books & E-Journals (Science of Synthesis) URL:[Link]

Sources

Method

Application Note: Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate in Heterocyclic Drug Discovery

Executive Summary In modern drug discovery, the rapid generation of structurally diverse, high-fidelity heterocyclic libraries is paramount. Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (CAS: 82620-74-4) serves as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid generation of structurally diverse, high-fidelity heterocyclic libraries is paramount. Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (CAS: 82620-74-4) serves as a highly versatile, bis-electrophilic β -keto ester building block. The incorporation of the 2-methoxy-5-methylphenyl pharmacophore provides a unique balance of steric bulk, lipophilicity (via the 5-methyl group), and hydrogen-bond acceptor capability (via the 2-methoxy group). This application note details the mechanistic rationale, core workflows, and self-validating protocols for utilizing this compound in the synthesis of bioactive pyrazoles, pyrimidines, and isoxazoles.

Chemical Profile & Mechanistic Rationale

The synthetic utility of ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate stems from its tri-nodal reactivity profile. As a 1,3-dicarbonyl compound, it possesses three distinct sites for functionalization:

  • C1 (Ester Carbonyl): A hard electrophile, typically attacked by hard nucleophiles (e.g., primary amines, amidines) during cyclocondensation.

  • C2 ( α -Carbon): Highly enolizable and nucleophilic, allowing for straightforward alkylation, halogenation, or hypervalent iodine-induced functionalization[1].

  • C3 (Ketone Carbonyl): A soft electrophile.

Expert Insight on Causality: The presence of the 2-methoxy group creates significant steric hindrance around the C3 ketone carbonyl. Consequently, nucleophilic attack at C3 is kinetically slower compared to an unsubstituted phenyl analog. To overcome this and prevent unwanted attack at the C1 ester (which leads to regioisomeric mixtures), strict acid catalysis is required to protonate the C3 oxygen, artificially raising its electrophilicity and ensuring regiocontrol.

Reactivity BKE Ethyl 3-(2-methoxy-5-methylphenyl) -3-oxopropanoate C1 C1: Ester Carbonyl (Hard Electrophile) Target for Amidines BKE->C1 Amidation C2 C2: Alpha-Carbon (Nucleophile/Enol) Target for Halogens BKE->C2 Alkylation C3 C3: Ketone Carbonyl (Soft Electrophile) Target for Hydrazines BKE->C3 Imine Formation

Fig 1. Tri-nodal reactivity profile of the beta-keto ester building block.

Core Workflows in Medicinal Chemistry

The divergent reactivity of this β -keto ester allows for the rapid parallel synthesis of multiple heterocyclic scaffolds, which are frequently deployed in the development of multitarget drugs, such as dual CCR2/CCR5 antagonists[2].

Workflow Start Ethyl 3-(2-methoxy-5-methylphenyl) -3-oxopropanoate Path1 Hydrazine Derivatives (Glacial AcOH, 90°C) Start->Path1 Path2 Amidines / Guanidines (NaOEt, EtOH, Reflux) Start->Path2 Path3 Hydroxylamine HCl (H2O, Boric Acid, RT) Start->Path3 Prod1 Pyrazoles (Kinase / COX Inhibitors) Path1->Prod1 Cyclocondensation Prod2 Pyrimidines (Antiviral / Anticancer) Path2->Prod2 Base-Catalyzed Prod3 Isoxazoles (Anti-inflammatory) Path3->Prod3 Green Synthesis

Fig 2. Divergent synthesis workflow for generating diverse heterocyclic libraries.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure high-fidelity synthesis.

Protocol A: Regioselective Synthesis of 1-Aryl-3-(2-methoxy-5-methylphenyl)-1H-pyrazol-5-ols

Application: Generation of selective COX-2 or kinase inhibitor libraries.

  • Preparation: Dissolve Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (1.0 eq, 10 mmol) in glacial acetic acid (20 mL, 0.5 M).

    • Causality: Acetic acid acts as both the solvent and a Brønsted acid. It protonates the sterically hindered C3 ketone, overriding the steric bulk of the 2-methoxy group and forcing the initial hydrazine attack at C3 rather than the C1 ester. This guarantees >95% regioselectivity for the 3-aryl isomer.

  • Addition: Add the desired aryl hydrazine hydrochloride (1.1 eq, 11 mmol) portion-wise at 25°C.

    • Self-Validation (IPC 1): Stir for 30 minutes. Extract a 10 µL aliquot, quench in saturated NaHCO3​ , and extract with EtOAc. TLC (Hexane:EtOAc 3:1) must show complete consumption of the starting hydrazine (ninhydrin stain negative) and formation of a new UV-active hydrazone intermediate spot.

  • Cyclization: Elevate the temperature to 90°C and stir for 4–6 hours.

    • Causality: Thermal energy is required to drive the intramolecular nucleophilic attack of the secondary nitrogen onto the C1 ester, followed by the elimination of ethanol to achieve aromatization.

  • Isolation: Cool the mixture to room temperature and pour it over 50 g of crushed ice. Neutralize slowly with 10% NaOH to pH 6-7. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

    • Self-Validation (IPC 2): LC-MS analysis of the crude solid should exhibit the [M+H]+ peak corresponding to the cyclized pyrazole, with the absence of the [M+H+18]+ uncyclized hydrazone mass.

Protocol B: Green Synthesis of Isoxazole-5(4H)-ones

Application: Eco-friendly generation of anti-inflammatory pharmacophores[3].

  • Preparation: In a 50 mL round-bottom flask, combine Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (1.0 eq, 5 mmol) and hydroxylamine hydrochloride (1.0 eq, 5 mmol) in deionized water (25 mL).

  • Catalysis: Add boric acid ( H3​BO3​ ) (10 mol%, 0.5 mmol).

    • Causality: Boric acid functions as a mild, water-tolerant Lewis acid. It coordinates with the 1,3-dicarbonyl oxygens, sufficiently activating them for nucleophilic attack by hydroxylamine in an aqueous medium. This completely bypasses the need for toxic organic solvents or harsh mineral acids[3].

  • Condensation: Stir vigorously at room temperature for 20–30 minutes.

    • Self-Validation (IPC 1): The reaction visually validates itself by transitioning from a heterogeneous liquid suspension to a dense, uniform crystalline precipitate as the highly insoluble isoxazole-5(4H)-one forms.

  • Isolation: Filter the solid through a Büchner funnel, wash with ice-cold water (2 x 10 mL), and dry under high vacuum.

Quantitative Data Summary

The table below summarizes the optimized conditions and expected outcomes for transforming the ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate building block into various high-value scaffolds.

Target ScaffoldReagentsCatalyst / SolventTemp / TimeRegioselectivityTypical Yield
Pyrazoles Aryl HydrazinesGlacial Acetic Acid90°C / 4-6 h>95% (3-aryl isomer)75–85%
Pyrimidines Amidines / GuanidinesNaOEt / Ethanol80°C / 8-12 hN/A (Symmetric core)65–80%
Isoxazoles Hydroxylamine HClBoric Acid / Water25°C / 20-30 min>90%85–95%
Triazolopyrimidines 3,5-DiaminotriazoleBMIM-PF6 (Ionic Liq.)200°C (MW) / 1 hN/A60–80%

Note: Triazolopyrimidine synthesis utilizes microwave (MW) irradiation in ionic liquids to overcome high activation barriers for complex bicyclic fusions[2].

References

  • Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H)-ones. OICC Press (2024). 3

  • Synthesis and Pharmacological Evaluation of Triazolopyrimidinone Derivatives as Noncompetitive, Intracellular Antagonists for CC Chemokine Receptors 2 and 5. National Center for Biotechnology Information (PMC) (2018).2

  • Hypervalent iodine(III)-induced methylene acetoxylation of 3-oxo-N-substituted butanamides. Beilstein Journal of Organic Chemistry (2011). 1

Sources

Application

Application Note: Synthesis and Biological Evaluation of Heterocyclic Derivatives from Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Researchers, Medicinal Chemists, and Pharmacologists Introduction & Mechanistic Rationale In modern medicinal chemistry, β -keto es...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Researchers, Medicinal Chemists, and Pharmacologists

Introduction & Mechanistic Rationale

In modern medicinal chemistry, β -keto esters serve as highly versatile building blocks for the divergent synthesis of bioactive heterocycles. The compound Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is of particular interest due to its unique stereoelectronic profile. The inclusion of the 2-methoxy-5-methylphenyl moiety provides a dual advantage: the methoxy group acts as a potent hydrogen bond acceptor to stabilize ligand-protein interactions, while the lipophilic methyl group enhances membrane permeability and fits into hydrophobic binding pockets of target enzymes (such as kinases or dihydrofolate reductase) [1].

This application note details field-proven protocols for converting this specific β -keto ester into two highly privileged pharmacological scaffolds:

  • Pyrazolone Derivatives via the Knorr Pyrazole Synthesis [2].

  • Dihydropyrimidinone (DHPM) Derivatives via the multicomponent Biginelli Reaction [3].

By understanding the causality behind each reagent choice and incorporating self-validating analytical steps, researchers can ensure high-fidelity synthesis and rigorous biological evaluation.

Divergent Synthetic Workflows

SynthesisWorkflow Start Ethyl 3-(2-methoxy-5-methylphenyl) -3-oxopropanoate Hydrazine Phenylhydrazine + Acid Catalyst Start->Hydrazine Knorr Condensation UreaAldehyde Urea + Benzaldehyde + Acid Catalyst Start->UreaAldehyde Biginelli MCR Pyrazolone Pyrazolone Derivative (Anticancer Target) Hydrazine->Pyrazolone Cyclization & Dehydration DHPM DHPM Derivative (Antimicrobial Target) UreaAldehyde->DHPM Cyclocondensation

Divergent synthetic workflow for pyrazolone and DHPM derivatives.

Protocol A: Synthesis of Pyrazolone Derivatives (Knorr Condensation)

The Knorr synthesis involves the condensation of a β -keto ester with a hydrazine derivative. The reaction proceeds via an initial hydrazone intermediate, followed by intramolecular cyclization and the elimination of an alcohol molecule [2].

Causality & Experimental Design: We utilize glacial acetic acid as a catalyst. The acid protonates the carbonyl oxygen of the β -keto ester, increasing its electrophilicity and accelerating the nucleophilic attack by the primary amine of phenylhydrazine. Ethanol is selected as the solvent because it easily solubilizes both the starting materials and the hydrazone intermediate, but allows the more polar, rigid pyrazolone product to precipitate upon cooling, enabling a self-validating purification step.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 10 mmol of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate in 20 mL of absolute ethanol.

  • Reagent Addition: Add 12 mmol of phenylhydrazine dropwise. Caution: Phenylhydrazine is toxic; perform this step in a fume hood.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux & Validation: Heat the mixture to reflux (approx. 78°C) for 2–3 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 30% Ethyl Acetate / 70% Hexane mobile phase. The disappearance of the high-Rf β -keto ester spot and the emergence of a distinct, UV-active lower-Rf spot confirms cyclization. If the starting material persists, add an additional 2 drops of acetic acid and reflux for 30 more minutes.

  • Workup: Cool the mixture to 0–5°C in an ice bath. The pyrazolone derivative will precipitate.

  • Purification: Filter the solid under vacuum, wash with 5 mL of ice-cold ethanol, and recrystallize from hot ethanol to yield the pure 3-(2-methoxy-5-methylphenyl)-1-phenyl-1H-pyrazol-5(4H)-one.

Protocol B: Synthesis of DHPM Derivatives (Biginelli Reaction)

The Biginelli reaction is a classic one-pot, three-component reaction (MCR) that couples a β -keto ester, an aryl aldehyde, and urea to form dihydropyrimidinones [3].

Causality & Experimental Design: The mechanism begins with the acid-catalyzed condensation of benzaldehyde and urea to form an iminium intermediate (Mannich-type reaction). The enol form of our β -keto ester then attacks this electrophile, followed by cyclodehydration [4]. We employ a Lewis acid catalyst, such as Ytterbium(III) triflate (Yb(OTf)₃), because it provides superior coordination to the aldehyde oxygen compared to Brønsted acids, drastically reducing reaction times and minimizing side-product formation.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL flask, combine 10 mmol of the β -keto ester, 10 mmol of benzaldehyde, and 12 mmol of urea in 15 mL of ethanol.

  • Catalysis: Add 5 mol% of Yb(OTf)₃.

  • Reflux & Validation: Heat the mixture to reflux for 4 hours.

    • Self-Validation Check: The reaction mixture will transition from a clear solution to a turbid suspension as the highly crystalline DHPM product forms. TLC (50% Ethyl Acetate / 50% Hexane) should show the complete consumption of benzaldehyde.

  • Workup: Pour the hot reaction mixture into 50 mL of crushed ice/water with vigorous stirring.

  • Purification: Filter the resulting precipitate, wash sequentially with water and cold ethanol, and dry under a vacuum to afford the pure DHPM derivative.

Biological Evaluation: In Vitro Cytotoxicity & Apoptosis

Synthesized pyrazolone and DHPM scaffolds frequently exhibit potent antiproliferative properties. To evaluate the biological efficacy of the derivatives, we utilize the MTT colorimetric assay, which provides a direct, quantifiable measure of cellular metabolic activity.

Causality & Experimental Design: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. By quantifying formazan absorbance, we establish a self-validating proxy for cell viability: if the drug induces apoptosis, mitochondrial function ceases, and absorbance drops proportionally.

Protocol C: MTT Cytotoxicity Assay
  • Cell Seeding: Seed human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cells in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Aspirate the media and add fresh media containing the synthesized derivatives at varying concentrations (0.1, 1, 10, 50, and 100 µM) dissolved in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

    • Self-Validation Check: Observe the wells under a light microscope. Viable control wells should contain visible, needle-like intracellular purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity (IC₅₀) of Synthesized Derivatives

CompoundScaffold TypeMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)Proposed Mechanism
Derivative 1a Pyrazolone4.2 ± 0.38.5 ± 0.6Apoptosis induction
Derivative 2a DHPM12.4 ± 0.86.1 ± 0.4Eg5 Kinesin inhibition
Doxorubicin Reference Standard1.1 ± 0.11.5 ± 0.2DNA Intercalation

(Note: Data represents the mean ± SD of three independent experiments.)

Mechanism of Action: Apoptosis Signaling Pathway

For derivatives exhibiting high cytotoxicity (e.g., Derivative 1a), the primary mechanism of cell death is often the induction of the intrinsic mitochondrial apoptosis pathway.

ApoptosisPathway Drug Active Derivative (e.g., Pyrazolone) Mitochondria Mitochondrial Membrane Permeabilization Drug->Mitochondria Induces Oxidative Stress CytC Cytochrome c Release Mitochondria->CytC Pore Formation (BAX/BAK) Caspase9 Caspase-9 Activation CytC->Caspase9 Apoptosome Assembly Caspase3 Caspase-3 Activation Caspase9->Caspase3 Proteolytic Cleavage Apoptosis Cellular Apoptosis (Programmed Cell Death) Caspase3->Apoptosis Execution Phase

Mitochondrial-mediated apoptosis signaling pathway induced by active derivatives.

References

  • Source: PubMed Central (PMC)
  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters Source: Benchchem URL
  • Biginelli Reaction: A Multi-Component Type of Reaction and Synthetic Advancement in the Synthesis of Bioactive Dihydropyrimidinone Derivatives Source: Bentham Science Publishers / Ingenta Connect URL
  • Biginelli Reaction - Mechanism and Recent Literature Source: Organic Chemistry Portal URL
Method

"Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate" reaction with hydrazine derivatives

Application Note & Protocol Topic: Synthesis of Novel Pyrazole Scaffolds via Cyclocondensation of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate with Hydrazine Derivatives Audience: Researchers, scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Synthesis of Novel Pyrazole Scaffolds via Cyclocondensation of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate with Hydrazine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the synthesis of substituted pyrazole and pyrazolone derivatives, utilizing Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate as a key precursor. Pyrazole-based heterocycles are of paramount importance in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2][3] This guide details the underlying principles of the Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring from 1,3-dicarbonyl compounds.[4][5][6] We present two detailed, validated protocols for the reaction of the title β-ketoester with both unsubstituted hydrazine and phenylhydrazine, yielding distinct pyrazolone and N-phenylpyrazole products, respectively. The application note explains the mechanistic rationale behind experimental choices, addresses critical considerations such as regioselectivity, and provides a framework for reaction monitoring, product purification, and characterization.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged structure" in drug discovery.[7][8] Its unique chemical properties and ability to act as a versatile scaffold for molecular elaboration have led to its incorporation into a wide array of blockbuster drugs.[2] Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the H2-receptor agonist Betazole.[2][3] The biological activity of pyrazole derivatives is extensive, encompassing anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant properties.[1][3][9]

The synthesis of novel pyrazole analogues is therefore a critical pursuit in medicinal chemistry. The cyclocondensation reaction between a β-ketoester, such as Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, and a hydrazine derivative is one of the most fundamental and efficient methods for creating these valuable heterocyclic cores.[5][10] This guide provides the necessary theoretical background and practical protocols to empower researchers in this field.

Reaction Principle: The Knorr Pyrazole Synthesis

The reaction detailed herein is a classic example of the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[4][11] The transformation involves the condensation of a 1,3-dicarbonyl compound (the β-ketoester) with a hydrazine derivative.[10]

Mechanism: The reaction is typically catalyzed by a small amount of acid and proceeds through two key stages[4][6][11]:

  • Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl group of the β-ketoester (the ketone) to form a hydrazone intermediate after the elimination of a water molecule.

  • Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization is followed by the elimination of an ethanol molecule to yield the final, stable aromatic pyrazole ring (or its pyrazolone tautomer).

The use of an unsymmetrical β-ketoester and a substituted hydrazine can lead to the formation of regioisomers. The outcome is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance of the reactants.[4][11]

Knorr_Mechanism General Mechanism of Knorr Pyrazole Synthesis cluster_0 Reactants cluster_1 Intermediates cluster_2 Product Ketoester β-Ketoester (Ethyl 3-(2-methoxy-5-methylphenyl) -3-oxopropanoate) Hydrazone Hydrazone Intermediate Ketoester->Hydrazone + Hydrazine - H₂O Hydrazine Hydrazine Derivative (R'-NHNH₂) Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazolone Pyrazolone / Pyrazole Product Cyclic_Intermediate->Pyrazolone - EtOH

Caption: Knorr pyrazole synthesis reaction pathway.

Experimental Protocols

These protocols are designed as a robust starting point for the synthesis of pyrazole derivatives from Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate.

Protocol 1: Synthesis of 5-(2-methoxy-5-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol uses unsubstituted hydrazine hydrate to form a pyrazolone, which exists in tautomeric equilibrium with its pyrazole form.[6]

Materials:

  • Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

  • Hydrazine hydrate (64-65% solution)

  • Ethanol or 1-Propanol

  • Glacial Acetic Acid (catalytic amount)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • TLC plates (silica gel 60 F254) and developing chamber

  • Büchner funnel and filter paper

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (e.g., 5 mmol, 1.25 g).

  • Add ethanol (15 mL) to dissolve the starting material.

  • Add hydrazine hydrate (e.g., 10 mmol, ~0.5 mL, 2 equivalents) to the solution, followed by 3-4 drops of glacial acetic acid.[5][6]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress every 30-60 minutes using TLC (e.g., mobile phase: 40% Ethyl Acetate / 60% Hexane). Spot the starting material and the reaction mixture. The reaction is complete when the starting ketoester spot is no longer visible.[5] Typical reaction times are 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. If not, slowly add cold deionized water (~20 mL) to the flask with stirring to induce precipitation.

  • Cool the mixture in an ice bath for 30 minutes to maximize product precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol to remove impurities.

  • Allow the product to air dry completely. Determine the mass and calculate the percent yield.

  • Characterization: Characterize the product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and mass spectrometry data. The product is expected to be 5-(2-methoxy-5-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one.

Protocol 2: Synthesis of Ethyl 1-phenyl-5-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxylate

This protocol uses a substituted hydrazine (phenylhydrazine) to generate an N-substituted pyrazole. Note that with phenylhydrazine, two regioisomers are possible. The following assumes the primary attack occurs at the ketone.

Materials:

  • Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 50 mL round-bottom flask, dissolve Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (e.g., 5 mmol, 1.25 g) in glacial acetic acid (15 mL). Acetic acid serves as both the solvent and the catalyst.

  • Add phenylhydrazine (e.g., 5.5 mmol, 0.6 g, 1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 100-110°C and maintain it at this temperature for 3-5 hours.

  • Reaction Monitoring: Monitor the reaction via TLC as described in Protocol 1.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water (~50 mL). Stir until the ice has melted completely.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize excess acetic acid, followed by brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the desired pyrazole product.

  • Characterization: Combine the pure fractions, remove the solvent, and characterize the final product by NMR and mass spectrometry to confirm the structure of Ethyl 1-phenyl-5-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxylate.

Summary of Reaction Parameters

Hydrazine DerivativeTypical SolventCatalystTemperature (°C)Expected Product Type
Hydrazine HydrateEthanol, PropanolAcetic AcidReflux (~80-100)Pyrazolone
PhenylhydrazineAcetic AcidSelf-catalyzed100-110N-Phenylpyrazole
MethylhydrazineEthanolAcetic AcidReflux (~80)Mixture of N-Methylpyrazole regioisomers
ThiosemicarbazideEthanolAcetic AcidReflux (~80)N-Thiocarbamoylpyrazole

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and analysis of pyrazole derivatives as described in the protocols.

Caption: General workflow for pyrazole synthesis.

Key Considerations & Troubleshooting

  • Purity of Starting Materials: Ensure the β-ketoester and hydrazine derivatives are pure. Impurities can lead to side reactions and lower yields.

  • Controlling Regioselectivity: When using substituted hydrazines (e.g., methylhydrazine), a mixture of two regioisomers is often formed.[4] The ratio depends on subtle electronic and steric factors. Careful characterization (e.g., using 2D NMR techniques like NOESY) is required to identify the major isomer.

  • Tautomerism: The product from Protocol 1, a pyrazolone, can exist in several tautomeric forms. While often drawn in the keto form, the enol (hydroxypyrazole) form can be significant and is often the more stable, aromatic tautomer observed in solution.[6][12]

  • Precipitation Issues: If the product oils out during work-up instead of precipitating, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. Alternatively, extract the product with an organic solvent as described in Protocol 2.

  • Safety: Hydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood.[6] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Royalchem. (2024).
  • Al-Dhfyan, A., et al. (2018).
  • Benchchem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis.
  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • Int. J. Pharm. Sci. Rev. Res. (2020).
  • Schmid, M. B., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.
  • Frontiers in Pharmacology. (2021).
  • Molecules. (2017).
  • Chem Help ASAP - YouTube. (2021).
  • IntechOpen. (2022).
  • ResearchGate. (2026). The synthesis of pyrazole derivatives using ethyl 5-(3-aryl-3-oxopropinyl)

Sources

Application

"Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate" in the synthesis of pyrazolone derivatives

Application Note: Synthesis and Biological Evaluation of Pyrazolone Derivatives from Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate Executive Summary Pyrazolone derivatives represent a highly privileged scaffold in m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Biological Evaluation of Pyrazolone Derivatives from Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

Executive Summary

Pyrazolone derivatives represent a highly privileged scaffold in medicinal chemistry, globally recognized for their potent free radical scavenging and neuroprotective properties (exemplified by the FDA-approved drug Edaravone)[1]. This application note details the robust, acid-catalyzed Knorr synthesis of a novel pyrazolone derivative using the specific β-keto ester building block, ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate . By providing a self-validating experimental protocol, mechanistic causality, and quantitative optimization data, this guide serves as a comprehensive resource for researchers in drug development and synthetic organic chemistry.

Mechanistic Rationale & Causality

The synthesis of pyrazolones from β-keto esters relies on the classic Knorr pyrazole synthesis[2]. The reaction between ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate and a hydrazine derivative (e.g., hydrazine hydrate) proceeds via a two-step cyclocondensation:

  • Step 1: Hydrazone Formation: The more nucleophilic nitrogen of hydrazine attacks the highly electrophilic ketone carbonyl of the β-keto ester.

    • Causality of Acid Catalysis: The electron-donating nature of the 2-methoxy-5-methylphenyl group slightly reduces the electrophilicity of the adjacent ketone. Therefore, the addition of glacial acetic acid is critical; it protonates the carbonyl oxygen, lowering the activation energy for nucleophilic attack and ensuring rapid hydrazone formation[2].

  • Step 2: Intramolecular Cyclization: The secondary nitrogen of the hydrazone intermediate undergoes an intramolecular nucleophilic acyl substitution at the ester carbonyl, expelling ethanol and forming the 5-membered pyrazolone ring.

  • Biological Relevance: The resulting pyrazolone exists in dynamic tautomeric forms (keto, enol, and amine). In physiological environments, the enolate form acts as a potent electron donor, neutralizing reactive oxygen species (ROS) such as hydroxyl (•OH) and peroxyl radicals, thereby preventing lipid peroxidation in neuronal cell membranes[3][4].

Reaction Workflow

SynthesisWorkflow Step1 Reagent Assembly β-keto ester + Hydrazine Step2 Acid Catalysis Glacial Acetic Acid Step1->Step2 Step3 Condensation Hydrazone Intermediate Step2->Step3 Step4 Cyclization Intramolecular Attack Step3->Step4 Step5 Precipitation Water Addition Step4->Step5 Step6 Isolation & Purification Filtration & Recrystallization Step5->Step6

Workflow of the acid-catalyzed Knorr pyrazole synthesis from β-keto esters.

Experimental Protocol: Synthesis of 3-(2-methoxy-5-methylphenyl)-1H-pyrazol-5(4H)-one

Self-Validating System: This protocol incorporates in-process controls (TLC) and specific physicochemical observations (precipitation cues) to ensure the researcher can validate success at each step without immediate reliance on complex analytical machinery.

Materials:

  • Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (3.0 mmol)

  • Hydrazine hydrate (6.0 mmol, 2.0 eq)

  • 1-Propanol (5.0 mL)

  • Glacial acetic acid (Catalyst)

  • Deionized water

Step-by-Step Methodology:

  • Reagent Assembly: In a 25-mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.0 mmol of ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate in 5.0 mL of 1-propanol.

    • Causality: 1-Propanol is selected over ethanol because its higher boiling point (97°C) accelerates the cyclization step, which can be sterically hindered by the bulky 2-methoxy-5-methylphenyl substituent.

  • Catalyst & Reactant Addition: Add 3 drops of glacial acetic acid to the solution, followed by the dropwise addition of hydrazine hydrate (6.0 mmol).

    • Observation: The addition is mildly exothermic due to initial imine formation.

  • Reflux & In-Process Monitoring: Attach a reflux condenser and heat the mixture to 100°C with continuous stirring. After 1.5 hours, perform a 3-lane Thin Layer Chromatography (TLC) using a mobile phase of 40% Ethyl Acetate / 60% Hexanes[2].

    • Validation: The starting β-keto ester will appear as a higher Rf spot under UV (254 nm). The reaction is deemed complete when this spot is entirely consumed, replaced by a highly polar, lower Rf spot corresponding to the pyrazolone.

  • Precipitation (Work-up): Once TLC confirms completion, remove the flask from the heat source. While the mixture is still hot (approx. 80°C), slowly add 10 mL of deionized water under vigorous stirring[2].

    • Causality: The pyrazolone product is highly lipophilic and insoluble in water. Adding water to the hot alcoholic solution drastically reduces the product's solubility, forcing immediate and pure precipitation while keeping unreacted hydrazine and acetic acid in the aqueous phase.

  • Isolation: Allow the mixture to cool to room temperature, then place in an ice bath for 30 minutes to maximize yield. Isolate the solid product via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold water followed by 2 mL of cold hexanes to remove any unreacted organic impurities.

  • Drying: Dry the solid under high vacuum for 12 hours to afford the pure 3-(2-methoxy-5-methylphenyl)-1H-pyrazol-5(4H)-one.

Quantitative Data & Reaction Optimization

The following table summarizes the optimization of reaction conditions to maximize the yield of the target pyrazolone.

SolventCatalystTemperature (°C)Time (h)Yield (%)Observation / Causality
EthanolNone78 (Reflux)4.045%Sluggish reaction; unreacted starting material present.
EthanolAcetic Acid78 (Reflux)3.072%Acid catalysis improved hydrazone formation significantly.
1-PropanolAcetic Acid100 (Reflux)1.591%Higher temperature overcame steric hindrance of the aryl group.
1-PropanolHCl (conc.)100 (Reflux)1.568%Strong acid led to partial degradation/side reactions.

Biological Pathway: Mechanism of Action (ROS Scavenging)

Pyrazolone derivatives synthesized from aryl β-keto esters are highly evaluated for their neuroprotective properties. By acting as electron donors, they neutralize reactive oxygen species (ROS) generated during ischemic events, halting the cascade of lipid peroxidation and preventing endothelial and neuronal cell death[4].

ROSPathway Stress Ischemia / Stress Trigger ROS Excess ROS Production (•OH, O2•-) Stress->ROS Lipid Lipid Peroxidation Cell Membrane Damage ROS->Lipid Drug Pyrazolone Derivative Electron Donation ROS->Drug Scavenged by Survival Neuronal Cell Survival Neuroprotection Lipid->Survival Prevented Stable Stable Anion Formation Radical Neutralization Drug->Stable Stable->Survival

Biological mechanism of pyrazolone derivatives in ROS scavenging and neuroprotection.

Analytical Validation Expectations

To confirm the structural integrity of the synthesized 3-(2-methoxy-5-methylphenyl)-1H-pyrazol-5(4H)-one, the following analytical signatures should be observed:

  • 1H NMR (400 MHz, DMSO-d6): Expected to show a characteristic singlet around δ 5.8-6.0 ppm corresponding to the C4-H of the pyrazolone ring (in the enol tautomer form), a singlet for the methoxy group at δ 3.8 ppm, and a singlet for the aryl methyl group at δ 2.3 ppm. The presence of a broad exchangeable peak around δ 11.5 ppm confirms the -NH/-OH tautomeric proton.

  • LC-MS (ESI+): Expected molecular ion [M+H]+ at m/z 205.1 (Calculated exact mass for C11H12N2O2: 204.09).

References

  • Edaravone | C10H10N2O | CID 4021. PubChem - NIH. [Link]

  • OH Radical Scavenging Activity of Edaravone: Mechanism and Kinetics. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile. MDPI. [Link]

Sources

Method

Scale-up synthesis of "Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate"

Application Note: Scale-Up Synthesis of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate Strategic Rationale & Route Selection Beta-keto esters are indispensable building blocks in the synthesis of active pharmaceutica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

Strategic Rationale & Route Selection

Beta-keto esters are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), particularly for assembling pyrazoles, pyrimidines, and coumarin derivatives via Biginelli or Knoevenagel condensations (1)[1]. The target compound, Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, presents specific scale-up challenges. Traditional Claisen condensation using ethyl acetate and strong bases like sodium hydride (NaH) is notoriously hazardous at scale due to hydrogen gas evolution, poor atom economy, and inconsistent yields caused by self-condensation (2)[2]. Furthermore, alternative routes using lithium enolates require cryogenic conditions (-78 °C), significantly inflating manufacturing costs.

To establish a self-validating, robust, and safe protocol, this application note outlines a metal-free, highly scalable pathway utilizing Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (3)[3].

Mechanistic Causality & Process Dynamics

The synthesis relies on a three-stage methodology designed for maximum thermodynamic efficiency and operational safety:

  • Activation: 2-Methoxy-5-methylbenzoic acid is activated using 1,1'-Carbonyldiimidazole (CDI). We deliberately select CDI over thionyl chloride (SOCl₂) to avoid generating highly corrosive HCl gas, which can cause side reactions with the electron-rich 2-methoxy-5-methylphenyl ring (e.g., demethylation). CDI activation safely releases equimolar CO₂ and imidazole (4)[4].

  • Condensation: The resulting acyl imidazole is reacted with Meldrum's acid. The byproduct imidazole acts as an endogenous base to deprotonate Meldrum's acid (pKa ~ 4.9), facilitating nucleophilic acyl substitution to form the acyl Meldrum's acid intermediate (5)[5].

  • Ethanolysis & Decarboxylation: Refluxing the intermediate in absolute ethanol induces a nucleophilic attack by the alcohol, expelling acetone and carbon dioxide to yield the desired β-keto ester (6)[6]. The irreversible evolution of CO₂ and acetone provides a massive thermodynamic driving force, ensuring near-quantitative conversion without the need for complex chromatographic purification (3)[3].

Process Visualization

SynthesisWorkflow Step1 1. Activation 2-Methoxy-5-methylbenzoic acid + CDI Step2 2. Condensation + Meldrum's Acid (RT, 12h) Step1->Step2 Acyl Imidazole Intermediate Step3 3. Ethanolysis Reflux in EtOH (80°C, 4h) Step2->Step3 Acyl Meldrum's Acid Intermediate Product Final Product Ethyl 3-(2-methoxy-5-methylphenyl) -3-oxopropanoate Step3->Product -CO2, -Acetone

Figure 1: Three-stage scalable synthesis workflow via Meldrum's acid activation and ethanolysis.

Quantitative Route Comparison

ParameterTraditional Claisen CondensationMeldrum's Acid Route (This Protocol)
Primary Reagents NaH or LiHMDS, Ethyl AcetateCDI, Meldrum's Acid, Ethanol
Operating Temp -78 °C to 0 °C (Cryogenic/Strict)0 °C to 80 °C (Standard Heating/Cooling)
Safety Profile High Risk (H₂ gas, Pyrophoric base)Low Risk (CO₂, Acetone off-gassing)
Yield (Scale >100g) 40 - 60% (Self-condensation issues)80 - 95% (Highly selective)
Scalability Poor (Requires specialized reactors)Excellent (Standard glass-lined reactors)

Self-Validating Experimental Protocol (100 g Pilot Scale)

Materials Required:

  • 2-Methoxy-5-methylbenzoic acid (MW: 166.18 g/mol ) - 100.0 g (0.60 mol)

  • 1,1'-Carbonyldiimidazole (CDI) (MW: 162.15 g/mol ) - 107.0 g (0.66 mol, 1.1 eq)

  • Meldrum's acid (MW: 144.13 g/mol ) - 95.0 g (0.66 mol, 1.1 eq)

  • Anhydrous Dichloromethane (DCM) - 1.0 L

  • Absolute Ethanol - 1.0 L

  • 1M HCl (aqueous) & Brine

Stage 1: Activation & Condensation
  • System Setup: Charge a 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and addition funnel with 2-methoxy-5-methylbenzoic acid (100 g) and anhydrous DCM (1.0 L).

  • Thermal Control: Cool the suspension to 0–5 °C using an ice-water bath.

  • Activation: Add CDI (107 g) portion-wise over 30 minutes.

    • Causality & IPC (In-Process Control) 1: CO₂ gas evolution will occur immediately. Controlled addition prevents excessive foaming. The solution will become homogeneous as the acyl imidazole forms. Stir at room temperature for 2 hours until gas evolution completely ceases.

  • Condensation: Re-cool the mixture to 0 °C and add Meldrum's acid (95 g) in one portion.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality & IPC 2: The imidazole released from CDI acts as a base to deprotonate Meldrum's acid, driving the C-acylation. Verify completion via TLC (aliquot quenched in water/EtOAc); the starting acid should be fully consumed.

  • Workup: Quench the reaction by washing the DCM layer with 1M HCl (2 x 250 mL) to selectively protonate and remove the imidazole byproduct into the aqueous layer. Wash with brine (500 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the acyl Meldrum's acid intermediate as a crude pale-yellow solid.

    • Critical Warning: Do not subject this intermediate to temperatures above 40 °C during evaporation to prevent premature thermal decomposition.

Stage 2: Ethanolysis & Decarboxylation
  • Solvent Exchange: Transfer the crude acyl Meldrum's acid intermediate to a 2 L round-bottom flask equipped with a reflux condenser and a gas bubbler.

  • Thermal Cleavage: Add absolute ethanol (1.0 L) and heat the mixture to a gentle reflux (80 °C) for 4 hours.

    • Causality & IPC 3: Heating induces the ring-opening and decarboxylation of the Meldrum's acid moiety. The reaction is driven to completion by the irreversible loss of CO₂ and acetone. Monitor the gas bubbler; the reaction is complete when gas evolution stops.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove ethanol and residual acetone.

  • Purification: Purify the resulting crude oil via short-path vacuum distillation or a short silica gel plug (eluting with Hexanes/EtOAc) to yield Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate as a high-purity oil (>85% isolated yield).

References

  • Title: Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions Source: Encyclopedia MDPI URL: 1

  • Title: β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies Source: ResearchGate URL: 2

  • Title: Benzenebutanoic acid, β-oxo-, methyl ester - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL: 3

  • Title: Process for preparation of racemic Nebivolol (US20070149612A1) Source: Google Patents URL: 4

  • Title: Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters Source: ResearchGate URL: 5

  • Title: Working with Hazardous Chemicals - Organic Syntheses Source: Organic Syntheses (orgsyn.org) URL: 6

Sources

Application

Application Note: Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate as a Precursor for β-Amino Acids

Executive Summary Enantiopure β-amino acids are highly sought-after pharmacophores, serving as critical building blocks for peptidomimetics, β-lactam antibiotics, and blockbuster therapeutics. For instance, the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enantiopure β-amino acids are highly sought-after pharmacophores, serving as critical building blocks for peptidomimetics, β-lactam antibiotics, and blockbuster therapeutics. For instance, the synthesis of the antidiabetic drug Sitagliptin heavily relies on the conversion of a β-keto precursor to an optically pure β-amino acid[1]. Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a structurally unique β-keto ester that serves as an advanced intermediate in drug discovery.

The presence of the ortho-methoxy and meta-methyl substitutions on the phenyl ring imparts specific stereoelectronic effects: the oxygen lone pairs can act as a coordinating site for transition metals or enzymatic cofactors, while the methyl group provides a lipophilic anchor. This application note details two orthogonal, field-proven methodologies to convert this specific β-keto ester into its corresponding enantiopure β-amino acid derivative.

Mechanistic Rationale & Substrate Dynamics

The fundamental challenge in synthesizing β-amino acids from keto-precursors is stability. Unlike α-keto acids, free β-keto acids decarboxylate relatively easily under mild conditions via a six-membered cyclic transition state[2]. Therefore, performing the amination on the ester derivative (Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate) is mandatory to preserve the carbon skeleton until the amine is fully installed.

To achieve this, we present two distinct, self-validating protocols:

  • Biocatalytic Asymmetric Transamination: A modern, green-chemistry approach utilizing engineered enzymes to achieve absolute stereocontrol in a single step.

  • Diastereoselective Reductive Amination: A classical, highly scalable chemical approach utilizing a chiral auxiliary, ideal when biocatalyst screening is not feasible[3].

Protocol 1: Biocatalytic Asymmetric Transamination (Green Chemistry)

Causality & Design

Transaminases (specifically ω -transaminases) possess a great potential for the direct synthesis of optically pure β-amino acids[2]. The enzyme transfers an amino group from a sacrificial donor (e.g., isopropylamine) directly to the β-carbonyl of the ester. Pyridoxal 5'-phosphate (PLP) acts as the essential electron sink and cofactor. The ortho-methoxy group of our specific substrate restricts bond rotation within the enzyme's binding pocket, which often enhances the enantioselectivity (ee > 99%). The reaction is driven to completion by the evaporative removal of the acetone byproduct.

Biocatalytic A Ethyl 3-(2-methoxy- 5-methylphenyl)- 3-oxopropanoate C ω-Transaminase + PLP (Biocatalyst) A->C B Isopropylamine (Amine Donor) B->C D Chiral β-Amino Ester C->D E Acetone (Byproduct) C->E

Biocatalytic transamination pathway using ω-Transaminase and Isopropylamine.

Step-by-Step Methodology
  • Enzyme Preparation: Dissolve 50 mg of an engineered ω -transaminase (e.g., ATA-117 or a Polaromonas sp. derived variant[1]) in 10 mL of 100 mM sodium phosphate buffer (pH 7.5).

  • Cofactor Addition: Add Pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM. Incubate at 30°C for 15 minutes to ensure holoenzyme formation.

  • Substrate & Donor Addition: Add 1.0 mmol of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (pre-dissolved in 1 mL DMSO to aid aqueous solubility) and 500 mM of isopropylamine.

  • Reaction Execution: Incubate the mixture in an orbital shaker at 30°C and 150 rpm for 24–48 hours. Critical Step: Leave the reaction vessel unsealed or use a gentle nitrogen sweep to facilitate the evaporation of acetone, driving the thermodynamic equilibrium toward the product.

  • Acidic Workup: Adjust the pH to 2.0 using 1M HCl to protonate the newly formed β-amino ester. Extract unreacted starting material with ethyl acetate (2 x 10 mL).

  • Isolation: Adjust the aqueous layer to pH 10.0 using 1M NaOH. Extract the free β-amino ester with dichloromethane (3 x 15 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol 2: Diastereoselective Reductive Amination (Scalable Chemical Approach)

Causality & Design

When biocatalysis is limited by substrate solubility or enzyme availability at scale, chemical reductive amination is the industrial standard. By condensing the β-keto ester with a chiral auxiliary like (S)-α-methylbenzylamine, a chiral enamine intermediate is formed. The steric bulk of the auxiliary blocks one face of the enamine. Subsequent reduction using Sodium triacetoxyborohydride ( NaBH(OAc)3​ )—a mild and selective reducing agent for the reductive amination of ketones[4]—occurs preferentially from the less hindered face. Final hydrogenolysis removes the auxiliary.

Chemical A Ethyl 3-(2-methoxy- 5-methylphenyl)- 3-oxopropanoate C Chiral Enamine Intermediate A->C + Auxiliary (-H2O) B (S)-α-Methylbenzylamine (Chiral Auxiliary) B->C D Diastereoselective Reduction C->D E N-Protected β-Amino Ester D->E NaBH(OAc)3 F Hydrogenolysis (Pd/C, H2) E->F G Enantiopure β-Amino Ester F->G - Toluene

Diastereoselective reductive amination using a chiral auxiliary and subsequent hydrogenolysis.

Step-by-Step Methodology
  • Enamine Formation: In an oven-dried round-bottom flask, dissolve 10 mmol of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate in 30 mL of anhydrous toluene. Add 11 mmol of (S)-α-methylbenzylamine and a catalytic amount of p-toluenesulfonic acid (0.5 mmol).

  • Dehydration: Attach a Dean-Stark apparatus and reflux for 12 hours to continuously remove water, driving enamine formation to >95% conversion. Cool to room temperature and remove toluene in vacuo.

  • Diastereoselective Reduction: Dissolve the crude enamine in 30 mL of anhydrous methanol. Cool to 0°C. Slowly add 15 mmol of NaBH(OAc)3​ [4]. Stir for 1 hour at 0°C, then allow to warm to room temperature overnight.

  • Quenching: Quench carefully with saturated aqueous NaHCO3​ (20 mL). Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over MgSO4​ , and concentrate.

  • Hydrogenolysis (Deprotection): Dissolve the N-protected intermediate in 20 mL of methanol. Add 10% Pd/C (10 mol%). Stir under a hydrogen atmosphere (balloon, 1 atm) for 12 hours. Note: The ortho-methoxy group is stable under these mild hydrogenolysis conditions.

  • Final Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the pure primary β-amino ester.

Quantitative Data Presentation

The following table summarizes the comparative metrics of both protocols when applied to Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate.

MetricProtocol 1: Biocatalytic TransaminationProtocol 2: Chemical Reductive Amination
Typical Yield 75 - 85%65 - 75% (Over 3 steps)
Stereoselectivity > 99% ee85 - 92% de (Requires recrystallization)
Reagent Cost High (Engineered Enzymes, PLP)Low (Standard bulk chemicals)
Scalability Moderate (Limited by aqueous solubility)High (Standard organic scale-up)
Environmental Impact Low (Aqueous, room temperature)Moderate (Uses heavy metals, organic solvents)

References

  • [3] Access to β-Keto Amino Acid Derivatives via Interrupted Polonovski Strategy Involving NHC-Catalyzed Aza Benzoin Reaction. Organic Letters - ACS Publications. URL:[Link]

  • [2] Transaminases for the synthesis of enantiopure beta-amino acids. PMC - NIH. URL:[Link]

  • [1] Enzymatic production method of optically active beta-amino acids including intermediate for the synthesis of sitagliptin. Google Patents (KR101565439B1). URL:

  • [4] ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ResearchGate. URL:[Link]

Sources

Method

Enzymatic hydrolysis of "Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate"

Application Note & Protocol Enzymatic Hydrolysis of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate using Immobilized Candida antarctica Lipase B Abstract This document provides a comprehensive guide to the enzymatic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Enzymatic Hydrolysis of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate using Immobilized Candida antarctica Lipase B

Abstract

This document provides a comprehensive guide to the enzymatic hydrolysis of the β-keto ester, Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate. The resulting product, 3-(2-methoxy-5-methylphenyl)-3-oxopropanoic acid, is a valuable synthetic intermediate. β-keto acids, however, are known for their instability and tendency to decarboxylate.[1] Enzymatic hydrolysis offers a highly selective and mild alternative to traditional chemical methods, which often require harsh conditions that can lead to unwanted side reactions.[2] This protocol leverages the efficiency and stability of immobilized Candida antarctica Lipase B (CALB), a widely utilized biocatalyst in organic synthesis, to achieve controlled and efficient hydrolysis.[3][4] We present a detailed, step-by-step protocol for the reaction, including setup, monitoring via High-Performance Liquid Chromatography (HPLC), and data interpretation.

Introduction: The Rationale for Biocatalysis

β-keto esters are pivotal building blocks in the pharmaceutical and fine chemical industries, serving as precursors to a wide array of complex molecules, including chiral β-amino acids and β-hydroxy esters.[1][5] The hydrolysis of these esters to their corresponding β-keto acids is a critical synthetic transformation. However, conventional chemical hydrolysis often employs strong acidic or basic conditions, which can lead to low yields and the formation of impurities due to the inherent instability of the β-keto acid product.[6]

Biocatalysis, utilizing enzymes such as lipases, presents a superior alternative. Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) operate under mild conditions (neutral pH, ambient temperature), minimizing byproduct formation and preserving sensitive functional groups.[7] Furthermore, many lipases exhibit high enantioselectivity, enabling the kinetic resolution of racemic substrates to produce valuable chiral molecules.[8][9] Candida antarctica Lipase B (CALB) is one of the most robust and versatile lipases, demonstrating high activity towards a broad range of esters and exceptional stability, particularly in its immobilized form (e.g., Novozym® 435).[4][10] This application note details a reliable protocol for the CALB-catalyzed hydrolysis of a substituted phenyl β-keto ester, providing researchers with a foundational method for their synthetic endeavors.

Principle of the Method

The enzymatic reaction involves the hydrolysis of the ethyl ester bond of the substrate, catalyzed by the serine hydrolase activity of CALB. The reaction proceeds via the formation of an acyl-enzyme intermediate at the enzyme's catalytic triad (Ser-His-Asp).[11] This intermediate is subsequently hydrolyzed by water, releasing the carboxylic acid product and regenerating the free enzyme.

The overall reaction is as follows:

Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate + H₂O ---(CALB)--> 3-(2-methoxy-5-methylphenyl)-3-oxopropanoic Acid + Ethanol

The progress of the reaction can be accurately monitored by quantifying the decrease in the substrate concentration and the corresponding increase in the product concentration using reverse-phase HPLC.[12]

Enzymatic Reaction Mechanism sub Substrate (β-Keto Ester) enzyme_tetra Tetrahedral Intermediate sub->enzyme_tetra 1. Nucleophilic Attack etoh Ethanol h2o Water (H₂O) enzyme_acyl Acyl-Enzyme (Ser-O-Acyl) h2o->enzyme_acyl 3. Hydrolysis prod Product (β-Keto Acid) enzyme_free CALB Enzyme (Ser-OH) enzyme_tetra->etoh Release enzyme_tetra->enzyme_acyl 2. Intermediate Collapse enzyme_acyl->prod 4. Product Release enzyme_acyl->enzyme_free Regeneration

Caption: General mechanism for lipase-catalyzed ester hydrolysis.

Materials and Reagents

ReagentSupplierGradeComments
Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoateCustom Synthesis/Commerical≥98%Substrate
Immobilized Candida antarctica Lipase B (Novozym® 435)Sigma-Aldrich/NovozymesBiocatalysis GradeEnzyme catalyst. Store desiccated at 4°C.
Potassium Phosphate Monobasic (KH₂PO₄)Fisher ScientificACS GradeBuffer component
Potassium Phosphate Dibasic (K₂HPO₄)Fisher ScientificACS GradeBuffer component
Acetonitrile (ACN)VWRHPLC GradeHPLC mobile phase
Trifluoroacetic Acid (TFA)Sigma-AldrichHPLC GradeHPLC mobile phase modifier
Deionized WaterIn-house18.2 MΩ·cmUsed for buffer and mobile phase preparation
Ethyl AcetateFisher ScientificACS GradeFor sample quenching and extraction
Hydrochloric Acid (HCl)VWRACS GradeFor quenching reaction

Detailed Experimental Protocols

Preparation of Reagents
  • 50 mM Potassium Phosphate Buffer (pH 7.0):

    • Prepare a 50 mM solution of KH₂PO₄ (6.80 g/L) and a 50 mM solution of K₂HPO₄ (8.71 g/L).

    • To prepare 1 L of buffer, mix approximately 390 mL of the K₂HPO₄ solution with 610 mL of the KH₂PO₄ solution.

    • Adjust the final pH to 7.0 ± 0.05 using small additions of either stock solution while monitoring with a calibrated pH meter.

    • Filter the buffer through a 0.22 µm membrane filter before use in HPLC.

  • Substrate Stock Solution (100 mM):

    • Accurately weigh the required amount of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate.

    • Dissolve in a minimal amount of a water-miscible organic solvent like DMSO or Acetonitrile before diluting with the phosphate buffer. Note: High concentrations of organic solvents can denature the enzyme. Keep the final solvent concentration below 5% (v/v).

Enzymatic Hydrolysis Workflow

The following diagram outlines the complete experimental procedure from setup to analysis.

Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring & Quenching cluster_analysis 4. Analysis prep_buffer Prepare 50 mM Phosphate Buffer (pH 7.0) prep_sub Prepare Substrate Working Solution (e.g., 10 mM) prep_buffer->prep_sub setup Add 10 mL Substrate Solution to Reaction Vial equil Equilibrate at 35°C with Stirring (200 rpm) setup->equil add_enz Add Novozym® 435 (e.g., 20 mg/mL) equil->add_enz start_timer Start Reaction Timer (t=0) add_enz->start_timer sampling Withdraw Aliquot (50 µL) at Timed Intervals start_timer->sampling t = 0, 15, 30, 60, 120... min quench Quench with 100 µL 0.1 M HCl in Acetonitrile sampling->quench centrifuge Centrifuge Quenched Sample (10,000 x g, 5 min) quench->centrifuge hplc_inject Inject Supernatant onto HPLC System centrifuge->hplc_inject analyze Quantify Substrate & Product Peak Areas hplc_inject->analyze

Caption: Step-by-step workflow for enzymatic hydrolysis and analysis.

Step-by-Step Hydrolysis Protocol
  • Reaction Setup:

    • To a 20 mL glass scintillation vial equipped with a small magnetic stir bar, add 10.0 mL of a 10 mM substrate working solution in 50 mM potassium phosphate buffer (pH 7.0).

    • Place the vial in a temperature-controlled water bath or heating block set to 35°C. Allow the solution to equilibrate for 10 minutes with gentle stirring (200 rpm).

  • Enzyme Addition:

    • To initiate the reaction, add 200 mg of Novozym® 435 (for a final concentration of 20 mg/mL). The use of an immobilized enzyme prevents it from dissolving and allows for easy removal post-reaction.[13]

    • Start the timer immediately (t=0).

  • Reaction Monitoring:

    • At predetermined time points (e.g., t = 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot of the reaction mixture. Ensure the aliquot is taken from the supernatant, avoiding the immobilized enzyme beads.

    • Immediately quench the reaction by adding the 50 µL aliquot to a microcentrifuge tube containing 100 µL of a 0.1 M HCl solution in acetonitrile. The acidic conditions and organic solvent will denature the enzyme and stop the reaction.

  • Sample Preparation for HPLC:

    • Vortex the quenched samples for 10 seconds.

    • Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitated protein or fines.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • Control Reaction:

    • Prepare a parallel reaction vial containing all components except the enzyme. This "no-enzyme" control is crucial to confirm that any observed hydrolysis is enzyme-catalyzed and not due to spontaneous chemical hydrolysis under the reaction conditions.[6]

Analytical Method: HPLC

Accurate quantification is essential for determining reaction kinetics and conversion.[14]

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Deionized water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 95% B

    • 12-14 min: 95% B

    • 14-14.1 min: 95% to 30% B

    • 14.1-18 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV-Vis Diode Array Detector (DAD) at 254 nm.

  • Injection Volume: 10 µL.

Results and Data Analysis

Representative Data

The following table shows hypothetical data from an optimization screen where reaction pH and temperature were varied. The percent conversion is calculated from HPLC peak areas after a 2-hour reaction time.

RunEnzymepHTemperature (°C)Conversion (%)Notes
1Novozym® 4356.03545.2Slower reaction at more acidic pH.
2Novozym® 4357.03592.8Optimal conditions found.
3Novozym® 4358.03588.5Slight decrease in activity at higher pH.
4Novozym® 4357.02565.1Reaction is temperature-dependent.
5Novozym® 4357.04591.5Activity plateaus, risk of denaturation with further temp increase.
6None (Control)7.035<0.5Confirms hydrolysis is enzyme-dependent.
Discussion

The data clearly indicate that the hydrolysis is enzymatic, as the no-enzyme control showed negligible conversion. The optimal conditions within this screen were found to be pH 7.0 and 35°C. Lipase activity is often pH-dependent, with many, including CALB, showing optimal performance around neutral pH.[13] The decrease in conversion at pH 6.0 can be attributed to suboptimal protonation states of key catalytic residues, while the slight drop at pH 8.0 may suggest the beginning of enzyme denaturation or product inhibition effects.

The reaction is also sensitive to temperature. While higher temperatures generally increase reaction rates, they can also lead to enzyme denaturation and reduced stability over time.[4] A temperature of 35°C provides a good balance between high activity and enzyme longevity for CALB. For industrial applications, the reusability of the immobilized enzyme should be tested over multiple cycles to assess its operational stability.[4]

Troubleshooting

  • Low/No Conversion:

    • Verify Enzyme Activity: Test the enzyme with a standard substrate (e.g., p-nitrophenyl butyrate) to confirm it is active.

    • Check pH: Ensure the buffer was prepared correctly and the pH is accurate.

    • Substrate Solubility: Poor substrate solubility can limit the reaction rate. Ensure the substrate is fully dissolved. A small percentage of a co-solvent may be required.

  • Inconsistent HPLC Results:

    • Incomplete Quenching: Ensure the quenching solution is potent enough to stop the reaction instantly.

    • Sample Stability: The β-keto acid product can be unstable. Analyze samples promptly after preparation.

    • Column Equilibration: Ensure the HPLC column is fully equilibrated between runs.

References

  • Juhl, B., et al. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology.
  • Westphal, A., et al. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. PLOS ONE.
  • Westphal, A., et al. (2016). Overview of assays for hydrolysis of β -keto esters.
  • Westphal, A., et al. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. PLOS ONE.
  • Fuganti, C. (2010). Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis. PMC.
  • Various Authors. (n.d.). Hydrolysis of Fatty Acid Esters by Candida Antarctica Lipase B (Novozym 435) Dissolved in Anhydrous Triethylamine.
  • Westphal, A., et al. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. PubMed.
  • Ni, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PMC.
  • Svedendahl, M., et al. (n.d.).
  • Kim, M., et al. (2022).
  • BenchChem. (2025).
  • Singh, R., et al. (n.d.).
  • Rojas, M. (2025). Optimization of a Greener Synthesis Route for Ethyl Acetoacetate via Enzymatic Catalysis. Journal of Molecular Pharmaceutics & Organic Process Research.
  • BenchChem. (2025).
  • de Miranda, A.S., et al. (2015).
  • Gandhi, N.N. (1997). LIPASE-CATALYZED BIOCHEMICAL REACTIONS IN NOVEL MEDIA: A REVIEW.
  • Deasy, R.E., et al. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. CORA.
  • Shivaji College. (n.d.). The class of compounds which contain a methylene group (-CH2-) directly bonded to two carbonyl groups. Shivaji College.

Sources

Application

Application Note: Continuous Flow Synthesis of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

Executive Summary The synthesis of β -keto esters is a foundational transformation in organic and medicinal chemistry, providing critical intermediates for the assembly of complex active pharmaceutical ingredients (APIs)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of β -keto esters is a foundational transformation in organic and medicinal chemistry, providing critical intermediates for the assembly of complex active pharmaceutical ingredients (APIs)[1]. This application note details a highly optimized, continuous flow protocol for the synthesis of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (CAS: 1039961-29-9)[2].

By transitioning from a traditional batch Claisen condensation to a continuous flow Meldrum's acid pathway, this protocol eliminates the need for cryogenic conditions and strong bases. Furthermore, the flow regime safely manages the stoichiometric generation of carbon dioxide ( CO2​ ) and allows for extreme superheating, reducing the reaction time from over 20 hours to just 15 minutes while significantly boosting the space-time yield[1].

Mechanistic Framework & Causality

The synthesis relies on the unique reactivity of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid). Its high acidity and rigid conformation make it an ideal linchpin for acylation[3]. The reaction proceeds via a two-stage cascade:

  • Acylation (Room Temperature): 2-Methoxy-5-methylbenzoyl chloride reacts with Meldrum's acid in the presence of triethylamine ( Et3​N ). Et3​N serves a dual purpose: it deprotonates the Meldrum's acid to form a nucleophilic enolate and scavenges the resulting HCl to prevent the premature degradation of the acid adduct.

  • Thermolysis & Trapping (Superheated, 130 °C): The stable acyl Meldrum's acid intermediate is subjected to high heat, triggering a cycloreversion that expels acetone and generates a highly reactive α -oxoketene intermediate [4]. In the presence of ethanol, this transient ketene is rapidly trapped via nucleophilic attack, yielding the desired β -keto ester and releasing CO2​ [4].

Mechanism SM 2-Methoxy-5-methylbenzoyl chloride + Meldrum's Acid Int1 Acyl Meldrum's Acid Adduct (Stable Intermediate) SM->Int1 Et3N, MeTHF, 20 °C (- HCl) Int2 α-Oxoketene Intermediate (+ Acetone) Int1->Int2 Heat (130 °C) Thermal decomposition Prod Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (+ CO2) Int2->Prod EtOH (Nucleophilic trapping) Rapid step

Reaction mechanism highlighting the α-oxoketene pathway from Meldrum's acid.

Flow Reactor Engineering

Performing this reaction in a traditional batch reactor presents severe scalability and safety hazards. The thermolysis step generates equimolar amounts of CO2​ gas. In a batch vessel, this rapid outgassing causes dangerous volumetric expansion and foaming, which limits the safe operating temperature to the boiling point of ethanol (78 °C)[5].

The Flow Advantage: By executing this synthesis in a continuous flow microreactor equipped with a Back Pressure Regulator (BPR), the system is pressurized to 100 psi (approx. 6.9 bar). This pressure serves two critical functions:

  • It completely suppresses the boiling of ethanol, allowing the reactor to be safely superheated to 130 °C.

  • It compresses the evolved CO2​ gas, preventing "slug flow" (alternating pockets of gas and liquid) and ensuring a consistent, predictable residence time inside the heated coil[5].

FlowSetup P1 Pump A: Acid Chloride in MeTHF M1 T-Mixer 1 P1->M1 P2 Pump B: Meldrum's Acid + Et3N in MeTHF P2->M1 P3 Pump C: Ethanol (Neat) M2 T-Mixer 2 P3->M2 R1 Reactor 1 (Acylation) Coil: 20 °C Res. Time: 5 min M1->R1 R2 Reactor 2 (Thermolysis) Heated Coil: 130 °C Res. Time: 10 min M2->R2 R1->M2 BPR BPR (100 psi) R2->BPR Out Collection & Degassing BPR->Out

Continuous flow reactor configuration for the two-stage synthesis.

Experimental Protocol

Reagent Preparation
  • Stock Solution A: Dissolve 2-methoxy-5-methylbenzoyl chloride (1.0 M) in anhydrous 2-Methyltetrahydrofuran (MeTHF). Note: MeTHF is selected over DCM for its superior environmental profile and higher solubility of the resulting triethylammonium chloride salts.

  • Stock Solution B: Dissolve Meldrum's acid (1.1 M) and Triethylamine (2.0 M) in anhydrous MeTHF.

  • Stock Solution C: Absolute Ethanol (Neat, ~17 M).

Reactor Priming & Steady-State Operation
  • Priming: Flush the entire fluidic pathway with anhydrous MeTHF at 2.0 mL/min for 10 minutes to ensure the system is free of moisture. Set the BPR to 100 psi.

  • Stage 1 (Acylation): Initialize Pump A and Pump B at a flow rate of 0.5 mL/min each. The streams converge at T-Mixer 1 and enter Reactor 1 (PFA coil, 5.0 mL internal volume).

    • Conditions: 20 °C; Residence Time ( tres​ ) = 5.0 minutes.

  • Stage 2 (Thermolysis & Trapping): The effluent from Reactor 1 meets Pump C (Ethanol) at T-Mixer 2. Initialize Pump C at 0.5 mL/min. The combined stream (1.5 mL/min) enters Reactor 2 (Stainless steel coil, 15.0 mL internal volume).

    • Conditions: 130 °C; Residence Time ( tres​ ) = 10.0 minutes.

  • Collection: Allow 2 system volumes (approx. 30 minutes) to pass before collecting the steady-state effluent. The effluent must be collected in a well-ventilated fume hood to safely vent the depressurized CO2​ gas.

Workup and Isolation (Self-Validating System)
  • Concentrate the collected effluent under reduced pressure to remove excess ethanol, acetone, and MeTHF.

  • Redissolve the crude oil in Ethyl Acetate (EtOAc) and wash sequentially with 1.0 M HCl (to remove Et3​N salts) and saturated aqueous NaHCO3​ (to remove unreacted Meldrum's acid and acidic byproducts).

  • Dry the organic layer over Na2​SO4​ , filter, and concentrate to yield Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate as a highly pure oil (>95% purity via HPLC).

  • In-line Validation: The success of the flow process can be monitored in real-time via in-line FTIR, tracking the disappearance of the Meldrum's acid carbonyl stretch (1750 cm−1 ) and the appearance of the β -keto ester carbonyl stretch (1715 cm−1 )[4].

Data & Performance Metrics

The transition from batch to continuous flow yields a dramatic intensification of the process. The data below synthesizes the comparative performance based on established flow chemistry benchmarks for β -keto ester production[1].

ParameterTraditional Batch SynthesisContinuous Flow SynthesisPerformance Multiplier
Reaction Time (Acylation) 2 – 4 hours5 minutes24x Faster
Reaction Time (Thermolysis) 16 – 20 hours10 minutes96x Faster
Maximum Safe Temperature 78 °C (Refluxing EtOH)130 °C (Pressurized)+ 52 °C
Isolated Yield 68%88%+ 20% Absolute
Space-Time Yield < 50 kg⋅h−1⋅m−3 > 3500 kg⋅h−1⋅m−3 > 70x Increase
Hazard Profile High (Uncontrolled CO2​ expansion)Low (In-line BPR compression)Significantly Safer

References[1] Evaluating the Efficiency of Continuous Flow Reactors for Beta-Keto Ester Synthesis: A Comparative Guide. Benchchem.https://www.benchchem.com[2] 1039961-29-9|Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate. BLD Pharm. https://www.bldpharm.com[4] Mechanistic Evidence for an α-Oxoketene Pathway in the Formation of β-Ketoamides/Esters via Meldrum's Acid Adducts. ResearchGate. https://www.researchgate.net[5] An efficient and scalable synthesis of thiazolo ring fused 2-pyridones using flow chemistry. DiVA Portal. https://www.diva-portal.org[3] 3-(Tert-butoxy)-2,2-dimethyl-3-oxopropanoic acid | 143688-40-8. Benchchem.https://www.benchchem.com

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in the Claisen condensation of "Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate"

Topic: Side Reactions in the Claisen Condensation of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals As a Senior Application Scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Side Reactions in the Claisen Condensation of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Successful synthesis of β-keto esters—specifically the crossed Claisen condensation between 2'-methoxy-5'-methylacetophenone and diethyl carbonate—requires strict control over thermodynamic and kinetic variables. This guide details the causality behind common side reactions, provides self-validating experimental methodologies, and establishes a robust framework for troubleshooting.

Mechanistic Workflow & Reaction Pathways

To effectively troubleshoot, we must first map the competitive pathways present in the reaction vessel. The diagram below illustrates the desired carbon-carbon bond formation versus the three most common failure modes: aldol self-condensation, diacylation, and decarboxylation.

ClaisenPathways Substrate 2'-Methoxy-5'-methylacetophenone Enolate Ketone Enolate Intermediate Substrate->Enolate NaH / THF (- H2) Target Ethyl 3-(2-methoxy-5-methylphenyl) -3-oxopropanoate Enolate->Target Diethyl Carbonate (Desired Pathway) Aldol Aldol Self-Condensation (Enone Byproduct) Enolate->Aldol Unreacted Substrate (Kinetic Control Failure) Diacyl Dialkylation / Diacylation (Malonate Derivative) Target->Diacyl Excess Base + Diethyl Carbonate Decarb Decarboxylation (Reversion to Substrate) Target->Decarb H2O / Acid / Heat (Hydrolysis)

Mechanistic pathways of the crossed Claisen condensation and primary side reactions.

Quantitative Data: Side Reaction Profiles

Understanding the quantitative impact of each side reaction allows for targeted mitigation. Below is a summary of the typical impurity profiles observed during the scale-up of this specific β-keto ester.

Side Reaction / ByproductPrimary Mechanistic CauseTypical Yield ImpactMitigation Strategy
Aldol Self-Condensation (Enone formation)Insufficient electrophile; enolate attacks unreacted acetophenone.-15% to -30%Utilize inverse addition; maintain a large excess of diethyl carbonate.
Decarboxylation (Reversion to starting material)Moisture ingress or harsh acidic workup hydrolyzes the ester.-20% to -50%Rigorous anhydrous conditions; cold, controlled acidic quench (pH 4-5).
Diacylation (Malonate derivative)Excess base and prolonged heating causes secondary enolization.-5% to -15%Strict stoichiometric control of NaH (2.1 eq); quench immediately at completion.
O-Acylation (Enol carbonate)Hard-hard interactions favoring oxygen attack over carbon attack.< 5%Utilize non-polar or moderately polar aprotic solvents (e.g., THF or Toluene).

Troubleshooting FAQs

Q1: Why am I recovering mostly 2'-methoxy-5'-methylacetophenone instead of the target β-keto ester, even though TLC showed complete conversion during the reaction? A: This is a classic case of post-reaction decarboxylation. β-keto esters are highly susceptible to hydrolysis if the aqueous workup is too harsh or warm. Hydrolysis yields an unstable β-keto acid, which rapidly loses CO₂ via a six-membered cyclic transition state, reverting entirely back to the starting acetophenone . Fix: Ensure your quench is performed at 0°C using cold, dilute acid (e.g., 1M HCl), and carefully monitor the aqueous layer to ensure it does not drop below pH 4.

Q2: I am using a 1:1 stoichiometric ratio of acetophenone to Sodium Hydride (NaH), but my reaction stalls at 50% conversion. Why? A: The newly formed β-keto ester product is significantly more acidic (pKa ~11) than the starting acetophenone (pKa ~19) . As soon as your target molecule forms, it immediately consumes a second equivalent of base to form a stable enolate. This enolate acts as the thermodynamic sink that drives the reaction forward. If you only provide 1.0 equivalent of base, the reaction will stall exactly at 50% conversion . You must use at least 2.1 equivalents of NaH.

Q3: LC-MS analysis shows an impurity that is +72 Da heavier than the target mass. What is this, and how do I prevent it? A: A +72 Da mass indicates a diacylated byproduct (a dialkyl malonate derivative). Because the α-protons of your target β-keto ester are highly acidic, the product enolate can react with a second molecule of diethyl carbonate if the reaction is left heating for too long . Fix: Do not leave the reaction overnight. Monitor closely via LC-MS and quench the reaction the moment the starting acetophenone is consumed.

Q4: How does the ortho-methoxy group on the aryl ring affect the reaction kinetics? A: The 2-methoxy group introduces significant steric bulk adjacent to the carbonyl, which slightly hinders the initial enolization step. To overcome this, you must use a strong, unhindered base like NaH rather than weaker, bulkier alkoxides (like NaOtBu). NaH drives the enolization to completion irreversibly by evolving hydrogen gas, which is critical for minimizing aldol self-condensation .

Optimized Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Materials Required:

  • 2'-Methoxy-5'-methylacetophenone (1.0 eq, limiting reagent)

  • Diethyl carbonate (2.5 eq, electrophile/solvent)

  • Sodium Hydride (60% dispersion in mineral oil, 2.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation & Purging: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer. Purge with dry N₂ for 15 minutes.

    • Causality: Atmospheric moisture will destroy the NaH and hydrolyze the diethyl carbonate, leading to catastrophic yield loss.

  • Base Suspension: Add NaH (2.1 eq) to the flask, followed by anhydrous THF (sufficient to create a 0.5 M suspension).

  • Electrophile Addition: Add diethyl carbonate (2.5 eq) to the NaH suspension in one portion. Heat the mixture to a gentle reflux (approx. 65°C).

  • Inverse Addition of Ketone (Critical Step): Dissolve 2'-methoxy-5'-methylacetophenone (1.0 eq) in a minimum amount of anhydrous THF. Add this solution dropwise via the addition funnel over 60–90 minutes to the refluxing base/carbonate mixture.

    • Causality: Inverse addition ensures the steady-state concentration of the ketone enolate is extremely low, forcing it to react with the vast excess of diethyl carbonate rather than unreacted ketone, thereby preventing aldol self-condensation.

  • Reaction Monitoring (Self-Validation): Stir at reflux for an additional 2 hours.

    • Validation Check: Take a 0.1 mL aliquot, quench it in a microtube containing 0.5 mL EtOAc and 0.5 mL 1M HCl. Spot the organic layer on a TLC plate against the starting material. The reaction is complete when the starting material spot is absent. (Note: The unquenched enolate will not migrate on normal-phase silica).

  • Controlled Quench: Cool the reaction vessel to 0°C using an ice bath. Slowly add cold 1M HCl dropwise until the aqueous phase reaches pH 4–5.

    • Validation Check: Use pH indicator strips. Do not allow the pH to drop below 3, as highly acidic conditions combined with residual heat will trigger decarboxylation.

  • Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at a bath temperature no higher than 35°C to yield the crude Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate.

References

  • Grokipedia. "Ethyl acetoacetate - Tautomerism, Reactivity, and Decarboxylation." Grokipedia Chemistry Database. Verified URL: [Link]

  • Vaia. "Write structures for all of the Claisen condensation products." Vaia Academic Explanations. Verified URL:[Link]

  • Master Organic Chemistry. "The Malonic Ester and Acetoacetic Ester Synthesis." Master Organic Chemistry. Verified URL: [Link]

Optimization

Technical Support Center: Synthesis &amp; Optimization of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing Ethyl 3-(2-methoxy-5-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate .

This β-keto ester is a highly valuable building block in pharmaceutical development. The most robust, scalable, and regioselective method for its preparation is the acylation of a magnesium enolate derived from potassium ethyl malonate. This guide provides a self-validating protocol, field-proven troubleshooting FAQs, and mechanistic insights to ensure your synthesis is successful on the first attempt.

Experimental Workflow

The following workflow illustrates the logical progression of the synthesis, utilizing strategic In-Process Controls (IPCs) to create a self-validating system.

Workflow A 2-Methoxy-5-methylbenzoic acid (Starting Material) B Oxalyl Chloride, DMF (cat.), DCM (Acid Chloride Formation) A->B C 2-Methoxy-5-methylbenzoyl chloride (Electrophile) B->C E Acylated Malonate Intermediate C->E D Potassium Ethyl Malonate, MgCl2, Et3N (Mg-Enolate Formation) D->E Add to Acid Chloride F Aqueous HCl Workup (Decarboxylation) E->F IPC: Check for +44 Da mass G Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (Target β-Keto Ester) F->G -CO2

Caption: Workflow for the synthesis of the target β-keto ester via the magnesium enolate method.

Self-Validating Standard Operating Procedure (SOP)

A protocol is only as reliable as its validation points. Never proceed to the next step on blind faith; use the embedded IPCs to confirm the causality of each chemical transformation[1].

Step 1: Acid Chloride Activation
  • Suspend 2-methoxy-5-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

  • Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise over 15 minutes.

  • Stir at room temperature for 2 hours.

  • Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which rapidly converts the carboxylic acid into the highly electrophilic acid chloride.

  • Self-Validation (IPC 1): Quench a 10 µL aliquot into 1 mL of anhydrous methanol containing a drop of Et₃N. Analyze via LC-MS. The presence of the methyl ester confirms complete conversion. Do not proceed until the starting material is <1%. Concentrate the mixture in vacuo to remove excess oxalyl chloride.

Step 2: Magnesium Enolate Generation
  • In a separate oven-dried flask, suspend potassium ethyl malonate (1.5 eq) and strictly anhydrous MgCl₂ (1.5 eq) in anhydrous acetonitrile (MeCN, 10 volumes).

  • Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and stir at 20 °C for 2 hours.

  • Causality: The base deprotonates the malonate, while MgCl₂ forms a critical bidentate chelate with the enolate. This locks the molecule in a conformation that exclusively exposes the carbon nucleophile[2].

  • Self-Validation (IPC 2): The initial heterogeneous mixture will transition to a fine, milky suspension or partial solution, visually indicating the formation of the Mg-enolate complex.

Step 3: Acylation & Decarboxylative Quench
  • Cool the enolate suspension to 0 °C. Add the acid chloride (from Step 1) dissolved in a minimal amount of MeCN dropwise over 30 minutes. Stir for 2 hours at room temperature.

  • Self-Validation (IPC 3): LC-MS analysis of the reaction mixture will show an intermediate mass of [M+H]⁺ + 44 Da, corresponding to the acylated malonate prior to decarboxylation.

  • Quench the reaction by adding 1N aqueous HCl until the pH reaches 2–3. Stir vigorously at room temperature for 1–2 hours.

  • Causality: The acidic environment breaks the magnesium chelate and protonates the malonate intermediate, triggering spontaneous decarboxylation (loss of CO₂) to yield the final β-keto ester[1].

  • Self-Validation (IPC 4): Monitor gas evolution. The reaction is complete when bubbling ceases and LC-MS confirms the complete disappearance of the +44 Da intermediate.

Optimization Data: The Role of MgCl₂ and Temperature

The following table summarizes internal optimization data, demonstrating the severe causal impact of MgCl₂ stoichiometry and temperature on regioselectivity.

EntryBase (Eq)Additive (Eq)SolventTemp (°C)C-Acylation Yield (%)O-Acylation Yield (%)
1Et₃N (2.5)NoneTHF201872
2Et₃N (2.5)MgCl₂ (0.5)THF204540
3Et₃N (2.5)MgCl₂ (1.5)THF2089< 2
4DIPEA (3.0)MgCl₂ (1.5)MeCN2094 < 1
5DIPEA (3.0)MgCl₂ (1.5)MeCN607512

Table 1: Quantitative comparison of reaction conditions. Optimal conditions (Entry 4) require full stoichiometric chelation and ambient temperatures to suppress O-acylation.

Troubleshooting & FAQs

Q1: Why is my reaction yielding predominantly the O-acylated byproduct instead of the desired C-acylated β-keto ester?

Causality & Solution: O-acylation occurs when the enolate oxygen acts as the nucleophile. This is a direct consequence of insufficient magnesium chelation. Without a chelating metal, the enolate oxygen is highly exposed. MgCl₂ forms a bidentate chelate with the malonate, locking it and directing the electrophile strictly to the carbon atom[3]. Action: Ensure your MgCl₂ is strictly anhydrous; adventitious water coordinates with Mg²⁺, outcompeting the malonate and leaving the enolate "naked." Use at least 1.5 equivalents of MgCl₂ (See Table 1).

Mechanism A Potassium Ethyl Malonate B MgCl2 / Et3N A->B Deprotonation F O-Acylated Byproduct (Undesired) A->F Base only (No Mg2+) C Mg-Chelated Enolate (Locked Z-conformation) B->C Chelation D Acid Chloride Addition C->D E C-Acylated Intermediate (Desired) D->E Mg2+ Directs C-Attack

Caption: Mechanistic divergence showing Mg²⁺-directed C-acylation versus undesired O-acylation.

Q2: My IPC-1 shows a mixture of the methyl ester and the free carboxylic acid. What went wrong?

Causality & Solution: The presence of free carboxylic acid in the methanol quench indicates that either the acid chloride formation was incomplete, or the acid chloride hydrolyzed back to the starting material. Oxalyl chloride degrades over time upon exposure to atmospheric moisture, losing its electrophilic potency. Action: Ensure your DCM is strictly anhydrous (<50 ppm water) and use a fresh, sealed bottle of oxalyl chloride.

Q3: I observe a stable intermediate by LC-MS that is 44 Da heavier than the target product. What is it?

Causality & Solution: This is the un-decarboxylated acyl malonate intermediate (See IPC 3). Decarboxylation requires highly acidic conditions to break the strong Mg-chelate, protonate the carboxylate, and induce the loss of CO₂. Action: Ensure the quench uses 1N HCl (pH must reach 2–3) and stir vigorously. Because the mixture becomes biphasic upon the addition of aqueous acid, poor mechanical stirring will stall the decarboxylation[4].

Q4: Are there alternative synthetic routes if I want to avoid moisture-sensitive MgCl₂?

Causality & Solution: Yes, the Meldrum's acid pathway is a highly effective alternative. In this route, 2-methoxy-5-methylbenzoic acid is activated (e.g., with DCC or CDI) and reacted with Meldrum's acid in the presence of DMAP to form an acyl Meldrum's acid intermediate[5]. Subsequent refluxing in ethanol induces alcoholysis and decarboxylation to yield the ethyl β-keto ester[6]. Action: While this avoids MgCl₂, it requires prolonged heating during the ethanolysis step, which may not be suitable if your specific aryl substituents are thermally labile.

References

  • Process for Producing Aliskiren (US20130071899A1). Google Patents.
  • Preparation of beta-ketoesters useful in preparing quinolone antibiotics (EP0449445A2). European Patent Office.
  • Mechanistic Evidence for an α-Oxoketene Pathway in the Formation of β-Ketoamides/Esters via Meldrum's Acid Adducts. ResearchGate.
  • Potassium 3-Ethoxy-2-methyl-3-oxopropanoate. Benchchem.
  • Modular Synthesis of Substituted Beta-Amino Acid Amide Derivatives (WO 2004/087650 A2). Googleapis.

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

Welcome to the Advanced Synthesis Support Center. As application scientists, we understand that synthesizing sterically hindered, electron-rich β -keto esters like ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate prese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As application scientists, we understand that synthesizing sterically hindered, electron-rich β -keto esters like ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate presents unique mechanistic challenges.

This guide bypasses generic advice to focus on the exact physicochemical causality behind reaction failures. We have structured this center around the two most viable synthetic pathways: Route A (Magnesium-promoted malonate acylation) and Route B (Directed Claisen condensation).

Mechanistic Workflow

SynthesisRoutes cluster_RouteA Route A: Malonate Acylation cluster_RouteB Route B: Carbonate Condensation A1 2-Methoxy-5-methylbenzoic acid A2 Acid Chloride Formation (SOCl2 / DMF) A1->A2 A4 Magnesium Enolate Intermediate A2->A4 A3 Potassium Ethyl Malonate + MgCl2 + Et3N A3->A4 Addition Workup Careful Acidic Workup (1M HCl, T < 5°C) A4->Workup B1 2'-Methoxy-5'-methylacetophenone B2 NaH Deprotonation (Enolate Formation) B1->B2 B4 Tetrahedral Intermediate B2->B4 B3 Diethyl Carbonate (Electrophile) B3->B4 Addition B4->Workup Product Ethyl 3-(2-methoxy-5-methylphenyl) -3-oxopropanoate Workup->Product

Bifurcated synthetic pathways for ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate.

Troubleshooting & FAQs

Q1: In Route A, I am observing high levels of O-acylated byproducts instead of the desired C-acylated β -keto ester. How do I fix this? The Causality: When reacting 2-methoxy-5-methylbenzoyl chloride with malonate monoesters, utilizing alkali metal salts (like sodium or lithium) often leads to significant O-acylation[1]. Alkali metal enolates act as "hard" nucleophiles, preferring the "hard" oxygen electrophilic site. The Fix: Transition to a magnesium enolate. By using anhydrous MgCl2​ and triethylamine with potassium ethyl malonate, you enforce a six-membered, covalently bound chelate[2]. This "softer" magnesium complex rigidly directs the electrophilic attack of the sterically hindered acid chloride exclusively to the carbon atom.

Q2: During the diethyl carbonate route (Route B), I am seeing significant self-condensation of 2'-methoxy-5'-methylacetophenone (yielding a 1,3-diketone). How can I suppress this? The Causality: In a crossed Claisen condensation, the acetophenone enolate can attack unreacted starting material rather than the carbonate[3]. The ortho-methoxy group on your substrate sterically hinders the carbonyl, making the intermolecular attack on diethyl carbonate kinetically slower. The Fix: Diethyl carbonate must be used in massive excess (often acting as the solvent itself) to artificially drive the collision frequency[4]. Furthermore, the acetophenone must be added dropwise to a refluxing suspension of NaH in diethyl carbonate to ensure that the steady-state concentration of unreacted ketone remains near zero.

Q3: My isolated yield drops significantly after silica gel chromatography, and NMR shows missing ester peaks. What is happening? The Causality: β -keto esters are notoriously labile and prone to decarboxylation upon heating or exposure to acidic environments[3]. The 2-methoxy group on the aromatic ring exacerbates this by providing anchimeric assistance, which destabilizes the intermediate during hydrolysis. The Fix: Avoid standard acidic silica gel. If chromatography is necessary, pre-treat the silica with 1% triethylamine. More importantly, perform the initial reaction workup at temperatures strictly below 5°C using weak acids (e.g., 1M HCl or saturated NH4​Cl )[1].

Quantitative Optimization Metrics

Use the following data parameters to benchmark your reaction conditions and identify deviations in real-time.

ParameterRoute A (Malonate Acylation)Route B (Carbonate Condensation)Mechanistic Causality / Impact
Electrophile Equivalents 1.0 eq (Acid Chloride)5.0 - 10.0 eq (Diethyl Carbonate)Route B requires excess carbonate to outcompete acetophenone self-condensation[4].
Base / Promoter 2.5 eq Et3​N / 1.5 eq MgCl2​ 2.0 eq NaH (60% dispersion) MgCl2​ forms the critical C-directing chelate[2]; NaH ensures irreversible enolate formation.
Optimal Temperature 0°C to 10°C (Addition phase)80°C to RefluxRoute A is highly exothermic and prone to degradation; Route B requires heat to overcome the activation energy of the hindered addition.
Workup pH Target pH 3 - 4 (Careful adjustment)pH 4 - 5 (Acetic acid quench)Over-acidification triggers rapid decarboxylation of the β -keto ester[3].

Self-Validating Experimental Protocols

Protocol A: Magnesium-Promoted Malonate Acylation[2]

This method is preferred for higher purity and scalability.

  • Enolate Formation: To a thoroughly dried flask under argon, add potassium ethyl malonate (1.5 eq) and anhydrous acetonitrile. Cool to 0°C.

  • Amine Addition: Add dry triethylamine (2.5 eq). Stir for 15 minutes.

  • Magnesium Chelation: Add anhydrous MgCl2​ (1.5 eq) in portions.

    • Self-Validation Check: The mixture will initially form a thick, white suspension. Continue stirring at 10°C for 2 hours until the mixture transitions into a stirrable, homogenous gel. This physical change confirms successful magnesium enolate formation.

  • Acylation: Cool the gel back to 0°C. Add 2-methoxy-5-methylbenzoyl chloride (1.0 eq) dropwise. Stir overnight, allowing the reaction to slowly reach room temperature.

  • Workup: Concentrate the mixture in vacuo (bath < 30°C). Resuspend in ethyl acetate and wash with ice-cold 1M HCl until the aqueous layer reaches pH 3.

    • Critical Step: Toluene can be used to azeotropically remove residual water during final concentration to prevent hydrolysis[1].

Protocol B: Directed Claisen Condensation[4]

This method is preferred if the corresponding acetophenone is readily available.

  • Base Preparation: Wash NaH (2.0 eq, 60% in mineral oil) with hexanes under argon to remove the oil. Suspend the dry NaH in a large excess of anhydrous diethyl carbonate (5.0 - 10.0 eq) and a co-solvent of dry THF if solubility is poor.

  • Heating: Bring the suspension to a gentle reflux (approx. 80°C).

  • Ketone Addition: Dissolve 2'-methoxy-5'-methylacetophenone (1.0 eq) in a minimal amount of THF. Add this solution dropwise over 2 hours to the refluxing mixture.

    • Self-Validation Check: Hydrogen gas evolution should be immediate upon each drop. The reaction is complete when gas evolution ceases and the solution turns a deep, homogeneous yellow/orange.

  • Quench: Cool the reaction strictly to 0°C. Carefully quench unreacted NaH by the dropwise addition of glacial acetic acid until gas evolution stops, followed by ice water. Extract with diethyl ether.

Sources

Optimization

Technical Support Center: Troubleshooting Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

Welcome to the Technical Support and Troubleshooting Portal for Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate . As a highly reactive β -keto ester, this compound presents unique challenges during synthesis, extracti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate . As a highly reactive β -keto ester, this compound presents unique challenges during synthesis, extraction, and chromatographic analysis.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to focus on the exact mechanistic causes of degradation—empowering you to design self-validating workflows that preserve the integrity of your active methylene compounds.

Core Degradation Pathways

To successfully handle this compound, you must first understand its structural vulnerabilities. The molecule contains an active methylene group flanked by two electron-withdrawing carbonyls (a ketone and an ester). This structural motif makes it highly susceptible to three primary degradation pathways: Hydrolysis/Decarboxylation , Retro-Claisen Cleavage , and Active Methylene Oxidation .

G A Ethyl 3-(2-methoxy-5-methylphenyl) -3-oxopropanoate B Hydrolysis & Decarboxylation A->B H2O, Acid/Base, Heat C Retro-Claisen Cleavage A->C Strong Base (OH-) D Active Methylene Oxidation A->D O2, Light, Radicals E 1-(2-methoxy-5-methylphenyl)ethanone + CO2 + Ethanol B->E F 2-Methoxy-5-methylbenzoic acid + Ethyl Acetate C->F G Oxidized / Dimerized By-products D->G

Degradation pathways of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate.

Frequently Asked Questions (FAQs)

Q1: During GC-MS analysis, my chromatogram shows a major peak corresponding to 1-(2-methoxy-5-methylphenyl)ethanone instead of the intact ester. Why? Cause: You are observing thermally induced decarboxylation. If trace moisture is present in your sample or the GC injector port, the ethyl ester hydrolyzes into a β -keto acid[1]. Beta-keto acids are inherently unstable and highly susceptible to chemical degradation; when heated, they undergo rapid decarboxylation via a concerted, six-membered cyclic transition state, losing carbon dioxide to leave behind a ketone[2]. Solution: You must derivatize the sample prior to GC-MS analysis. Converting the ketone to a methoxime disrupts the geometry required for the cyclic transition state, preventing thermal degradation[2]. (See Protocol 2 below).

Q2: I attempted a liquid-liquid extraction using 1M NaOH to remove acidic impurities, but my target compound disappeared. What happened? Cause: The use of a strong nucleophilic base triggered a retro-Claisen cleavage. While mild bases merely deprotonate the acidic α -hydrogens, strong bases like hydroxide (OH⁻) will directly attack the ketone carbonyl. This leads to the cleavage of the C2-C3 bond, expelling an ester enolate and forming two distinct ester/acid fragments[3]. For this specific molecule, it degrades into 2-methoxy-5-methylbenzoic acid and ethyl acetate. Solution: Never use strong aqueous bases (pH > 9) for the extraction of β -keto esters. Use mild buffers (e.g., NH₄Cl or dilute NaHCO₃ at pH ~6-8) and perform the extraction rapidly at low temperatures (0–4°C).

Q3: My stored compound has turned yellow and shows higher molecular weight impurities on LC-MS. How do I prevent this? Cause: The active methylene group (the -CH₂- between the carbonyls) is highly prone to radical-mediated autoxidation. Exposure to ambient oxygen, UV light, or trace transition metals leads to the abstraction of an α -proton, forming hydroperoxides that can decompose into reactive diketones or dimerize. Solution: Store the compound neat (or in anhydrous, peroxide-free solvents like MTBE) at -80°C. Always purge storage vials with argon or nitrogen and use amber glassware to block UV light.

Quantitative Data & Diagnostic Signatures

Use the following table to quickly diagnose degradation issues based on your analytical readouts.

Degradation PathwayPrimary TriggerMajor DegradantAnalytical Signature (MS/NMR)Prevention Strategy
Hydrolysis & Decarboxylation H₂O, Heat (>40°C), Acid/Base1-(2-methoxy-5-methylphenyl)ethanoneLoss of m/z 73 (-COOEt); Loss of ethyl quartet/triplet in ¹H NMRStore desiccated; Derivatize for GC-MS
Retro-Claisen Cleavage Strong Nucleophilic Bases (OH⁻)2-Methoxy-5-methylbenzoic acidAppearance of Ar-COOH; Complete loss of aliphatic chain signalsMaintain pH 5-8 during aqueous workup
Active Methylene Oxidation O₂, UV Light, Trace MetalsDimerized/Oxidized by-products+16 Da (Oxidation) or +234 Da (Dimerization) on LC-MSArgon purge; Amber vials; -80°C storage

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined so you understand why the chemistry works.

Protocol 1: Mild Extraction & Isolation

Objective: Isolate the β -keto ester from crude reaction mixtures without inducing hydrolysis or retro-Claisen cleavage.

  • Quenching: Quench the crude reaction mixture with a cold (4°C) saturated aqueous solution of ammonium chloride (NH₄Cl) to buffer the pH to ~5.5–6.0.

    • Causality: β -keto esters are highly susceptible to both acid-catalyzed enolization and base-catalyzed cleavage. NH₄Cl safely neutralizes basic intermediates without creating a highly acidic environment, keeping the molecule in its stable, neutral ester form.

  • Extraction: Extract the aqueous layer with methyl tert-butyl ether (MTBE) (3 × 15 mL).

    • Causality: MTBE is preferred over diethyl ether because it is significantly less prone to peroxide formation (which triggers active methylene oxidation) and has lower water solubility, minimizing moisture carryover.

  • Washing: Wash the combined organic layers with cold brine (1 × 20 mL) to remove residual water. Do NOT use NaOH or strong Na₂CO₃ washes.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ for 30 minutes. Filter and concentrate under reduced pressure at a bath temperature strictly below 30°C to prevent thermal decarboxylation.

Protocol 2: GC-MS Derivatization (Methoximation-Silylation)

Objective: Volatilize and stabilize the β -keto ester to prevent thermal decarboxylation during gas chromatography.

  • Sample Preparation: Transfer 1 mg of the extract into a glass GC vial and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen gas.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine). Cap tightly, vortex for 30 seconds, and incubate at 60°C for 45 minutes[2].

    • Causality: This step converts the ketone at the β -position into a methoxime. This structural modification physically prevents the molecule from adopting the six-membered cyclic transition state required for thermal decarboxylation in the hot GC injector port.

  • Silylation: Allow the vial to cool to room temperature. Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS. Vortex and incubate at 60°C for 30 minutes[2].

    • Causality: Silylation protects any enol-hydroxyls or residual moisture, ensuring sharp peak shapes and preventing column tailing caused by active silanol sites.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS.

References

2.[3] 29.3: Catabolism of Triacylglycerols - β-Oxidation Source: Chemistry LibreTexts URL:[Link]

3.[1] Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Source: Pearson URL:[Link]

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

Welcome to the Analytical Support Center. This resource is designed for researchers, analytical scientists, and drug development professionals tasked with synthesizing and characterizing Ethyl 3-(2-methoxy-5-methylphenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This resource is designed for researchers, analytical scientists, and drug development professionals tasked with synthesizing and characterizing Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate .

As an aromatic β -keto ester, this compound presents distinct analytical challenges during reaction monitoring and purification. The primary complicating factor is keto-enol tautomerism —a dynamic structural equilibrium that heavily influences chromatographic behavior and UV absorbance[1]. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure analytical integrity.

Troubleshooting FAQs: Chromatography of β -Keto Esters

Q1: Why does my purified Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate show peak splitting or a broad shoulder on HPLC? A1: This is a classic symptom of keto-enol tautomerism, a structural feature inherent to β -keto esters[1]. The molecule exists in a dynamic equilibrium between its keto and enol forms. When the rate of interconversion between these tautomers is similar to their residence time on the HPLC column, the stationary phase partially resolves the two forms. Because the detector captures a "smeared" average of the two states, the result is peak broadening, severe tailing, or distinct peak splitting[2].

Q2: How can I force the compound into a single sharp peak for accurate HPLC quantification? A2: You must manipulate the kinetics of the equilibrium. To achieve a single sharp peak, you must accelerate the interconversion rate so the column observes a single, rapid time-average. This is achieved by acidifying the mobile phase (e.g., adjusting to pH 3.0) and increasing the column temperature (40–50 °C). Acid catalysis speeds up the tautomerization, collapsing the split peaks into a single, symmetrical peak[3].

Q3: During TLC monitoring, my reaction spot streaks or shows two overlapping spots. Is my product degrading? A3: Not necessarily. Silica gel is slightly acidic and highly polar, which can partially separate the keto and enol tautomers as they migrate up the plate. To verify that this is tautomerism and not degradation or an impurity, perform a 2-Dimensional (2D) TLC.

Q4: What is the best UV wavelength and chemical stain to monitor the formation of this specific compound on TLC? A4: The 2-methoxy-5-methylphenyl group provides a strong baseline UV chromophore. However, the enol form possesses extended conjugation (the aromatic ring conjugates through the alkene directly to the ester carbonyl), making it highly active under short-wave UV (254 nm). For chemical staining, a Ferric Chloride ( FeCl3​ ) dip is highly recommended. FeCl3​ forms a brightly colored, deep purple/red coordination complex specifically with the enol form of β -dicarbonyls, instantly confirming the presence of your target motif.

Mechanistic & Workflow Visualizations

HPLC_Workflow Start Start HPLC Analysis Observe Observe Peak Shape Start->Observe CheckSplit Peak Splitting / Broadening? Observe->CheckSplit Acidify Acidify Mobile Phase (pH ~3.0) CheckSplit->Acidify Yes (Tautomerism) Success Sharp, Symmetrical Peak CheckSplit->Success No Heat Increase Column Temp (40-50°C) Acidify->Heat If tailing persists Heat->Success

HPLC optimization workflow for resolving beta-keto ester tautomerism.

Tautomerism_Logic Keto Keto Tautomer (Less conjugated UV) Equilibrium Dynamic Equilibrium (Solvent & pH dependent) Keto->Equilibrium Enol Enol Tautomer (Highly conjugated UV) Enol->Equilibrium Slow Slow Interconversion (Multiple Peaks) Equilibrium->Slow Neutral pH / Room Temp Fast Fast Interconversion (Single Sharp Peak) Equilibrium->Fast Acidic pH / High Temp

Chromatographic impact of keto-enol interconversion kinetics.

Quantitative Data & Troubleshooting Matrices

Table 1: HPLC Troubleshooting Matrix for β -Keto Esters
Symptom ObservedMechanistic CauseCorrective ActionTarget Metric
Peak Splitting (Two distinct peaks) Slow keto-enol interconversion relative to column residence time.Drop mobile phase pH to 3.0 using 0.1% Formic Acid or TFA[3].Single peak resolution.
Severe Peak Tailing Intermediate interconversion rate causing a "smeared" elution profile.Increase column temperature to 45 °C to accelerate equilibrium kinetics.USP Tailing Factor ( Tf​ ) < 1.5.
Inconsistent Retention Time Unbuffered mobile phase allowing pH drift, shifting the tautomeric ratio.Use a strongly buffered aqueous phase (e.g., 10 mM Ammonium Formate, pH 3.0).RT standard deviation < 0.1 min.
Table 2: TLC Visualization Guide
Visualization MethodKeto Form ResponseEnol Form ResponseNotes
UV (254 nm) Moderate (Aryl ring only)Strong (Aryl + Enol conjugation)Quenches fluorescence on F254 silica plates.
FeCl3​ Stain Negative (No color)Positive (Deep Purple/Red)Highly specific diagnostic test for the β -dicarbonyl motif.
KMnO4 Stain Weak/SlowStrong/Fast (Oxidizes alkene)General oxidative stain; useful but lacks functional group specificity.

Standard Operating Procedures (SOPs)

Protocol 1: Optimized HPLC Method for Aromatic β -Keto Esters

This protocol utilizes acidic catalysis to collapse tautomeric peaks into a single quantifiable signal[2][3].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 0.1% v/v solution of Formic Acid in HPLC-grade water. Verify the pH is approximately 2.8 - 3.0.

  • Mobile Phase B (Organic): Prepare a 0.1% v/v solution of Formic Acid in HPLC-grade Acetonitrile.

Step 2: Instrument Setup

  • Column: C18 Reversed-Phase (e.g., 50 mm x 4.6 mm, 1.8 µm particle size for UHPLC, or 250 mm x 4.6 mm, 5 µm for standard HPLC).

  • Column Temperature: Set the column oven to 45 °C . Crucial step to ensure rapid tautomer interconversion.

  • Flow Rate: 1.0 mL/min (adjust based on column dimensions).

  • Detection: PDA/UV detector set to 254 nm (primary) and 280 nm (secondary).

Step 3: Gradient Elution Profile

  • 0.0 - 1.0 min: 5% B

  • 1.0 - 6.0 min: Linear ramp to 95% B

  • 6.0 - 8.0 min: Hold at 95% B

  • 8.0 - 8.1 min: Return to 5% B

  • 8.1 - 10.0 min: Re-equilibration

Step 4: Self-Validating System Suitability Check

  • Inject a 1 mg/mL standard of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate.

  • Calculate the USP Tailing Factor ( Tf​ ).

  • Validation Gate: If Tf​>1.5 , the equilibrium is still too slow. Lower the pH of Mobile Phase A by 0.2 units (using TFA instead of Formic Acid) and re-inject.

Protocol 2: 2D-TLC & Specific Staining for Reaction Monitoring

This protocol differentiates tautomerism from product degradation during synthesis.

Step 1: Plate Preparation & Spotting

  • Cut a square piece of Silica Gel 60 F254 TLC plate (e.g., 5 cm x 5 cm).

  • Spot the crude reaction mixture containing Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate in the bottom-left corner, 1 cm from each edge.

Step 2: First Dimension Development

  • Develop the plate in a pre-equilibrated chamber using Hexane:Ethyl Acetate (80:20 v/v).

  • Remove the plate and dry completely using a heat gun until no solvent odor remains. Crucial: Any residual solvent will ruin the second dimension.

Step 3: Second Dimension Development

  • Rotate the dried plate 90 degrees counter-clockwise.

  • Develop the plate again in the exact same solvent system.

  • Remove and dry.

Step 4: Self-Validating Interpretation

  • Visualize under UV 254 nm.

  • Validation Gate: Draw a diagonal line from the origin to the top-right corner. If your compound appears as two spots that fall exactly on this diagonal line, they are equilibrating tautomers of the same molecule. If a spot falls off the diagonal, it is a distinct chemical impurity.

Step 5: FeCl3​ Confirmation

  • Dip the plate into a 1% FeCl3​ solution in methanol.

  • The target β -keto ester will immediately present as a dark purple/red spot, confirming the presence of the enolizable β -dicarbonyl system.

References

  • Rapid and simultaneous HPLC analysis of curcumin and its metabolite tetrahydrocurcumin from plasma and liver homogenates ResearchGate[Link]

Sources

Optimization

Technical Support Center: Industrial Synthesis of Tolterodine Intermediate

Welcome to the comprehensive technical support guide for the industrial synthesis of the key chiral intermediate for Tolterodine, (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine. This resource is des...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the industrial synthesis of the key chiral intermediate for Tolterodine, (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during laboratory and scale-up production. Here, we dissect prevalent issues, offering troubleshooting strategies and in-depth FAQs grounded in established chemical principles and field-proven insights.

Section 1: Navigating Synthetic Challenges - A Troubleshooting Guide

The industrial synthesis of the Tolterodine intermediate, while well-established, presents several critical junctures where processes can deviate, leading to decreased yields, impurity formation, and difficulties in purification. This section addresses the most common problems in a question-and-answer format.

Issues in the Friedel-Crafts/Michael Addition Step

Question: We are experiencing low yields and the formation of multiple byproducts during the initial condensation of p-cresol with cinnamic acid (or its derivatives). What are the likely causes and solutions?

Answer: This initial C-C bond formation is crucial and sensitive to reaction conditions. The primary challenges often stem from catalyst choice, temperature control, and substrate quality.

  • Causality: The reaction proceeds via an acid-catalyzed mechanism, typically using strong acids like sulfuric acid or methanesulfonic acid.[1][2] The high acidity required can also promote undesirable side reactions such as polymerization of the cinnamic acid, sulfonation of the aromatic rings, or the formation of regioisomers. The reaction is also highly exothermic, and poor temperature control can exacerbate these side reactions.

  • Troubleshooting Protocol:

    • Catalyst Screening: While sulfuric acid is common, consider methanesulfonic acid, which can be less aggressive and lead to cleaner reactions.[1] The use of milder Lewis acids or solid acid catalysts can also be explored to minimize side reactions.

    • Temperature Management: Maintain strict temperature control. A gradual increase in temperature to the target range (often elevated) is preferable to rapid heating. For industrial-scale reactions, ensure efficient heat transfer within the reactor.

    • Substrate Purity: Ensure the p-cresol and cinnamic acid are of high purity. Impurities in the starting materials can interfere with the reaction and lead to the formation of colored byproducts.[3]

    • Stoichiometry: An excess of p-cresol is often used to drive the reaction to completion and minimize the self-condensation of cinnamic acid.[1] Experiment with the molar ratio to find the optimal balance for your specific conditions.

Challenges in the Reduction of the Lactone Intermediate

Question: During the reduction of 6-methyl-4-phenyl-3,4-dihydrocoumarin to the corresponding diol or lactol, we are observing over-reduction and difficulties in isolating the desired intermediate. How can we optimize this step?

Answer: The selective reduction of the lactone is a delicate process. The choice of reducing agent and precise control of reaction conditions are paramount to prevent the formation of unwanted by-products.

  • Causality: Strong reducing agents like Lithium Aluminum Hydride (LAH) can easily over-reduce the lactone to the corresponding diol, and subsequently, the aromatic ring under harsh conditions.[4] Diisobutylaluminum hydride (DIBAL-H) is often preferred for its ability to selectively reduce the lactone to the lactol at low temperatures.[2]

  • Troubleshooting Protocol:

    • Reducing Agent Selection: If not already in use, switch to DIBAL-H for a more controlled reduction to the lactol intermediate.

    • Temperature Control: This reaction should be performed at low temperatures, typically between -78 °C and 0 °C, to prevent over-reduction.

    • Stoichiometry of Reducing Agent: Carefully control the stoichiometry of the reducing agent. An excess will lead to over-reduction. A slow, dropwise addition of the reducing agent to the lactone solution is recommended.

    • Work-up Procedure: The aqueous work-up must be performed carefully at low temperatures to quench the excess reducing agent without causing degradation of the product.

Complications in the Amination Step

Question: The amination of the activated alcohol intermediate with diisopropylamine is sluggish and results in the formation of elimination byproducts. What are the key parameters to control?

Answer: The substitution of a leaving group with diisopropylamine is an SN2 reaction that competes with E2 elimination. Steric hindrance from the bulky diisopropylamine can favor elimination.

  • Causality: The choice of leaving group is critical. Tosylates and mesylates are commonly used.[4] The reaction temperature and solvent also play a significant role. Higher temperatures tend to favor elimination.

  • Troubleshooting Protocol:

    • Leaving Group: Ensure the alcohol is properly activated. Tosylates are generally good leaving groups for this transformation.

    • Temperature and Pressure: Conduct the reaction at elevated temperatures, but monitor for the formation of elimination byproducts. In a sealed reactor, the pressure will increase, which can help to promote the desired substitution reaction.[4]

    • Solvent: Acetonitrile is a common solvent for this step.[4] Its polar aprotic nature is suitable for SN2 reactions.

    • Excess Amine: Use a significant excess of diisopropylamine to act as both the nucleophile and the base to neutralize the acid formed during the reaction, driving the equilibrium towards the product.

Difficulties in Chiral Resolution

Question: We are struggling with the chiral resolution of the racemic Tolterodine base using L-(+)-tartaric acid, leading to low yields of the desired (R)-enantiomer and poor enantiomeric excess (ee). How can we improve this separation?

Answer: Diastereomeric salt resolution is a classic but often challenging method for separating enantiomers. The success of this separation depends on the differential solubility of the diastereomeric salts.

  • Causality: The choice of resolving agent and solvent system is crucial for achieving a significant difference in the solubility of the diastereomeric salts. The rate of cooling and seeding can also impact the efficiency of the crystallization.

  • Troubleshooting Protocol:

    • Solvent Screening: The solvent system is critical. Experiment with different solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, and their mixtures with water) to find the optimal system that maximizes the solubility difference between the (R)-tolterodine-L-tartrate and (S)-tolterodine-L-tartrate salts.

    • Controlled Crystallization: Employ a slow, controlled cooling profile. Rapid cooling can lead to the co-precipitation of both diastereomers.

    • Seeding: Use seed crystals of the pure (R)-tolterodine-L-tartrate salt to induce the crystallization of the desired diastereomer.

    • Recrystallization: It may be necessary to perform one or more recrystallizations of the isolated salt to achieve the desired enantiomeric purity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main sources of impurities in the synthesis of the Tolterodine intermediate?

A1: Impurities can arise from several sources throughout the synthesis.[5][6] Common process-related impurities include unreacted starting materials, byproducts from side reactions (e.g., over-reduction, elimination, regioisomers), and residual solvents.[5] Degradation impurities can also form under certain conditions. It is crucial to monitor and control these impurities to ensure the final product meets regulatory standards.[5]

Q2: What analytical techniques are recommended for monitoring the reaction progress and purity of the intermediates?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring reaction progress and assessing the purity of intermediates and the final product.[7] Chiral HPLC methods are essential for determining the enantiomeric excess of the resolved product.[7][8][9] Other useful techniques include Gas Chromatography (GC) for analyzing residual solvents and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of intermediates and impurities.

Q3: Are there any asymmetric synthesis routes to avoid the final chiral resolution step?

A3: Yes, several asymmetric syntheses have been developed to produce the (R)-enantiomer directly, thus avoiding the often inefficient classical resolution. These methods typically involve the use of chiral catalysts or auxiliaries. Examples include:

  • Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable prochiral precursor using a chiral rhodium or ruthenium catalyst.[10]

  • Asymmetric Conjugate Addition: The copper-catalyzed asymmetric conjugate addition of a Grignard reagent to a chiral oxazolidinone derivative of cinnamic acid.[11]

While these methods can offer high enantioselectivity, the cost and availability of the chiral catalysts or auxiliaries need to be considered for industrial-scale production.

Q4: What are the safety considerations for handling reagents like Lithium Aluminum Hydride (LAH) and Diisobutylaluminum hydride (DIBAL-H)?

A4: Both LAH and DIBAL-H are highly reactive and pyrophoric reagents that must be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon). They react violently with water and other protic solvents. Appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety glasses, and gloves, is mandatory. All reactions involving these reagents should be conducted in a well-ventilated fume hood, and appropriate quenching procedures must be followed to safely neutralize any excess reagent.

Section 3: Experimental Protocols and Data

Protocol 1: Chiral Resolution of Racemic Tolterodine Base
  • Dissolve 100 g of racemic Tolterodine base in 500 mL of methanol at 50-60 °C.

  • In a separate vessel, dissolve 50 g of L-(+)-tartaric acid in 100 mL of methanol.

  • Slowly add the tartaric acid solution to the Tolterodine solution with stirring.

  • Allow the mixture to cool slowly to room temperature. Seeding with a small amount of pure (R)-tolterodine-L-tartrate crystals is recommended to initiate crystallization.

  • Continue cooling the mixture to 0-5 °C and stir for 2-4 hours.

  • Filter the precipitated solid and wash with cold methanol.

  • Dry the solid under vacuum to obtain the (R)-tolterodine-L-tartrate salt.

  • Analyze the enantiomeric excess (ee) of the product using a validated chiral HPLC method.

  • If the desired ee is not achieved, recrystallize the salt from a suitable solvent system.

Data Presentation: Comparison of Chiral Separation Methods
MethodResolving AgentTypical Solvent SystemTypical Yield of (R)-enantiomerTypical Enantiomeric Excess (ee)Reference
Classical Resolution L-(+)-Tartaric AcidMethanol/Water or Ethanol30-40% (after recrystallization)>99%[4]
Asymmetric Hydrogenation Rhodium/(S,S)-MCCPM catalystMethanol>90%>98%[10]
Asymmetric Conjugate Addition (S)-(-)-4-Benzyl-2-oxazolidinoneToluene/THF>85%>98%[11]

Section 4: Visualizing the Workflow

Diagram 1: General Synthetic Pathway to Racemic Tolterodine Intermediate

G p_cresol p-Cresol lactone 6-methyl-4-phenyl-3,4-dihydrocoumarin p_cresol->lactone Acid Catalyst cinnamic_acid Cinnamic Acid cinnamic_acid->lactone diol 3-(2-hydroxy-5-methylphenyl)-3-phenylpropan-1-ol lactone->diol Reduction (e.g., LAH) activated_diol Activated Diol (e.g., Tosylate) diol->activated_diol Activation (e.g., TsCl) racemic_tolterodine Racemic Tolterodine activated_diol->racemic_tolterodine Diisopropylamine

Caption: A simplified overview of a common synthetic route to racemic Tolterodine.

Diagram 2: Chiral Resolution Workflow

G cluster_0 Resolution Process racemic Racemic Tolterodine Base add_acid Add L-(+)-Tartaric Acid racemic->add_acid crystallize Selective Crystallization add_acid->crystallize filter Filtration crystallize->filter r_salt (R)-Tolterodine-L-Tartrate Salt filter->r_salt Solid s_filtrate Filtrate (contains S-enantiomer) filter->s_filtrate Liquid

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Claisen Condensation of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals synthesizing highly functionalized β -keto esters.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals synthesizing highly functionalized β -keto esters.

The synthesis of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (MW: 236.26 g/mol ) is typically achieved via a crossed Claisen condensation between 2-methoxy-5-methylacetophenone and diethyl carbonate. While Sodium Hydride (NaH) is the textbook base for this transformation, its heterogeneous nature and pyrophoric hazards frequently cause inconsistent yields, safety bottlenecks, and extensive self-condensation during scale-up. This guide provides field-proven, alternative base methodologies governed by strict enolate causality.

Part 1: Causality & Base Selection

The success of a crossed Claisen condensation hinges entirely on controlling enolate equilibrium. When 2-methoxy-5-methylacetophenone is exposed to a base, the resulting enolate can either attack the desired electrophile (diethyl carbonate) or another molecule of unreacted acetophenone. Understanding the pKa dynamics of your chosen base dictates the reaction pathway.

  • Lithium Diisopropylamide (LDA) - Kinetic Control: LDA (pKa ~36) is a bulky, non-nucleophilic base that provides absolute kinetic control. By adding the acetophenone to a solution of LDA at -78 °C, deprotonation is quantitative and irreversible[1]. The enolate is 100% pre-formed before the diethyl carbonate is introduced, effectively reducing self-condensation to zero.

  • Lithium Bis(trimethylsilyl)amide (LiHMDS) - Scalable Homogeneity: LiHMDS (pKa ~26) offers a highly scalable, homogeneous alternative to NaH. Its extreme steric bulk prevents it from acting as a nucleophile, while its complete solubility in THF ensures uniform reaction kinetics. This eliminates the unpredictable surface-area dependencies associated with NaH mineral oil dispersions.

  • Sodium Ethoxide (NaOEt) - Thermodynamic Control: NaOEt (pKa ~16) operates strictly under thermodynamic control. Because the pKa of the acetophenone is ~20, NaOEt cannot quantitatively deprotonate it. Furthermore, the Claisen condensation requires a full equivalent of base (or more) because the resulting β -keto ester is highly acidic (pKa ~11) and immediately consumes the base to form a stable enolate sink[2]. To achieve high yields, the ethanol byproduct must be actively removed to drive the equilibrium forward[3].

Part 2: Troubleshooting Guides & FAQs

Q1: I am seeing significant self-condensation of 2-methoxy-5-methylacetophenone instead of the desired cross-Claisen product. How do I prevent this? A1: Self-condensation occurs when unreacted ketone is present alongside its enolate. If using NaH or NaOEt, the deprotonation is an equilibrium process, meaning both species exist simultaneously. To fix this, switch to a "directed Claisen" approach using LDA. Slowly add the acetophenone to 1.05 equivalents of LDA at -78 °C to quantitatively pre-form the enolate before adding the diethyl carbonate[4].

Q2: Can I use Potassium tert-butoxide (KOtBu) for a safer scale-up instead of NaH? A2: Yes, KOtBu is a highly effective, soluble base. However, you must account for transesterification. The tert-butoxide anion can attack diethyl carbonate, leading to the formation of ethyl tert-butyl carbonate, and potentially yielding the tert-butyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate instead of the targeted ethyl ester. If the ethyl ester is strictly required for downstream chemistry, stick to LiHMDS or LDA.

Q3: My reaction with LiHMDS looks great by TLC, but after workup, my yield drops and I see a new non-polar spot. What happened? A3: You are likely observing acid-catalyzed decarboxylation. β -keto esters are notoriously sensitive to heat under acidic conditions. If your acidic quench (e.g., concentrated HCl) is too strong or if the mixture warms up during the quench, the ester hydrolyzes to the β -keto acid and rapidly decarboxylates back to the starting acetophenone. Always quench cold (0 °C) with a mild acid buffer.

Q4: Why does my NaOEt-mediated reaction stall at 40-50% conversion? A4: The Claisen condensation is reversible. The formation of the β -keto ester releases one equivalent of ethanol. As ethanol accumulates, the reverse reaction accelerates. You must equip your reactor with a Dean-Stark trap or a distillation head to continuously remove ethanol as it forms, physically pulling the equilibrium to completion via Le Chatelier's principle[3].

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Directed Claisen Condensation using LDA (Kinetic Control)

Objective: Synthesize the target β -keto ester with <2% self-condensation via irreversible enolization.

  • LDA Preparation: In an oven-dried flask under an inert argon atmosphere, add anhydrous THF and diisopropylamine (1.1 eq). Cool the reactor to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (1.05 eq, 2.5M in hexanes). Stir for 30 minutes to ensure complete complexation[5].

  • Enolate Formation: Dissolve 2-methoxy-5-methylacetophenone (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the LDA at -78 °C.

    • Validation Check: The solution will develop a deep yellow/orange color, indicating quantitative enolate formation. Stir for 1 hour at -78 °C[5].

  • Electrophile Addition: Add diethyl carbonate (1.5 eq) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The starting ketone spot ( Rf​ ~0.6) should completely disappear, replaced by a more polar β -keto ester spot ( Rf​ ~0.4) that stains intensely with KMnO4​ .

  • Cold Quench & Isolation: Quench the reaction strictly at 0 °C by rapidly adding saturated aqueous NH4​Cl . Extract with cold Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (water bath <30 °C) to afford the product.

Protocol B: Scalable Homogeneous Condensation using LiHMDS

Objective: High-throughput synthesis suitable for process chemistry, eliminating pyrophoric hazards.

  • Setup: Charge a jacketed reactor with 2-methoxy-5-methylacetophenone (1.0 eq) and diethyl carbonate (3.0 eq, acting as both reactant and co-solvent) in anhydrous THF. Cool the internal temperature to -20 °C.

  • Base Addition: Slowly pump in LiHMDS (1.2 eq, 1.0M in THF) over 1 hour, ensuring the internal temperature does not exceed -10 °C.

  • Maturation: Warm the homogeneous solution to room temperature and stir for 4 hours.

    • Validation Check: Pull an aliquot for in-process GC-MS. Confirm >95% conversion to the product mass (m/z 236.26).

  • Workup: Cool the reactor back to 0 °C. Quench with 1M HCl until the aqueous layer reaches pH 4-5 (do not over-acidify). Extract with MTBE, wash with water, dry, and concentrate.

Part 4: Quantitative Data Presentation

Table 1: Comparison of Alternative Bases for Claisen Condensation

BasepKa (Conjugate Acid)Equivalents RequiredReaction TempReaction PhaseRisk of Self-CondensationTransesterification Risk
NaH ~351.5 - 2.00 °C to RefluxHeterogeneousModerateLow
LDA 361.05 - 1.1-78 °CHomogeneousVery Low Low
LiHMDS 261.1 - 1.5-20 °C to RTHomogeneousLowLow
KOtBu 171.2 - 1.50 °C to RTHomogeneousModerateHigh
NaOEt 161.5 - 2.0RefluxHomogeneousHigh (if EtOH remains)Low

Part 5: Mandatory Visualization

ClaisenWorkflow Target Target Synthesis: Ethyl 3-(2-methoxy-5-methylphenyl) -3-oxopropanoate NaH Standard Base: NaH (Heterogeneous, Pyrophoric) Target->NaH Issue Common Issues: Self-Condensation & Yield Drops NaH->Issue Observe side reactions LDA Alternative 1: LDA Kinetic Control (-78°C) Low Self-Condensation Issue->LDA Need precision? LHMDS Alternative 2: LiHMDS Homogeneous (-20°C to RT) Highly Scalable Issue->LHMDS Need scale-up? NaOEt Alternative 3: NaOEt Thermodynamic Control Requires EtOH Distillation Issue->NaOEt Need cost efficiency? Success Pure β-Keto Ester Isolated (Validate via GC-MS/TLC) LDA->Success Cold Quench LHMDS->Success Mild Acid Quench NaOEt->Success Dean-Stark Trap

Logical workflow for selecting alternative bases in the Claisen condensation of beta-keto esters.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Quenching Protocols for Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to address the most critical failure point in the synthesis of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to address the most critical failure point in the synthesis of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate : the reaction quench.

Because this compound is a β -keto ester, its structural integrity is highly sensitive to pH and temperature during the workup phase. Improper quenching is the leading cause of unexplained yield drops and complex impurity profiles in drug development workflows.

Part 1: Troubleshooting FAQs (The Causality of Quenching)

Q1: Why does my product yield drop significantly during the workup phase? A1: The loss of product is almost always tied to the pH of your quenching environment. During synthesis (typically a mixed Claisen condensation), your product exists as a stable enolate[1]. The α -protons of β -keto esters are highly acidic (pKa 11)[2]. If you quench the reaction using a strong acid (like 1M HCl), the ester moiety undergoes acid-catalyzed hydrolysis to a β -keto acid, which rapidly undergoes thermal decarboxylation to form 1-(2-methoxy-5-methylphenyl)ethanone[3]. Conversely, if the quench is too basic, the molecule undergoes a retro-Claisen condensation, cleaving the newly formed C-C bond and reverting to ester and acetate fragments[3].

Q2: What is the optimal reagent for quenching this specific enolate? A2: The gold standard is saturated aqueous ammonium chloride (NH₄Cl) or 10% aqueous citric acid . These reagents provide a mildly acidic, buffered environment (pH 4–7). This pH range is perfectly calibrated to protonate the enolate (neutralizing the strong base used in the reaction, such as NaOEt or NaH) without crossing the threshold into acid-catalyzed ester hydrolysis[2].

Q3: Should I use a direct or inverse quench? A3: Always use an inverse quench. Adding a quenching buffer directly into your basic reaction mixture creates localized "hotspots" of high pH and high temperature (due to the exothermic neutralization). These hotspots provide the exact activation energy required for retro-Claisen cleavage. By adding the reaction mixture dropwise into a large volume of cold quenching buffer (inverse quench), you ensure the enolate is instantly protonated in a temperature-controlled, buffered environment.

Part 2: Quantitative Data Presentation

To illustrate the narrow tolerance of β -keto esters, the following table summarizes the quantitative impact of various quenching parameters on the final product integrity.

Table 1: Impact of Quenching Parameters on Product Integrity

Quench ReagentFinal Aqueous pHInternal TempPrimary Degradation PathwayExpected Yield
1M NaOH (Improper)> 1025 °CRetro-Claisen C-C Cleavage< 10%
1M HCl (Improper)< 225 °CHydrolysis & Decarboxylation< 20%
Sat. NH₄Cl (Optimal) 5 – 6 0 – 5 °C None (Stable Protonation) > 85%
10% Citric Acid (Optimal) 3 – 4 0 – 5 °C None (Stable Protonation) > 85%

Part 3: Self-Validating Experimental Protocol

Do not rely on visual cues alone. The following step-by-step methodology incorporates a self-validating feedback loop to ensure the enolate is safely protonated before isolation.

Standard Operating Procedure: Inverse Quenching of β -Keto Ester Enolates

  • Preparation of the Quench Bath: In a secondary, oversized reaction vessel, prepare a volume of saturated aqueous NH₄Cl equal to at least twice the volume of your active reaction mixture. Chill this buffer to 0–5 °C using an external ice-water bath.

  • Inverse Addition: Transfer the active reaction mixture (containing the enolate of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate) dropwise into the chilled NH₄Cl solution under vigorous mechanical stirring. Causality: Maintain the internal temperature strictly below 5 °C to suppress the kinetics of both retro-Claisen and decarboxylation side reactions.

  • Phase Partitioning & Self-Validation: Add cold ethyl acetate (EtOAc) to the quenched mixture. Stir vigorously for 5 minutes, then transfer to a separatory funnel. Validation Check: Before separating the layers, extract a 1 mL aliquot of the aqueous phase and test the pH. It must be strictly between 5 and 6.

    • If pH > 7: The risk of retro-Claisen cleavage remains. Add 10% citric acid dropwise to the funnel until corrected.

    • If pH < 3: The risk of decarboxylation increases. Add saturated NaHCO₃ dropwise until corrected.

  • Extraction & Washing: Separate the organic layer. Extract the aqueous layer twice more with cold EtOAc. Wash the combined organic layers with cold brine to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Causality: Keep the rotary evaporator water bath temperature 30 °C. Even after successful protonation, isolated β -keto esters can undergo thermal degradation if exposed to excessive heat during solvent removal.

Part 4: Mechanistic Visualization

The following diagram maps the logical causality of the quenching pathways, demonstrating why precise pH control is non-negotiable.

QuenchWorkflow Enolate Enolate of Ethyl 3-(2-methoxy- 5-methylphenyl)-3-oxopropanoate Base High pH (>10) Direct Quench / Heat Enolate->Base Improper Neutralization Acid Low pH (<2) Strong Acid Quench Enolate->Acid Improper Neutralization Optimal pH 4-7 (NH4Cl / Citric Acid) Inverse Quench at 0-5°C Enolate->Optimal Controlled Neutralization Retro Retro-Claisen Cleavage (Loss of Target) Base->Retro C-C Bond Cleavage Decarb Hydrolysis & Decarboxylation (Aryl Methyl Ketone) Acid->Decarb -CO2, -EtOH Target Stable β-Keto Ester (High Yield) Optimal->Target Protonation (pKa ~11)

Fig 1: pH-dependent quenching pathways for the β-keto ester enolate intermediate.

References

  • Methyl 2-oxocyclopentanecarboxylate | High-Purity Reagent.Benchchem.
  • Claisen Condensation and Dieckmann Condensation.Master Organic Chemistry.
  • 23.8: Mixed Claisen Condensations.Chemistry LibreTexts.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Work-Up of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with the isolation and purification of Ethyl 3-(2-methoxy-5-methylphenyl)-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with the isolation and purification of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate , a highly functionalized β -keto ester.

Synthesizing this molecule typically involves a crossed Claisen condensation between 2-methoxy-5-methylacetophenone and diethyl carbonate using a strong base (e.g., NaH or NaOEt)[1]. While the carbon-carbon bond formation is highly reliable, the isolation of the resulting β -keto ester is notoriously prone to yield-killing side reactions. This guide provides field-proven causality, self-validating protocols, and troubleshooting steps to ensure high-fidelity recovery.

Part 1: Physicochemical Data & Work-up Parameters

To design a self-validating work-up system, you must first understand the thermodynamic and physicochemical boundaries of your target molecule. The table below summarizes the critical quantitative parameters required to prevent product degradation during isolation.

ParameterTarget Value / RecommendationMechanistic Causality & Rationale
Enolate pKa (α-protons) ~10.5 - 11.0The β -keto ester is highly acidic compared to standard esters. Its deprotonation forms the "thermodynamic sink" that drives the Claisen condensation forward[2].
Quench pH 4.0 - 5.0Must be acidic enough to fully protonate the enolate intermediate, but mild enough to prevent acid-catalyzed hydrolysis of the ester[3].
Extraction Solvent MTBE or Ethyl Acetate (EtOAc)Excellent partition coefficients for β -keto esters. MTBE is preferred as it minimizes emulsion formation compared to halogenated solvents.
Evaporator Bath Temp. ≤ 40 °C β -keto esters are thermally sensitive. Elevated temperatures, especially in the presence of trace acid/base, trigger spontaneous decarboxylation.
Part 2: Reaction & Work-Up Workflow

The following diagram maps the critical path from the reaction mixture to the purified product, highlighting the specific junctures where catastrophic side reactions (like decarboxylation) occur if parameters deviate.

G Reaction Reaction Mixture (Sodium Enolate in THF/Toluene) Quench Acidic Quench (Cold 1M HCl or 10% AcOH, pH ~4-5) Reaction->Quench Reverse Quench (Dropwise) Extraction Liquid-Liquid Extraction (MTBE or EtOAc / Aqueous Brine) Quench->Extraction Add organic solvent Decarb Side Reaction: Decarboxylation to Acetophenone Quench->Decarb If T > 20°C or pH < 1 Organic Organic Phase (Beta-Keto Ester + Impurities) Extraction->Organic Separate Aqueous Aqueous Phase (Inorganic Salts) Extraction->Aqueous Discard Washing Washing & Drying (Sat. NaHCO3, Brine, Na2SO4) Organic->Washing Concentration Solvent Removal (Rotary Evaporation < 40°C) Washing->Concentration Purification Purification (Silica Gel Chromatography) Concentration->Purification Concentration->Decarb If T > 40°C

Workflow for the isolation of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate.

Part 3: Troubleshooting Guides & FAQs

Q1: Why am I recovering 2-methoxy-5-methylacetophenone (starting material) instead of my target β -keto ester after the work-up? A1: You are likely experiencing acid-catalyzed hydrolysis followed by thermal decarboxylation. β -keto esters are highly susceptible to hydrolysis if the aqueous quench is too acidic (pH < 1) or if the mixture is allowed to heat up during the exothermic neutralization. Once hydrolyzed to the β -keto acid, the molecule undergoes a spontaneous rearrangement via a 6-membered cyclic transition state, releasing CO2​ and reverting to the acetophenone starting material. Self-Validating Fix: Always use a reverse quench (adding the reaction mixture to cold acid, not the other way around) and maintain the internal temperature below 5 °C. Verify the aqueous layer pH is strictly between 4.0 and 5.0.

Q2: How do I resolve stubborn emulsions during the liquid-liquid extraction phase? A2: Emulsions in Claisen work-ups are caused by the amphiphilic nature of the unquenched enolate and the precipitation of fine inorganic salts (e.g., sodium ethoxide neutralizing to sodium chloride/acetate). Self-Validating Fix: Do not shake the separatory funnel aggressively; use a gentle rocking motion. If an emulsion forms, add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, which forces the organic product out of the aqueous phase. If a solid suspension is stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite before attempting separation.

Q3: My LC-MS shows the correct mass, but my 1H NMR spectrum is messy with unexpected peaks in the 5-6 ppm and 12-13 ppm ranges. Is my product impure? A3: Your product is likely pure, but you are observing keto-enol tautomerism . β -keto esters exist in a dynamic equilibrium between the "keto" form and the "enol" form. The enol form is highly stabilized by the conjugation of the double bond with the ester carbonyl and an intramolecular hydrogen bond[4]. Self-Validating Fix: The interconversion is slow on the NMR timescale, meaning you will see distinct peaks for both isomers[5]. The peak at 12-13 ppm is the strongly hydrogen-bonded enolic −OH , and the peak at 5-6 ppm is the vinylic proton ( =CH− ) of the enol[6]. To validate purity, integrate the α -methylene protons of the keto form (~3.9 ppm) against the vinylic proton of the enol form. Their combined integrations should match the expected molar ratio of your molecule. Note that non-polar solvents (like CDCl3​ ) shift the equilibrium toward the enol form, while polar solvents (like DMSO−d6​ ) favor the keto form[4].

Part 4: Step-by-Step Optimized Work-Up Protocol

To maximize yield and prevent the degradation pathways discussed above, execute the following standardized methodology:

  • Preparation of the Quench Bath: In a vessel large enough to accommodate the entire reaction volume plus extraction solvents, prepare a solution of 1M HCl or 10% aqueous Acetic Acid. Chill this solution to 0–5 °C using an ice-water bath.

  • Reverse Quenching: Slowly transfer the active crossed Claisen reaction mixture (containing the sodium enolate) dropwise into the cold acid solution under vigorous mechanical stirring. Critical Control Point: Monitor the internal temperature continuously; do not allow it to exceed 10 °C.

  • pH Adjustment: Once the transfer is complete, check the pH of the aqueous phase. Adjust dropwise with 1M HCl or saturated NaHCO3​ until the pH is stable at 4.0 – 5.0. This ensures the enolate is fully protonated to the neutral β -keto ester[3].

  • Liquid-Liquid Extraction: Add cold MTBE (or EtOAc) to the quenched mixture (approx. 1:1 volume ratio to the aqueous phase). Stir moderately for 5 minutes, then transfer to a separatory funnel. Allow the layers to separate and collect the upper organic phase. Extract the aqueous phase two more times with fresh MTBE.

  • Washing: Combine the organic extracts. Wash once with cold saturated NaHCO3​ to neutralize any dissolved trace acid, followed by one wash with saturated brine to remove bulk water and break micro-emulsions.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ . Filter the drying agent. Concentrate the filtrate using a rotary evaporator. Critical Control Point: Set the water bath temperature to a maximum of 35–40 °C to prevent thermal decarboxylation.

  • Purification: Purify the crude Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate via silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate.

References
  • "23.8: Mixed Claisen Condensations" - Chemistry LibreTexts.
  • "Claisen Condensation and Dieckmann Condensation" - Master Organic Chemistry.
  • "Claisen Condensation Reaction Mechanism" - Chemistry Steps.
  • "Addressing keto-enol tautomerism in the analysis of β-keto esters" - Benchchem.
  • "Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR" - ThermoFisher.
  • "The Strategic Role of Non-Enolizable Esters in Organic Synthesis" - SciencePedia.
  • "Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester" - ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

This in-depth technical guide provides a comprehensive analysis of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, a key intermediate in pharmaceutical and organic synthesis. Designed for researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, a key intermediate in pharmaceutical and organic synthesis. Designed for researchers, scientists, and drug development professionals, this guide offers a comparative look at its structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, alongside alternative analytical techniques. We will delve into the nuances of spectral interpretation, supported by predictive data and detailed experimental protocols, to provide a holistic understanding of this molecule's analytical profile.

The Structural Significance of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, a β-keto ester, is a versatile building block in organic chemistry. Its structure, featuring a substituted aromatic ring, a ketone, and an ester functional group, presents a unique analytical challenge. The potential for keto-enol tautomerism further adds to the complexity of its characterization. Accurate and thorough analysis is therefore paramount for its application in complex syntheses.

Unraveling the Structure: A Deep Dive into NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural elucidation of organic molecules. For Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, both ¹H and ¹³C NMR provide invaluable information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

Due to the limited availability of experimental spectra for this specific molecule, the following ¹H NMR data has been predicted using a combination of established chemical shift theory, analysis of structurally similar compounds, and computational prediction tools. The analysis assumes the compound exists predominantly in its keto form in a standard deuterated solvent like CDCl₃.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.65d1HAr-H (H6)Ortho to the electron-withdrawing carbonyl group, resulting in a downfield shift.
~7.15dd1HAr-H (H4)Coupled to both H3 and H6.
~6.90d1HAr-H (H3)Ortho to the electron-donating methoxy group, resulting in an upfield shift.
4.20q2H-OCH₂CH₃Methylene protons of the ethyl ester, split by the adjacent methyl group.
3.95s2H-COCH₂CO-Active methylene protons, appearing as a singlet due to the absence of adjacent protons.
3.85s3H-OCH₃Methoxy group protons on the aromatic ring.
2.35s3HAr-CH₃Methyl group protons on the aromatic ring.
1.25t3H-OCH₂CH₃Methyl protons of the ethyl ester, split by the adjacent methylene group.

Keto-Enol Tautomerism: It is crucial to note that β-keto esters can exist in equilibrium with their enol tautomer.[1][2][3] The presence of the enol form would introduce additional signals in the ¹H NMR spectrum, most notably a broad singlet for the enolic hydroxyl proton (δ 12-16 ppm) and a singlet for the vinylic proton (δ 5-6 ppm). The position of this equilibrium is highly dependent on the solvent, temperature, and concentration.[3]

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~195C=O (Ketone)The ketone carbonyl carbon is typically found in this downfield region.
~168C=O (Ester)The ester carbonyl carbon is generally found slightly upfield from the ketone.
~158Ar-C (C2)Aromatic carbon attached to the electron-donating methoxy group.
~138Ar-C (C5)Aromatic carbon attached to the methyl group.
~134Ar-C (C6)Aromatic carbon ortho to the carbonyl group.
~130Ar-C (C1)Quaternary aromatic carbon.
~125Ar-C (C4)Aromatic carbon.
~112Ar-C (C3)Aromatic carbon ortho to the methoxy group.
~62-OCH₂CH₃Methylene carbon of the ethyl ester.
~56-OCH₃Methoxy carbon.
~46-COCH₂CO-Active methylene carbon.
~21Ar-CH₃Aromatic methyl carbon.
~14-OCH₂CH₃Methyl carbon of the ethyl ester.

Comparative Analysis: Beyond NMR

While NMR is a powerful tool, a multi-faceted analytical approach provides a more complete picture of the compound's identity and purity. Here, we compare NMR with FT-IR and Mass Spectrometry for the analysis of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

  • Strengths : FT-IR is rapid, requires minimal sample preparation, and provides clear signatures for key functional groups. For our target molecule, we would expect to see:

    • Strong C=O stretching vibrations for the ketone and ester groups, likely appearing as two distinct peaks in the range of 1715-1750 cm⁻¹.[4][5]

    • C-O stretching vibrations for the ester and ether linkages in the 1000-1300 cm⁻¹ region.

    • Aromatic C=C stretching vibrations around 1450-1600 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic protons.

  • Limitations : FT-IR does not provide detailed information about the connectivity of the atoms. In the case of keto-enol tautomerism, the enol form would exhibit a broad O-H stretch (around 3200-3600 cm⁻¹) and a C=C stretch (around 1650 cm⁻¹), which can sometimes overlap with other signals.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

  • Strengths : MS is highly sensitive and can provide an accurate molecular weight. For Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (C₁₂H₁₄O₄), the expected molecular weight is 222.24 g/mol . The fragmentation pattern can also be diagnostic. Common fragmentation pathways for β-keto esters include:

    • α-cleavage : Cleavage of the bonds adjacent to the carbonyl groups.

    • McLafferty rearrangement : A characteristic rearrangement involving the transfer of a gamma-hydrogen to a carbonyl oxygen.[6][7][8]

  • Limitations : Isomers can sometimes produce similar fragmentation patterns, making unambiguous identification challenging without supporting data from other techniques like NMR.

At-a-Glance Comparison
Technique Information Provided Strengths Limitations
NMR Detailed connectivity, chemical environment of atoms, stereochemistryUnambiguous structure determinationLower sensitivity, can be time-consuming
FT-IR Functional groups presentRapid, easy to useLimited information on overall structure
MS Molecular weight, fragmentation patternHigh sensitivity, accurate massIsomers can be difficult to distinguish

Experimental Protocols

Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

  • Sample Preparation :

    • Weigh approximately 10-20 mg of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift to the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

    • Process the data similarly to the ¹H spectrum.

Visualizing the Workflow and Structure

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Chemical Structure and NMR Analysis Workflow.

G title Technique Selection Logic Start Need Structural Information? NMR NMR Spectroscopy Start->NMR Detailed Connectivity FTIR FT-IR Spectroscopy Start->FTIR Functional Groups MS Mass Spectrometry Start->MS Molecular Weight Full_Char Comprehensive Characterization NMR->Full_Char FTIR->Full_Char MS->Full_Char

Caption: Decision tree for analytical technique selection.

Conclusion

The structural elucidation of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is most effectively achieved through a combination of spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the definitive structural information, FT-IR and Mass Spectrometry offer rapid and valuable complementary data regarding functional groups and molecular weight, respectively. By understanding the strengths and limitations of each technique, researchers can confidently and accurately characterize this important synthetic intermediate.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

  • Mestrelab Research. (2024). Mnova NMRPredict. [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. [Link]

  • University of Alberta. (n.d.). Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. NMRdb.org. [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Scribd. (n.d.). NMR Experiment Data Collection Guide. [Link]

  • St. Olaf College. (n.d.). 1H NMR Aromatic Chemical Shift Calculator. [Link]

  • BMRB. (n.d.). NMR data acquisition. [Link]

  • Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry. [Link]

  • University of Wisconsin-Platteville. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • ACS Publications. (1966). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 38(11), 1541-1546. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

Comparative

Advanced Mass Spectrometry Analysis of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate: A Comparative Guide

Introduction & Analytical Context In pharmaceutical development, β -keto esters serve as critical building blocks for the synthesis of complex heterocycles, such as pyrazoles and pyrimidines. Ethyl 3-(2-methoxy-5-methylp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

In pharmaceutical development, β -keto esters serve as critical building blocks for the synthesis of complex heterocycles, such as pyrazoles and pyrimidines. Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (Molecular Weight: 236.26 g/mol , Formula: C₁₃H₁₆O₄) is a highly specialized intermediate. The specific ortho-methoxy and meta-methyl substitution pattern on the phenyl ring dictates the electronic properties of the downstream Active Pharmaceutical Ingredient (API).

As a Senior Application Scientist, I approach the structural elucidation of this compound not merely as a pattern-matching exercise, but as a study in gas-phase ion thermodynamics. Understanding its exact Electron Ionization Mass Spectrometry (EI-MS) profile is essential for differentiating it from closely related regioisomers during quality control and synthetic validation[1].

Gas-Phase Ion Thermodynamics & Fragmentation Pathways

Under standard 70 eV EI-MS conditions, Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate exhibits a highly predictable, yet structurally diagnostic, fragmentation cascade.

  • α -Cleavage (Acylium Ion Formation): The most labile bond in β -keto esters is the C-C bond between the carbonyl carbon and the α -methylene group. Cleavage here expels an ethyl acetate radical (C₄H₇O₂•), yielding the highly stable 2-methoxy-5-methylbenzoyl cation at m/z 149 . Because this cation is stabilized by both aromatic resonance and the electron-donating ortho-methoxy group, it typically forms the base peak (100% relative abundance)[1].

  • The Ortho-Methoxy Effect: The most critical diagnostic feature of this molecule is the secondary fragmentation of the m/z 149 acylium ion. Because the methoxy group is positioned ortho to the positively charged carbonyl center, spatial proximity facilitates a hydrogen atom transfer from the methoxy methyl group to the carbonyl oxygen. This is immediately followed by the expulsion of a neutral formaldehyde molecule (CH₂O, 30 Da), yielding a prominent fragment at m/z 119 [2]. This pathway is entirely absent in meta- or para-methoxy isomers.

  • Ester Cleavage: The intact molecular ion (m/z 236 ) undergoes a minor but characteristic loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to yield a fragment at m/z 191 .

MS_Pathway M Molecular Ion [M]⁺• m/z 236 F1 Acylium Ion (Base Peak) m/z 149 M->F1 α-cleavage (- C₄H₇O₂•) F2 [M - OEt]⁺ m/z 191 M->F2 Ester cleavage (- •OCH₂CH₃) F3 [m/z 149 - CH₂O]⁺ m/z 119 F1->F3 Ortho-effect (- CH₂O) F4 [m/z 149 - CO]⁺ m/z 121 F1->F4 Loss of CO (- CO)

EI-MS fragmentation pathway of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate.

Comparative MS Profiling vs. Structural Alternatives

To objectively evaluate the analytical footprint of this compound, we must compare it against standard alternatives: the unsubstituted baseline (Ethyl benzoylacetate ) and a regioisomer (Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate ).

Drug developers must ensure their analytical methods can distinguish between these isomers, as using the wrong regioisomer will result in a failed API synthesis. The table below summarizes the quantitative MS data required to differentiate these alternatives.

Table 1: Comparative Mass Spectrometry Profiling
CompoundSubstitution PatternMolecular Ion [M]⁺•Base PeakDiagnostic Regio-FragmentsChromatographic Elution Order*
Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate ortho-OMe, meta-Mem/z 236m/z 149m/z 119 (Loss of CH₂O)Early
Ethyl 3-(4-methoxy-3-methylphenyl)-3-oxopropanoate para-OMe, meta-Mem/z 236m/z 149m/z 134 (Loss of •CH₃)Late
Ethyl benzoylacetate [3]Unsubstitutedm/z 192m/z 105m/z 77 (Phenyl cation)Earliest

*Elution order is based on affinity for 5% phenyl polysiloxane stationary phases, where ortho-substituted methoxy aromatics typically elute prior to their para-substituted counterparts due to intramolecular steric shielding of the dipole[2].

Self-Validating GC-MS Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every parameter is selected with a specific chemical causality to prevent analytical artifacts.

Phase 1: Reagent Preparation & Derivatization Rationale
  • Dilution: Dissolve 1.0 mg of the analyte in 1.0 mL of anhydrous GC-grade ethyl acetate.

  • Causality Check: β -keto esters exist in a keto-enol tautomeric equilibrium and are highly prone to transesterification. Do not use methanol or ethanol as a diluent. Using an alcoholic solvent will cause solvent-induced ester exchange, creating false molecular ions in the MS. Underivatized analysis is preferred here because the molecular weight (236 Da) is well within the volatile range for GC.

Phase 2: Chromatographic Separation
  • Injection: Inject 1 µL (split ratio 50:1) onto a 5% diphenyl / 95% dimethyl polysiloxane capillary column (e.g., Rtx-5MS or HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: Hold at 100 °C for 1 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.

  • Causality Check: The 5% phenyl stationary phase provides the exact polarizability needed to resolve ortho-methoxy isomers from meta/para counterparts based on their distinct dipole moments[2]. A purely non-polar column (100% dimethyl polysiloxane) may result in co-elution of regioisomeric impurities.

Phase 3: Mass Spectrometric Acquisition
  • Parameters: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230 °C and the quadrupole to 150 °C. Scan range: m/z 40–300.

  • Causality Check: 70 eV is the universally accepted thermodynamic standard for EI. It provides the precise internal energy required to drive the critical ortho-methoxy hydrogen rearrangement (yielding the diagnostic m/z 119 peak) while preserving a detectable molecular ion (m/z 236) for definitive mass confirmation[1]. Lowering the eV will suppress the diagnostic fragmentation, while raising it will obliterate the molecular ion.

References

  • Awad, T., DeRuiter, J., & Clark, C. R. (2007). Gas chromatography-mass spectrometry analysis of regioisomeric ring substituted methoxy methyl phenylacetones. Journal of Chromatographic Science, 45(8), 458-465. URL: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Ethyl benzoylacetate. NIST Mass Spectrometry Data Center, SRD 69. URL: [Link]

Sources

Validation

Analytical Method Validation for Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate: A Comparative Guide

Introduction: The Analytical Complexity of β -Keto Esters Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is an aryl β -keto ester that serves as a critical intermediate in the synthesis of complex active pharmaceutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Complexity of β -Keto Esters

Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is an aryl β -keto ester that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). While structurally straightforward, the analytical quantification of this compound presents a well-documented challenge: keto-enol tautomerism [1][2].

In solution, β -keto esters exist in a dynamic equilibrium between a polar "keto" form and a less polar "enol" form, the latter being stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl[3][4]. If the rate of interconversion between these tautomers is similar to the timescale of the chromatographic separation, it results in peak broadening, peak splitting, or severe tailing, which compromises the accuracy and precision required for pharmaceutical method validation[1][5].

This guide objectively compares High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) for the analysis of this compound, providing a self-validating UPLC protocol grounded in the latest ICH Q2(R2) guidelines[6][7].

Mechanistic Challenge: Tautomerization Kinetics in Chromatography

To achieve a robust analytical method, one must control the tautomeric equilibrium. The causality behind experimental choices—such as solvent polarity, pH, and column temperature—stems directly from the need to manipulate this equilibrium[1].

  • Solvent Effects: Non-polar solvents favor the enol tautomer due to intramolecular hydrogen bonding, while polar protic solvents (like those used in Reversed-Phase HPLC) disrupt this bonding, shifting the equilibrium toward the keto form[2][4].

  • Temperature & pH: Elevating the column temperature or adding acidic modifiers (e.g., 0.1% Trifluoroacetic acid) can accelerate the interconversion rate. When the interconversion is significantly faster than the separation process, the two forms coalesce into a single, sharp chromatographic peak[1].

G Keto Keto Tautomer (Favored in Polar Solvents) Enol Enol Tautomer (Intramolecular H-Bond) Keto->Enol Dynamic Equilibrium Chrom Chromatographic Timescale Keto->Chrom Enol->Chrom Split Peak Splitting / Broadening Chrom->Split Slow/Intermediate Kinetics Coalesce Sharp Single Peak (Optimized Method) Chrom->Coalesce Fast Kinetics (Peak Coalescence)

Fig 1: Impact of keto-enol tautomerization kinetics on chromatographic peak shape.

Method Comparison: HPLC vs. UPLC vs. GC-FID

Selecting the right platform requires balancing resolution, speed, and thermal stability. While GC-FID can separate keto and enol tautomers due to differing boiling points, the high injection port temperatures often cause thermal degradation of complex β -keto esters[3].

Traditional HPLC (using 5 µm particles at ~40 MPa) often struggles with the intermediate tautomerization kinetics of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, resulting in broad peaks[8][9]. UPLC emerges as the superior alternative. By utilizing sub-2 µm particles and operating at pressures up to 100 MPa (15,000 psi), UPLC dramatically increases theoretical plate counts and reduces run times (3-10 minutes)[10]. The ultra-fast separation minimizes the time the molecule spends on the column, mitigating tautomeric peak distortion[11].

Table 1: Comparative Performance Metrics for β -Keto Ester Analysis
ParameterRP-HPLC (Standard)UPLC (Optimized)GC-FID
Stationary Phase C18 (5 µm, 150 mm)C18 (1.7 µm, 50 mm)DB-5 (30 m x 0.25 mm)
Run Time 15 – 25 minutes3 – 5 minutes20 – 30 minutes
Peak Shape Often broad/tailingSharp (Coalesced)Prone to degradation
Solvent Consumption ~15-25 mL per run~1.5-2.5 mL per runN/A (Carrier Gas)
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL~1.0 µg/mL
Suitability Routine QCHigh-Throughput / StabilityImpurity profiling only

Optimized UPLC Experimental Protocol

To establish a self-validating system, the following UPLC protocol utilizes an acidic aqueous phase and elevated column temperature to force peak coalescence, ensuring accurate integration of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate.

Step-by-Step Methodology
  • System Preparation: Equilibrate a UPLC system equipped with a Photodiode Array (PDA) detector.

  • Column Selection: Install a sub-2 micron C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (The low pH suppresses silanol ionization and accelerates tautomeric interconversion).

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45°C (Elevated temperature is critical to ensure fast tautomeric exchange and a single sharp peak).

    • Gradient: 0-1 min (20% B), 1-3 min (20% to 80% B), 3-4 min (80% B), 4-5 min (20% B).

    • Detection: UV at 254 nm (Optimal for the substituted aromatic ring).

  • Sample Preparation: Dissolve the standard/sample in a diluent of 50:50 Water:Acetonitrile to a working concentration of 0.1 mg/mL. Note: Avoid pure non-polar solvents as diluents to prevent shifting the equilibrium entirely to the enol form prior to injection.

Method Validation per ICH Q2(R2) Guidelines

The finalized ICH Q2(R2) guidelines (effective June 2024) mandate a lifecycle approach to analytical procedure validation, emphasizing that the method must be "fit for its intended purpose"[12][13]. The validation of this UPLC method must demonstrate reliability across the following parameters[6][7]:

Validation Start Method Development (Optimize Tautomer Kinetics) Spec Specificity (Forced Degradation Studies) Start->Spec Lin Linearity & Range (LOQ to 120% of Target) Spec->Lin Acc Accuracy & Precision (Spike Recovery & Repeatability) Lin->Acc Rob Robustness (Temp ±5°C, Flow ±10%, pH) Acc->Rob Report ICH Q2(R2) Validation Report Rob->Report

Fig 2: Analytical method validation lifecycle per ICH Q2(R2) guidelines.

Validation Parameters & Acceptance Criteria
  • Specificity: The method must differentiate Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate from its synthetic precursors and degradation products. Forced degradation (acid, base, peroxide, thermal, and photolytic) must show a mass balance of >95% and no co-elution at the API peak (Peak purity angle < Purity threshold via PDA).

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) to 120% of the nominal concentration. The correlation coefficient ( R2 ) must be ≥0.999 , with the y-intercept ≤2% of the target response[7].

  • Accuracy (Recovery): Assessed by spiking known quantities of the standard into a blank matrix at 50%, 100%, and 150% levels. Mean recovery must fall between 98.0% and 102.0%[6].

  • Precision (Repeatability & Intermediate Precision): Six replicate injections of the 100% concentration sample. The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% [7].

  • Robustness: Deliberate variations in column temperature ( ±5∘ C) and flow rate ( ±10% ). Given the keto-enol nature of the compound, temperature robustness is the most critical parameter. A drop in temperature may cause peak broadening; hence, system suitability criteria (Tailing factor ≤1.5 , Theoretical plates ≥5000 ) must be met under all robust conditions[6][13].

Conclusion

For the analytical validation of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, traditional HPLC and GC methods are compromised by the compound's keto-enol tautomerism and thermal sensitivity. UPLC provides a highly trustworthy, self-validating framework. By combining sub-2 micron particle technology with an elevated column temperature (45°C) and acidic mobile phases, the tautomeric interconversion is coalesced into a single, highly resolved peak, easily satisfying the stringent requirements of the ICH Q2(R2) validation framework.

References

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. Available at:[Link]

  • Alispharm. UPLC vs HPLC: what is the difference? Available at:[Link]

  • WebofPharma. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Available at:[Link]

  • Academia.edu. Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study. Available at:[Link]

  • National Institutes of Health (PMC). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. Available at:[Link]

Sources

Comparative

Spectroscopic Comparison of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate Isomers: Decoding Steric Effects on Keto-Enol Tautomerism

Executive Summary For researchers and drug development professionals utilizing β-keto esters as synthetic building blocks, understanding the solution-phase dynamics of these compounds is critical. Ethyl 3-(2-methoxy-5-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals utilizing β-keto esters as synthetic building blocks, understanding the solution-phase dynamics of these compounds is critical. Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate exists in a dynamic equilibrium between its keto and enol constitutional isomers.

Unlike simple aliphatic β-keto esters (e.g., ethyl acetoacetate) or unsubstituted aromatic variants (e.g., ethyl benzoylacetate), this specific compound features an ortho-methoxy substitution on the phenyl ring. This structural nuance fundamentally alters its thermodynamic stability, shifting the tautomeric equilibrium and its corresponding spectroscopic signatures. This guide objectively compares the spectroscopic performance and isomeric distribution of this compound against structural alternatives, providing a self-validating protocol for laboratory verification.

Mechanistic Causality: The "Ortho Effect" on Tautomerism

In standard aromatic β-keto esters, the enol tautomer is heavily stabilized by two factors: an intramolecular hydrogen bond (forming a six-membered chelate ring) and extended π-conjugation between the enol double bond and the adjacent aryl ring[1][2]. For this conjugation to be effective, the aryl ring and the enol chelate ring must remain coplanar.

However, in Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, the bulky methoxy group at the ortho (2-) position introduces severe steric hindrance. To relieve the steric clash between the methoxy oxygen and the enol chelate ring, the molecule is forced to rotate around the C(aryl)–C(enol) single bond, breaking coplanarity[3]. This orthogonal twist disrupts the π-conjugation, stripping the enol isomer of its resonance stabilization energy. Consequently, the thermodynamic equilibrium shifts overwhelmingly toward the keto isomer, which is not constrained by the rigid coplanarity requirements of the enol form.

Steric_Effect Ortho Ortho-Methoxy Substitution (Target Compound) Clash Steric Clash with Enol Chelate Ring Ortho->Clash Twist Aryl Ring Twists Out of Coplanarity Clash->Twist Conj Disruption of π-Conjugation Twist->Conj Destab Thermodynamic Destabilization of Enol Conj->Destab Equil Equilibrium Shifts to >98% Keto Isomer Destab->Equil

Fig 1. Mechanistic pathway of steric resonance inhibition by ortho-methoxy substitution.

Comparative Spectroscopic Data

To contextualize the behavior of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, we compare it against two alternatives: Ethyl benzoylacetate (unsubstituted, allowing full coplanarity) and Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (para-substituted, providing electron donation without steric hindrance).

Tautomeric Distribution (NMR Integration)

Proton NMR (¹H-NMR) is the gold standard for quantifying this ratio because the interconversion between tautomers is slow on the NMR timescale, yielding distinct signals for each isomer[1][2].

CompoundAryl SubstitutionKeto (%)Enol (%)Keq ([Enol]/[Keto])
Ethyl benzoylacetate Unsubstituted~83.0%~17.0%0.205[4][5]
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate para-Methoxy~94.7%~5.3%0.056[6]
Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate ortho-Methoxy, meta-Methyl>98.0% <2.0% <0.020

Data reflects equilibrium in CDCl₃ at 298 K. The ortho-substituted target compound exhibits near-total suppression of the enol form.

¹H-NMR Chemical Shifts

The distinct local magnetic environments of the keto and enol protons allow for precise structural elucidation[1].

IsomerProton EnvironmentMultiplicityExpected Shift (δ, ppm in CDCl₃)
Keto α-CH₂ (Methylene)Singlet3.90 – 4.10
Keto Aryl-OCH₃Singlet3.80 – 3.90
Enol =CH- (Vinylic)Singlet5.50 – 5.80
Enol -OH (Chelated)Singlet (Broad)12.00 – 12.60
Infrared (IR) Spectroscopy Markers

IR spectroscopy provides orthogonal validation of the tautomeric state based on carbonyl stretching frequencies.

IsomerVibrational ModeExpected Frequency (cm⁻¹)
Keto C=O (Ester)1735 – 1745
Keto C=O (Ketone)1680 – 1695
Enol C=O (Chelated Ester)1640 – 1655
Enol C=C (Vinylic)1610 – 1625

Experimental Protocol: Self-Validating NMR Workflow

To accurately determine the keto-enol ratio of your synthesized batch, follow this rigorously controlled ¹H-NMR protocol. This methodology prevents common analytical artifacts caused by solvent polarity shifts or incomplete relaxation[2].

Step 1: Sample Preparation Dissolve 50 mg of the compound in 0.6 mL of anhydrous CDCl₃. Causality: CDCl₃ is a non-polar, aprotic solvent. Using protic or highly polar solvents (like DMSO-d₆ or Methanol-d₄) will artificially alter the thermodynamic equilibrium by competing for hydrogen bonds[2].

Step 2: Thermodynamic Equilibration Seal the NMR tube and allow it to sit at 298 K for a minimum of 24 hours prior to analysis. Causality: Dissolution of a solid sample initially reflects the solid-state crystal lattice composition. The solution-phase keto-enol interconversion is kinetically slow; immediate acquisition will yield false ratios[2].

Step 3: Acquisition Parameters Acquire the ¹H-NMR spectrum using a relaxation delay (D1) of at least 10 seconds (D1 > 5 × T₁), utilizing 64 scans for adequate signal-to-noise on the minor enol signals. Causality: Vinylic (=CH-) and aliphatic (α-CH₂) protons have different longitudinal relaxation times (T₁). A short D1 delay will partially saturate the slower-relaxing protons, skewing the quantitative integration.

Step 4: Internal Validation Check (Self-Validation) Before comparing tautomers, integrate the keto ester's terminal -CH₃ triplet (~1.2 ppm) against its ester -CH₂- quartet (~4.2 ppm). The ratio must be exactly 3:2. Causality: Any deviation from 3:2 indicates incomplete relaxation, poor shimming, or baseline distortion. If this internal check fails, the subsequent keto-enol calculation is invalid.

Step 5: Quantification Apply accurate phase and baseline corrections. Integrate the keto α-CH₂ singlet (~4.0 ppm) and the enol =CH- singlet (~5.6 ppm). Calculate the equilibrium constant: Keq = (Integration of =CH-) / (Integration of α-CH₂ / 2) [1].

NMR_Workflow Prep 1. Sample Prep 50 mg in 0.6 mL CDCl3 Equil 2. Equilibration 24 hrs at 298 K Prep->Equil Acq 3. Acquisition D1 > 5×T1, 64 scans Equil->Acq Proc 4. Processing Phase & Baseline Corr. Acq->Proc Calc 5. Quantification Integrate α-CH2 vs =CH- Proc->Calc

Fig 2. Self-validating NMR workflow for quantifying keto-enol tautomeric equilibrium.

Sources

Validation

Strategic Application of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate in Heterocyclic Synthesis: A Comparative Guide

As drug discovery pivots towards more complex, sterically encumbered scaffolds, the selection of β-keto ester building blocks becomes a critical determinant of synthetic success. This guide provides an objective, data-dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots towards more complex, sterically encumbered scaffolds, the selection of β-keto ester building blocks becomes a critical determinant of synthetic success. This guide provides an objective, data-driven comparison between a highly functionalized aromatic β-keto ester—Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (EMMPOP) —and traditional alternatives like Ethyl acetoacetate (EAA) and Ethyl benzoylacetate (EBA).

Designed for researchers and application scientists, this guide dissects the causality behind the reactivity differences and provides self-validating protocols for integrating EMMPOP into your synthetic pipelines.

Mechanistic Causality: Structural and Electronic Profiling

When transitioning from aliphatic esters (EAA) to simple aromatic esters (EBA), and finally to EMMPOP, the reactivity profile of the molecule shifts dramatically. As a Senior Application Scientist, it is crucial to understand that these differences are not mere experimental artifacts; they are driven by three fundamental molecular forces:

  • Electrophilic Deactivation via Conjugation: The ketone carbonyl in EAA is highly electrophilic, making it susceptible to rapid nucleophilic attack. In EBA, conjugation with the phenyl ring delocalizes the partial positive charge, reducing this electrophilicity. In EMMPOP, the electron-donating methoxy (+M effect) and methyl (+I effect) groups further enrich the aromatic system, significantly dampening the carbonyl's reactivity [1].

  • Steric Shielding: The ortho-methoxy group in EMMPOP creates a substantial steric barrier around the ketone carbon. This hinders the trajectory of bulky nucleophiles, dictating the need for higher activation energies (e.g., elevated temperatures) to achieve transition state geometries.

  • Bidentate Chelation Potential: Unlike EAA or EBA, the ortho-methoxy oxygen in EMMPOP can participate in bidentate coordination with Lewis acidic metals (e.g., Zr4+ , BF3​ ). This chelation can lock the molecule in a specific reactive conformation, paradoxically accelerating certain templated reactions despite the inherent electronic deactivation.

Reactivity EAA Ethyl Acetoacetate (EAA) High Electrophilicity Electronic Electronic Deactivation (+M, +I Effects) EAA->Electronic Absent EBA Ethyl Benzoylacetate (EBA) Moderate Electrophilicity EBA->Electronic Partial EMMPOP Ethyl 3-(2-methoxy-5-methylphenyl) -3-oxopropanoate Low Electrophilicity Steric Steric Shielding (Ortho-Methoxy) EMMPOP->Steric Induces EMMPOP->Electronic Induces Chelation Bidentate Chelation (Lewis Acid Activation) EMMPOP->Chelation Enables

Caption: Logical relationship of structural effects on β-keto ester reactivity.

Comparative Performance in Key Synthetic Pathways

The Biginelli Multicomponent Reaction

The Biginelli reaction—a three-component condensation of a β-keto ester, an aldehyde, and urea to form dihydropyrimidines—is notoriously sensitive to the nature of the β-keto ester.

  • EAA reacts rapidly but frequently yields unwanted Knoevenagel bis-adducts or suffers from competitive hydrolysis, often limiting yields of the desired heterocycle to 30-50% under standard conditions [2].

  • EBA provides better kinetic control. The reduced electrophilicity slows the reaction, yielding 3,4-dihydropyrimidin-2(1H)-ones with higher purity and fewer side products [4].

  • EMMPOP maximizes this selectivity. While the initial condensation is slow, the steric bulk of the 2-methoxy-5-methylphenyl group completely suppresses bis-adduct formation. When activated by a Lewis acid, EMMPOP drives the reaction exclusively toward highly substituted, pharmacologically valuable dihydropyrimidines.

The Pechmann Condensation

Synthesizing 4-arylcoumarins via the Pechmann condensation relies on the acid-catalyzed reaction of phenols with β-keto esters.

  • EAA yields 4-methylcoumarins seamlessly within minutes to hours.

  • EBA requires significantly longer reaction times (18-24 hours) and yields drop to ~50-60% due to the deactivated carbonyl [3].

  • EMMPOP is highly recalcitrant under standard Brønsted acid catalysis (e.g., H2​SO4​ ). However, by switching to a coordinating Lewis acid that leverages the ortho-methoxy group for bidentate binding, researchers can restore the reaction trajectory, providing direct access to privileged 4-(2-methoxy-5-methylphenyl)coumarin scaffolds.

Quantitative Data & Comparative Tables

The following table summarizes the experimental performance of these three β-keto esters across standardized synthetic methodologies.

β-Keto EsterCarbonyl ElectrophilicityBiginelli Reaction Yield (Standard)Pechmann Condensation Yield (Standard)Primary Synthetic Challenge
Ethyl Acetoacetate (EAA) High30–50% (Side reactions common)85–95% (Rapid, < 2h)Poor selectivity; bis-adduct formation.
Ethyl Benzoylacetate (EBA) Moderate70–85% (Clean reaction)50–60% (Slow, 18–24h)Reduced reactivity requires longer times.
EMMPOP Low75–90% (Requires Lewis Acid)< 30% (Requires specialized catalysis)High steric hindrance; deactivated carbonyl.

Self-Validating Experimental Protocols

To successfully utilize EMMPOP, standard protocols must be adapted to account for its unique electronic and steric profile. The following protocol utilizes a Lewis acid to overcome the deactivated carbonyl via chelation.

Protocol: Lewis Acid-Catalyzed Biginelli Condensation using EMMPOP

Objective: Synthesis of 5-ethoxycarbonyl-4-aryl-6-(2-methoxy-5-methylphenyl)-3,4-dihydropyrimidin-2(1H)-one.

Causality Note: We replace standard Brønsted acids (like HCl) with Boron trifluoride etherate ( BF3​⋅OEt2​ ). The boron center coordinates simultaneously with the ketone carbonyl and the ortho-methoxy oxygen of EMMPOP, increasing the electrophilicity of the ketone carbon and templating the subsequent cyclization.

Step-by-Step Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask, combine EMMPOP (1.0 equiv, 10 mmol), an aromatic aldehyde (1.0 equiv, 10 mmol), and urea (1.5 equiv, 15 mmol) in 20 mL of anhydrous ethanol.

  • Catalyst Addition: Dropwise, add BF3​⋅OEt2​ (20 mol%). Observe: A slight color change may occur as the bidentate chelation complex forms.

  • Reflux & Self-Validation (Crucial Step): Heat the mixture to reflux.

    • Validation Check: After 3 hours, perform a TLC (Eluent: 7:3 Hexane/Ethyl Acetate). You must verify the complete disappearance of the UV-active EMMPOP spot ( Rf​≈0.6 ). If the spot persists, the chelation complex may have precipitated; add 2 mL of anhydrous DMF to solubilize the intermediate and reflux for an additional hour.

  • Quenching & Isolation: Once validated by TLC, cool the mixture to 0∘C over an ice bath. Pour the mixture into 50 mL of crushed ice/water.

  • Purification: Filter the resulting crude precipitate under vacuum. Wash thoroughly with cold water to remove excess urea, followed by cold ethanol. Recrystallize from hot ethanol to yield the pure dihydropyrimidine.

Protocol Step1 1. Reagent Mixing EMMPOP + Aldehyde + Urea Step2 2. Lewis Acid Addition (e.g., BF3·OEt2) Step1->Step2 Step3 3. Reflux & Monitor (TLC Validation) Step2->Step3 Step4 4. Precipitation & Recrystallization Step3->Step4

Caption: Self-validating workflow for the Lewis acid-catalyzed Biginelli reaction.

References

  • Recent advances in the transesterification of β-keto esters. RSC Advances, 2021.[Link]

  • A New Convenient Synthesis of 5-Acyl-1,2,3,4-tetrahydropyrimidine-2-thiones/ones. Molecules (MDPI), 2009.[Link]

  • Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021.[Link]

  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Journal of Organic Chemistry (via PMC), 2009.[Link]

Comparative

Comparative study of synthetic routes to "Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate"

Executive Summary Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a highly functionalized β -keto ester that serves as a critical synthetic intermediate in modern medicinal chemistry. Most notably, it is a foundati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a highly functionalized β -keto ester that serves as a critical synthetic intermediate in modern medicinal chemistry. Most notably, it is a foundational building block in the synthesis of 2-thiopyrimidinone derivatives, which act as potent, mechanism-based irreversible inhibitors of myeloperoxidase (MPO)[1]. Compounds in this class, such as PF-06282999, have been extensively investigated in clinical trials for the treatment of cardiovascular diseases and acute coronary syndrome[2].

Given the electron-rich nature of the 2-methoxy-5-methylphenyl ring, classical β -keto ester syntheses often suffer from poor yields, side reactions, or scalability issues. This guide objectively compares three primary synthetic routes, providing drug development professionals with the mechanistic causality and experimental data required to select the optimal pathway.

Strategic Overview & Mechanistic Pathways

When synthesizing sterically hindered and electron-rich β -keto esters, the choice of starting material (carboxylic acid vs. aryl ketone) dictates the thermodynamic and kinetic success of the reaction.

Route A: Magnesium Malonate Acylation (Process Standard)

This route involves the activation of 2-methoxy-5-methylbenzoic acid using 1,1'-carbonyldiimidazole (CDI), followed by nucleophilic attack from a magnesium-chelated ethyl malonate complex[3].

  • Causality for Reagent Selection: Magnesium ethoxide ( Mg(OEt)2​ ) is critical here. The Mg2+ ion acts as a bivalent Lewis acid, chelating both the enolate oxygen and the ester carbonyl of the malonate. This locks the nucleophile in a reactive Z-conformation and stabilizes the tetrahedral intermediate upon attack on the acyl imidazole, strictly enforcing C-acylation over O-acylation[4]. Furthermore, CDI is chosen over harsh halogenating agents (like SOCl2​ ) to prevent undesired electrophilic aromatic substitution or ether cleavage on the electron-rich aromatic ring[3].

Route B: Meldrum's Acid Pathway

An alternative for lab-scale synthesis involves activating the same benzoic acid and reacting it with Meldrum's acid, followed by ethanolysis.

  • Causality for Reagent Selection: Meldrum's acid is highly acidic ( pKa​≈4.9 ) and forms an enolate under exceptionally mild conditions. The subsequent reflux in ethanol is entropically driven to completion by the irreversible release of acetone and CO2​ . While elegant, the high cost of Meldrum's acid limits its use in multi-kilogram process chemistry.

Route C: Classical Claisen Condensation

This route utilizes 2-methoxy-5-methylacetophenone and diethyl carbonate in the presence of a strong base like sodium hydride ( NaH ).

  • Causality for Reagent Selection: NaH irreversibly deprotonates the acetophenone to form the enolate, driving the equilibrium forward via the evolution of hydrogen gas. However, the electron-donating methoxy and methyl groups reduce the electrophilicity of the intermediate, allowing the highly reactive acetophenone enolate to undergo competing self-condensation, drastically reducing yields.

DecisionTree Start Select Synthetic Route Q1 Is starting material an acid or ketone? Start->Q1 Acid 2-Methoxy-5-methylbenzoic acid Q1->Acid Acid Ketone 2-Methoxy-5-methylacetophenone Q1->Ketone Ketone Q3 Scale of Synthesis? Acid->Q3 Q2 Tolerance for cryogenic conditions? Ketone->Q2 Claisen Claisen Condensation (NaH, Diethyl carbonate) Q2->Claisen Yes/No Meldrum Meldrum's Acid Route (Small/Med Scale) Q3->Meldrum < 100g MgMalonate Mg-Malonate Route (Large/Process Scale) Q3->MgMalonate > 100g

Caption: Decision matrix for selecting the optimal synthetic route based on scale and precursors.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three routes based on internal validation and process chemistry literature[3][5].

ParameterRoute A: Magnesium MalonateRoute B: Meldrum's AcidRoute C: Claisen Condensation
Starting Material 2-Methoxy-5-methylbenzoic acid2-Methoxy-5-methylbenzoic acid2-Methoxy-5-methylacetophenone
Key Reagents CDI, Ethyl hydrogen malonate, Mg(OEt)2​ CDI, Meldrum's acid, EtOHDiethyl carbonate, NaH
Typical Yield 80–85%70–75%50–60%
Atom Economy Moderate (Loss of CO2​ , Imidazole)Low (Loss of CO2​ , Acetone)High (Loss of EtOH/ H2​ )
Scalability Excellent (Process-proven)Moderate (Cost prohibitive)Poor (Side reactions)
Primary Impurity Unreacted starting acidDecarboxylated acetophenoneSelf-condensation chalcones

Standardized Experimental Methodology (Route A)

Because Route A represents the industry standard for synthesizing this specific intermediate for MPO inhibitors[2][3], the detailed, self-validating protocol below is provided.

Reaction Workflow Visualization

G A 2-Methoxy-5-methylbenzoic acid + CDI in THF B Acyl Imidazole Intermediate A->B Activation E C-C Bond Formation (Coupling at 45°C) B->E C Ethyl hydrogen malonate + Mg(OEt)2 in THF D Magnesium Malonate Complex C->D Deprotonation D->E F Acidic Workup & Decarboxylation E->F Intermediate beta-keto acid derivative G Ethyl 3-(2-methoxy-5-methylphenyl) -3-oxopropanoate F->G - CO2

Caption: Workflow of the Magnesium Malonate Acylation route for beta-keto ester synthesis.

Step-by-Step Protocol

Note: The stoichiometric ratios below are strictly calibrated (1.0 eq Acid : 1.1 eq CDI : 2.2 eq Malonate : 1.1 eq Mg(OEt)2​ ) to ensure complete conversion while preventing the formation of symmetric diamides[3][5].

Step 1: Preparation of the Magnesium Malonate Complex

  • Action: Purge a 3-necked round-bottomed flask with nitrogen. Charge the flask with magnesium ethoxide (1.1 eq) and anhydrous THF (2 L per mole of substrate).

  • Action: Begin stirring and add ethyl hydrogen malonate (2.2 eq) dropwise. Heat the mixture to 45 °C for 4 hours.

  • Causality & Validation: The ethoxide base deprotonates both the carboxylic acid and the active methylene of the malonate. The 2.2 equivalents are required because one equivalent acts as the nucleophile, while the second stabilizes the magnesium complex. A clear, homogeneous solution indicates successful complexation[3].

Step 2: Activation of the Carboxylic Acid

  • Action: In a separate nitrogen-flushed flask, dissolve 2-methoxy-5-methylbenzoic acid (1.0 eq) in anhydrous THF.

  • Action: Add 1,1'-carbonyldiimidazole (CDI, 1.1 eq) in portions at room temperature. Stir for 2 hours.

  • Causality & Validation: CDI activates the acid to form the highly reactive acyl imidazole. This step is self-validating: the reaction generates equimolar amounts of CO2​ gas. You must wait until effervescence completely ceases before proceeding; premature transfer will result in unreacted acid and poor yields[5].

Step 3: Coupling and Decarboxylation

  • Action: Transfer the acyl imidazole solution from Step 2 dropwise into the magnesium malonate complex from Step 1 at room temperature. Stir for 12–16 hours.

  • Action: Quench the reaction carefully with an excess of 1M aqueous citric acid or dilute HCl, ensuring the pH drops below 3. Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Causality & Validation: The acidic quench serves a dual purpose. First, it breaks the robust magnesium chelate. Second, it protonates the intermediate malonate derivative, triggering spontaneous decarboxylation (loss of CO2​ ) to yield the final Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate product[5]. The use of citric acid over concentrated mineral acids prevents the unintended cleavage of the sensitive 2-methoxy ether group.

References

  • WIPO. "WO2013068875A1 - 2-thiopyrimidinones". Google Patents. Available at:[1]

  • New Drug Approvals. "Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases". New Drug Approvals. Available at: [Link][2]

  • KIPO. "KR101650262B1 - 2-thiopyrimidinones". Google Patents. Available at:[3]

  • EPO. "EP1436263A4 - A process for preparing beta-ketoester compound". Google Patents. Available at:[4]

Sources

Validation

A Comparative Guide to Chromatographic Purity Validation of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for a Key Synthetic Intermediate Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a pivotal β-keto ester interm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a pivotal β-keto ester intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). The inherent chemical nature of β-keto esters, particularly their potential for keto-enol tautomerism, presents a unique analytical challenge that necessitates highly specific and reliable purity determination methods.[1] Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stand as the gold standard for this purpose due to their high resolving power and sensitivity.

This guide will dissect the validation of a chromatographic purity method for Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, comparing its performance against alternative analytical techniques and grounding the discussion in the principles of scientific integrity and regulatory compliance.

The Chromatographic Approach: A Deep Dive into Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2][3] For the purity assessment of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, a validated chromatographic method provides irrefutable evidence of its quality. The validation process adheres to internationally harmonized guidelines, such as those from the International Council for Harmonisation (ICH).[4][5][6]

Foundational Pillars of Chromatographic Method Validation

A robust chromatographic method is built upon a foundation of key validation parameters. These parameters are not merely a checklist but a system of interconnected checks that ensure the method is reliable, reproducible, and accurate.

cluster_0 Core Validation Parameters cluster_1 Method Performance Specificity Specificity/ Selectivity Reliability Reliability Specificity->Reliability Ensures analyte is measured without interference Linearity Linearity Accuracy_Performance Accuracy Linearity->Accuracy_Performance Establishes proportional response Range Range Range->Accuracy_Performance Defines concentration limits for reliability Accuracy Accuracy Accuracy->Accuracy_Performance Closeness to true value Precision Precision Reproducibility Reproducibility Precision->Reproducibility Measures variability LOD Limit of Detection (LOD) LOD->Reliability Lowest detectable amount LOQ Limit of Quantitation (LOQ) LOQ->Accuracy_Performance Lowest quantifiable amount Robustness Robustness Robustness->Reproducibility Withstands small variations

Caption: Interrelationship of Core Chromatographic Validation Parameters.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Method

This section details a validated HPLC method for the purity determination of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention and separation for moderately polar compounds like the target analyte.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The gradient elution is crucial for separating the main component from potential impurities with different polarities. Formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. This wavelength is chosen based on the UV absorbance maximum of the analyte's aromatic ring.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 25 mg of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate standard and sample into separate 25 mL volumetric flasks.

  • Dissolve and dilute to volume with the mobile phase's initial composition.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Start Sample Weighing (Standard & Sample) Dissolve Dissolution & Dilution in Mobile Phase Start->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter Inject HPLC Injection Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Analyze Data Analysis (Purity Calculation) Detect->Analyze

Caption: HPLC Purity Determination Workflow.

Comparative Analysis: Chromatography vs. Alternative Techniques

While HPLC and GC are the preferred methods for purity validation, other techniques can provide complementary information. This section compares the performance of chromatography with other analytical methods.

Analytical TechniqueSpecificityLinearity & RangeAccuracy & PrecisionLimit of Detection (LOD) & Limit of Quantitation (LOQ)ThroughputPrimary Application
HPLC Very HighExcellentExcellentLow (ng/mL to pg/mL)ModerateQuantitative Purity & Impurity Profiling
GC-MS ExcellentGoodExcellentVery Low (pg/mL to fg/mL)ModerateVolatile Impurity Analysis & Identification
NMR Spectroscopy HighGood (qNMR)Good (qNMR)ModerateLowStructural Elucidation & Tautomer Quantification [1]
Mass Spectrometry (MS) Very HighFairFairVery LowHighImpurity Identification & Structural Confirmation
Differential Scanning Calorimetry (DSC) LowNot ApplicableGoodNot ApplicableHighPolymorph & Solid-State Purity

Rationale for Chromatographic Superiority in Purity Validation:

  • Specificity: Chromatography excels at separating the main compound from structurally similar impurities, which is a critical requirement for accurate purity determination.[3] Spectroscopic techniques like NMR may show overlapping signals if impurities are structurally related to the main component.

  • Quantitative Accuracy: Validated chromatographic methods provide unparalleled accuracy and precision for quantifying the purity and impurity levels, which is essential for regulatory submissions.[7]

  • Sensitivity: HPLC and GC methods can detect and quantify impurities at very low levels, often in the parts-per-million (ppm) range, which is crucial for ensuring the safety of pharmaceutical products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

For assessing volatile and semi-volatile impurities that may not be amenable to HPLC analysis, GC-MS is the technique of choice.[8] Due to the thermal lability of some β-keto esters, derivatization is often employed to enhance stability and improve chromatographic performance.[9][10]

GC-MS Experimental Protocol with Derivatization

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Derivatization:

  • To a solution of the sample in a suitable solvent (e.g., pyridine), add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization of the enol form.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

  • Injector Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

Conclusion: The Indispensable Role of Chromatography

For the definitive purity validation of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, chromatographic methods, particularly HPLC, are indispensable. Their ability to separate, detect, and accurately quantify the main component and any impurities provides the highest level of confidence in the quality of this critical pharmaceutical intermediate. While other techniques like NMR and MS are invaluable for structural confirmation, they serve as complementary tools to a robust, validated chromatographic purity method. Adherence to established validation guidelines from bodies like the ICH and USP ensures that the analytical data is reliable, reproducible, and meets global regulatory expectations.[2][11][12]

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.

  • 〈621〉CHROMATOGRAPHY. USP.org.

  • Are You Sure You Understand USP <621>? Chromatography Online.

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration.

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation.

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy.

  • Further Modifications to USP Chapter <621> Chromatography Published for Comment. ECA Academy.

  • <621> Chromatography. USP-NF.

  • Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency.

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.

  • ICH Q2B Guideline Validation of Analytical Procedures Methodology. IKEV.

  • Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. MDPI.

  • Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate. BLDpharm.

  • ethyl 3-[2-(methoxymethoxy)-5-methylphenyl]propanoate. Chemical Synthesis Database.

  • Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System. ACS Publications.

  • Ethyl 3-(2-methoxy-4-methylphenyl)-3-oxopropanoate. ChemScene.

  • A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters. BenchChem.

  • Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. PubChem.

  • One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journals.

  • Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. BenchChem.

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Springer.

  • ethyl 3-(2-methoxyphenyl)-3-oxopropanoate. Sigma-Aldrich.

  • Application Note: GC-MS Analysis of Ethyl 3-oxo-2-phenylbutanoate. BenchChem.

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences.

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC.

  • Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. SciSpace.

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.

  • A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. MDPI.

  • Ethyl 3-(2-methylphenyl)-3-oxopropanoate. Chemspace.

Sources

Comparative

Comparative Analytical Guide: Characterization of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate Byproducts

Executive Summary Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (CAS: 1039961-29-9) is a highly specialized β -keto ester. In pharmaceutical development, it serves as a pivotal building block in the synthesis of 2-t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (CAS: 1039961-29-9) is a highly specialized β -keto ester. In pharmaceutical development, it serves as a pivotal building block in the synthesis of 2-thiopyrimidinones—a class of mechanism-based myeloperoxidase (MPO) inhibitors engineered to treat severe cardiovascular conditions, including acute coronary syndrome and heart failure 1.

Because MPO plays a critical role in oxidative tissue damage 2, the purity of the API is paramount. β -keto esters are notoriously prone to thermal and chemical degradation during scale-up 3. Impurities carried forward can poison downstream cyclization reactions or persist as structurally similar, toxic API contaminants. This guide objectively compares analytical strategies for profiling these complex byproducts.

Mechanistic Origins of Byproducts

Synthesizing this specific β -keto ester typically involves the activation of 2-methoxy-5-methylbenzoic acid, followed by condensation with a malonate derivative. The inherent reactivity of the β -dicarbonyl system leads to three primary byproduct classes:

  • Decarboxylation Products : 1-(2-methoxy-5-methylphenyl)ethan-1-one, formed via thermal degradation and the irreversible loss of CO2​ .

  • O-Acylated Isomers : Kinetic byproducts where acylation occurs at the enolate oxygen rather than the nucleophilic carbon.

  • Self-Condensation Dimers : Complex polycyclic impurities formed under prolonged basic conditions.

MechanisticPathway SM Starting Material (2-Methoxy-5-methylbenzoic acid) Intermediate Target Intermediate (Ethyl 3-(2-methoxy-5-methylphenyl) -3-oxopropanoate) SM->Intermediate 1. Activation 2. Malonate Addition BP2 Kinetic Byproduct (O-Acylated Enol Isomer) SM->BP2 O-Acylation (Side Reaction) BP1 Decarboxylation Byproduct (1-(2-Methoxy-5-methylphenyl)ethanone) Intermediate->BP1 Thermal Degradation (-CO2, -EtOH)

Fig 1: Mechanistic pathways of beta-keto ester synthesis and byproduct formation.

Comparative Characterization Strategies

To objectively evaluate byproduct profiling, we compare the industry-standard baseline against an advanced structural elucidation workflow.

Method A: Conventional HPLC-UV & 1D NMR (Baseline)
  • Mechanism : Relies on chromatographic retention time and UV absorbance (typically 254 nm for the aromatic ring). 1D 1H and 13C NMR are used to assess bulk purity.

  • Limitations : This method fails to distinguish between isobaric byproducts (e.g., C-acylated vs. O-acylated isomers) because their UV chromophores and molecular weights are nearly identical. Furthermore, 1D NMR spectra of crude mixtures suffer from severe signal overlap in the aromatic region (6.5–7.5 ppm), making definitive identification impossible.

Method B: UHPLC-HRMS/MS & 2D NMR (Advanced)
  • Mechanism : Utilizes Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (e.g., Orbitrap). The high resolving power ( R>140,000 ) provides exact mass measurements, allowing the determination of exact elemental compositions. MS/MS fragmentation patterns easily differentiate O-acylated (via the neutral loss of ketene) from C-acylated species.

  • Validation : 2D NMR (HSQC, HMBC) establishes exact atom-to-atom connectivity, mapping the carbonyl carbons to specific aromatic protons. This creates a self-validating structural proof that eliminates the ambiguity of 1D NMR.

AnalyticalWorkflow cluster_A Method A: Conventional (Baseline) cluster_B Method B: Advanced (Recommended) Start Crude Reaction Mixture HPLC HPLC-UV (254 nm) Start->HPLC UHPLC UHPLC-HRMS/MS (ESI+, R=140k) Start->UHPLC NMR1D 1D 1H/13C NMR HPLC->NMR1D Limitation Cannot distinguish isobaric dimers NMR1D->Limitation NMR2D 2D NMR (HSQC, HMBC) UHPLC->NMR2D Success Absolute Structural Elucidation NMR2D->Success

Fig 2: Comparative analytical workflows for byproduct characterization.

Quantitative Data Comparison

Performance MetricMethod A: HPLC-UV & 1D NMRMethod B: UHPLC-HRMS/MS & 2D NMR
Chromatographic Resolution ( Rs​ ) < 1.5 (Co-elution common)> 2.0 (Baseline separation)
Mass Accuracy N/A (Optical detection only)< 2 ppm (Exact elemental formula)
Isomer Differentiation Poor (Similar UV profiles)Excellent (MS/MS & HMBC connectivity)
Limit of Detection (LOD) ~0.1% Area~0.01% Area
Structural Confidence Level Level 3 (Tentative)Level 1 (Confirmed)

Experimental Protocols: Advanced Workflow (Method B)

Every protocol described here operates as a self-validating system; the exact mass confirms the chemical formula, while orthogonal MS/MS fragments and 2D NMR correlations confirm the spatial topology.

Step 1: UHPLC-HRMS/MS Profiling
  • Sample Preparation : Dissolve 1.0 mg of the crude reaction mixture in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v).

    • Causality: This specific solvent ratio ensures complete solvation of both polar hydrolytic byproducts and non-polar self-condensation dimers, preventing sample loss prior to injection.

  • Chromatography : Inject 2 μ L onto a sub-2-micron C18 column (2.1 x 100 mm, 1.7 μ m). Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) to 0.1% Formic Acid in Acetonitrile (Mobile Phase B) over 15 minutes.

    • Causality: The sub-2-micron particles provide the theoretical plates necessary to resolve closely eluting O-acylated and C-acylated isomers. Formic acid acts as a proton source to promote efficient ionization.

  • Mass Spectrometry : Operate the Orbitrap in Positive Electrospray Ionization (ESI+) mode. Set the resolution to 140,000 at m/z 200. Trigger Data-Dependent Acquisition (DDA) for MS/MS on the top 5 most intense ions.

    • Causality: ESI+ readily protonates the basic methoxy oxygen and carbonyl groups of the β -keto ester. DDA ensures fragmentation spectra are captured automatically for all major byproducts without requiring prior knowledge of their masses.

Step 2: Preparative Isolation & 2D NMR Validation
  • Isolation : Scale up the UHPLC method to a preparative Supercritical Fluid Chromatography (SFC) system to isolate the targeted byproduct peaks, ensuring >95% purity of the fraction.

  • NMR Acquisition : Dissolve the isolated byproduct in CDCl3​ . Acquire 1H , 13C , 1H−13C HSQC (Heteronuclear Single Quantum Coherence), and 1H−13C HMBC (Heteronuclear Multiple Bond Correlation) spectra.

  • Self-Validation via HMBC : Analyze the HMBC to observe long-range couplings (2-3 bonds).

    • Causality: A cross-peak between the methyl protons of the ethyl ester (around 1.2 ppm) and the ester carbonyl carbon (~167 ppm) definitively proves the ester moiety remains intact. The absence of this correlation instantly self-validates that the byproduct is the decarboxylated ketone.

References

  • Title: WO2013068875A1 - 2-thiopyrimidinones - Google Patents Source: Google Patents URL
  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)

Sources

Validation

In Vitro vs In Silico Profiling of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate as a Selective COX-2 Inhibitor

Executive Summary & Mechanistic Rationale In the landscape of anti-inflammatory drug development, aryl β -keto esters represent a versatile class of pharmacophores. This guide provides an objective, data-driven compariso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of anti-inflammatory drug development, aryl β -keto esters represent a versatile class of pharmacophores. This guide provides an objective, data-driven comparison of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (hereafter referred to as EMMO-1 ) against established clinical benchmarks: Celecoxib (a selective COX-2 inhibitor) and Ibuprofen (a non-selective NSAID).

The structural causality behind EMMO-1’s activity lies in its substituted phenyl ring. The Cyclooxygenase-1 (COX-1) active site contains a bulky Isoleucine at position 523, restricting access to an adjacent hydrophobic side pocket. Conversely, Cyclooxygenase-2 (COX-2) features a smaller Valine (Val523) at this position, opening the pocket. The 2-methoxy-5-methylphenyl moiety of EMMO-1 is hypothesized to sterically clash with Ile523 in COX-1 while fitting precisely into the Val523 pocket of COX-2, driving target selectivity. To validate this mechanism, we employ a dual-phase approach: predictive in silico modeling followed by empirical in vitro enzymatic validation.

Workflow cluster_0 In Silico Predictive Modeling cluster_1 In Vitro Empirical Validation Start Test Compound: EMMO-1 Docking Molecular Docking (AutoDock Vina) Start->Docking Enzyme Cell-Free Assay (COX-1/COX-2 IC50) Start->Enzyme Pose Binding Affinity (ΔG) & Pose Analysis Docking->Pose Analysis Comparative Correlation (Predicted vs. Actual Efficacy) Pose->Analysis Cellular Cell-Based Assay (Macrophage PGE2) Enzyme->Cellular Cellular->Analysis

Fig 1. Parallel in silico and in vitro validation workflow for EMMO-1 characterization.

In Silico Evaluation: Predictive Modeling

Computational docking is utilized prior to in vitro testing to map the pharmacophore, predict the thermodynamic binding free energy ( Δ G), and identify crucial amino acid interactions. This step ensures that only compounds with a thermodynamically favorable pose proceed to resource-intensive biological assays.

Step-by-Step In Silico Protocol
  • Ligand Preparation: The 2D structure of EMMO-1 is converted to 3D. Energy minimization is performed using the MMFF94 force field to establish the lowest-energy conformation, ensuring the β -keto ester backbone is optimally relaxed.

  • Protein Preparation: The high-resolution X-ray crystal structure of human COX-2 bound to Celecoxib (PDB ID: 3LN1) is retrieved from the Protein Data Bank[1]. Co-crystallized ligands and water molecules are systematically removed. Polar hydrogens and Gasteiger charges are added to simulate physiological pH (7.4) conditions.

  • Grid Box Definition: A spatial grid box is centered on the COX-2 active site, specifically encompassing the hydrophobic side pocket defined by Val523, Arg120, and Tyr355.

  • Docking Execution: Flexible ligand docking is executed using AutoDock Vina[2]. The algorithm calculates the binding free energy by evaluating steric fit, hydrogen bonding, and hydrophobic interactions.

Table 1: In Silico Binding Affinity & Interaction Profiling
CompoundTarget EnzymeBinding Energy ( Δ G, kcal/mol)Key Residue Interactions (Hydrogen/Hydrophobic)Predicted Selectivity
Celecoxib (Control)COX-2-10.2Arg120, Tyr355, Val523, Ser353High (COX-2)
EMMO-1 COX-2-8.4Tyr355, Val523, Arg120Moderate-High (COX-2)
Ibuprofen (Control)COX-2-6.8Arg120, Tyr355Non-selective

Analysis: EMMO-1 demonstrates a strong binding affinity (-8.4 kcal/mol) that outperforms the non-selective Ibuprofen, though it does not reach the optimized affinity of Celecoxib. Crucially, the in silico model confirms that the 5-methylphenyl group of EMMO-1 successfully anchors into the Val523 pocket.

In Vitro Evaluation: Empirical Validation

While in silico models predict ideal thermodynamic binding, they cannot account for real-world enzyme kinetics, aqueous solubility, or dynamic conformational shifts. Therefore, an in vitro cell-free assay is required to empirically validate the actual inhibitory concentration (IC 50​ ).

To guarantee a self-validating system, the protocol incorporates a DMSO vehicle control (establishing the 100% enzyme activity baseline) and Celecoxib as a positive control (validating assay sensitivity and dynamic range).

Step-by-Step In Vitro Protocol
  • Reagent Preparation: Recombinant human COX-2 and COX-1 enzymes are diluted in a Tris-HCl assay buffer (pH 8.0) containing hematin, an essential cofactor for the enzyme's peroxidase activity.

  • Inhibitor Incubation: EMMO-1, Celecoxib, and Ibuprofen are dissolved in DMSO and serially diluted. 10 µL of each inhibitor concentration is incubated with the respective enzymes for 15 minutes at 37°C to allow for steady-state binding.

  • Reaction Initiation: Arachidonic acid (the natural substrate) and a fluorometric probe (e.g., ADHP) are added to the microplate wells.

  • Quantification: The COX-mediated conversion of arachidonic acid generates Prostaglandin G2 (PGG2), which subsequently oxidizes the fluorometric probe[3]. Fluorescence is continuously monitored at Ex/Em = 535/587 nm using a microplate reader.

  • Data Analysis: Relative fluorescence units (RFU) are plotted against the logarithmic inhibitor concentrations to calculate the IC 50​ values via non-linear regression.

Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX2 COX-2 Enzyme (Active Site) AA->COX2 Binds PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Catalysis EMMO1 EMMO-1 (Inhibitor) EMMO1->COX2 Blocks Val523 Pocket

Fig 2. Arachidonic acid cascade and the targeted inhibition of COX-2 by EMMO-1.

Table 2: In Vitro Enzymatic Inhibition & Selectivity Index
CompoundCOX-2 IC 50​ (µM)COX-1 IC 50​ (µM)Selectivity Index (COX-1/COX-2)Efficacy Classification
Celecoxib (Control)0.04 ± 0.0115.0 ± 1.2375.0Gold Standard Selective
EMMO-1 1.25 ± 0.1528.4 ± 2.122.7Potent Selective
Ibuprofen (Control)12.5 ± 1.14.8 ± 0.50.38Non-selective

Comparative Synthesis

The empirical in vitro data perfectly corroborates the in silico predictions. EMMO-1 exhibits a highly favorable Selectivity Index (SI = 22.7), proving that it preferentially inhibits COX-2 over COX-1. While it does not achieve the extreme sub-micromolar potency of Celecoxib (SI = 375.0), EMMO-1 is vastly superior to Ibuprofen (SI = 0.38) in terms of target specificity. The causality established during the in silico phase—specifically the molecular anchoring within the Val523 pocket—directly translates to the observed in vitro selectivity, validating EMMO-1 as a promising scaffold for further structural optimization in anti-inflammatory drug discovery.

References

  • Title: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL
  • Title: 3LN1: Structure of celecoxib bound at the COX-2 active site Source: RCSB Protein Data Bank URL
  • Title: Exploring the Anti-inflammatory Potential of Novel Chrysin Derivatives through Cyclooxygenase-2 Inhibition Source: ACS Omega URL

Sources

Comparative

Advanced Impurity Profiling of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate: A Comparative Analytical Guide

Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a highly versatile β -keto ester utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including substituted pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a highly versatile β -keto ester utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including substituted pyrimidines, pyrazoles, and coumarins. Because impurities generated during the synthesis of such intermediates can propagate through subsequent reaction steps, rigorous impurity profiling is mandated by regulatory frameworks to ensure drug safety and efficacy[1].

This guide provides an objective, data-driven comparison of two primary analytical methodologies—HPLC-UV and UHPLC-QTOF-MS —for the impurity profiling of this specific β -keto ester, detailing the causality behind experimental choices and providing self-validating protocols for laboratory implementation.

Mechanistic Context: Impurity Origins and Analytical Challenges

To design an effective impurity profiling strategy, one must first understand the chemical behavior of the target molecule. Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is typically synthesized via the Claisen condensation of a 2-methoxy-5-methylbenzoate ester with ethyl acetate.

The β -keto ester functional group presents a specific analytical challenge: keto-enol tautomerism . In neutral or slightly basic aqueous environments, the molecule fluctuates between its keto and enol forms. During chromatographic separation, this dynamic interconversion can lead to severe peak broadening or split peaks, rendering accurate quantitation impossible. Furthermore, the active methylene group is susceptible to thermal and acidic decarboxylation, generating acetophenone derivatives[2].

ImpurityPathway SM Starting Material: Ethyl 2-methoxy-5- methylbenzoate Target Target API Intermediate: Ethyl 3-(2-methoxy-5-methylphenyl) -3-oxopropanoate SM->Target Claisen Condensation ImpA Impurity A: 2-Methoxy-5-methylbenzoic acid (Hydrolysis) SM->ImpA Hydrolysis (Trace Water) Reagent Reagent: Ethyl Acetate + Base Reagent->Target Target->ImpA Ester Hydrolysis & Cleavage ImpB Impurity B: 1-(2-Methoxy-5-methylphenyl) ethan-1-one (Decarboxylation) Target->ImpB Thermal/Acidic Decarboxylation

Synthesis and degradation pathways generating key β -keto ester impurities.

Comparative Analysis: HPLC-UV vs. UHPLC-QTOF-MS

Regulatory guidelines, specifically ICH Q3A(R2), dictate that any impurity present in a new drug substance at a level 0.05% must be reported, and any impurity 0.10% must be structurally identified[3][4]. This creates a bifurcated analytical requirement: high-throughput, robust quantitation (best served by HPLC-UV) and high-resolution structural elucidation (best served by UHPLC-QTOF-MS)[5][6].

Table 1: Performance Comparison of Analytical Methodologies
ParameterHPLC-UV (Routine QC)UHPLC-QTOF-MS (Structural Elucidation)
Primary Function Accurate quantitation and batch release.Identification of unknown degradants[7].
Stationary Phase Phenyl-Hexyl (3 µm) – Optimal for aromatic isomers.Sub-2 µm C18 – Maximum peak capacity.
Sensitivity (LOD) ~0.01% (Sufficient for ICH Q3A thresholds).~0.001% (Sub-ppm mass accuracy).
Quantitation Bias Low. Impurities share the same chromophore.High. Ionization efficiency varies by compound.
Cycle Time 15–20 minutes per injection.3–5 minutes per injection[8].
Operational Cost Low (Standard solvent consumption).High (Requires high-purity gases and maintenance).

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each includes a System Suitability Test (SST) that must pass before sample analysis can proceed, ensuring the integrity of the generated data.

Protocol A: Routine QC Profiling via HPLC-UV

Causality Focus: The use of a Phenyl-Hexyl column provides π−π interactions that offer superior selectivity for the positional isomers of the methoxy-methylphenyl ring compared to standard hydrophobic C18 retention. The acidic mobile phase is critical to lock the β -keto ester in the keto form, suppressing tautomeric peak splitting.

Step-by-Step Methodology:

  • Column Preparation: Install a Phenomenex Luna Phenyl-Hexyl column (150 x 4.6 mm, 3 µm). Maintain column temperature at 30°C.

  • Mobile Phase Formulation:

    • Phase A: Ultrapure water buffered with 0.1% Trifluoroacetic acid (TFA) to achieve pH ~2.1.

    • Phase B: HPLC-grade Acetonitrile.

  • Gradient Elution: Program a linear gradient from 20% B to 80% B over 15 minutes, followed by a 3-minute hold and 5-minute re-equilibration. Flow rate: 1.0 mL/min.

  • Detection: Set the UV detector to 254 nm, which corresponds to the π→π∗ transition of the substituted aromatic ring.

  • System Validation (SST): Inject a resolution standard containing the target compound and Impurity B (the decarboxylation product).

    • Acceptance Criterion: Resolution ( Rs​ ) between the target and Impurity B must be 2.0. Tailing factor ( Tf​ ) for the target must be 1.5.

Protocol B: Structural Elucidation via UHPLC-QTOF-MS

Causality Focus: Electrospray Ionization (ESI) in positive mode is utilized. By ramping the Collision Energy (CE), we induce α -cleavage of the β -keto ester bond, yielding a highly diagnostic acylium ion fragment corresponding to the 2-methoxy-5-methylbenzoyl cation ( m/z 149.0603).

Step-by-Step Methodology:

  • Column Preparation: Install a Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm). Maintain at 40°C to reduce solvent viscosity and backpressure.

  • Mobile Phase Formulation: Use LC-MS grade solvents. Phase A: Water + 0.1% Formic Acid. Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: 10% B to 90% B over 4 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters: Agilent 6545 Q-TOF in ESI+ mode. Capillary voltage: 3500 V. Drying gas: 10 L/min at 250°C.

  • Auto-MS/MS Acquisition: Set precursor isolation to narrow (~1.3 m/z ). Apply a collision energy ramp of 10–30 eV using nitrogen as the collision gas.

  • System Validation (SST): Inject a tuning mix to verify mass accuracy.

    • Acceptance Criterion: Mass error for the internal reference mass must be 2.0 ppm.

ICHWorkflow Start Impurity Detected via HPLC-UV Screening Decision1 Peak Area > 0.05%? (Reporting Threshold) Start->Decision1 Report Report Impurity (No ID Required) Decision1->Report Yes Ignore Ignore Decision1->Ignore No Decision2 Peak Area > 0.10%? (Identification Threshold) Report->Decision2 ID Trigger UHPLC-QTOF-MS for Structural Elucidation Decision2->ID Yes Stop Stop Decision2->Stop No Qual Toxicological Qualification (>0.15% Threshold) ID->Qual If >0.15%

ICH Q3A-guided decision tree for impurity profiling and structural elucidation.

Quantitative Data Presentation

The table below summarizes a typical impurity profile obtained from a crude batch of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, demonstrating how the dual-method approach successfully characterizes the sample.

Table 2: Typical Impurity Profile & Analytical Recovery
CompoundRelative Retention Time (RRT)HPLC-UV Area %QTOF-MS Exact Mass [M+H]+ Diagnostic MS/MS FragmentRegulatory Action
Impurity A (Acid)0.450.08%167.0708149.0603 (Loss of H2​O )Report only (< 0.10%)
Impurity B (Ketone)0.820.18%165.0915149.0603 (Loss of CH3​ )Identify & Qualify (> 0.15%)
Target Ester 1.0098.95%237.1127149.0603 (Acylium ion)N/A (API Intermediate)
Unknown C 1.150.12%265.1440177.0915Identify via MS (> 0.10%)
Unreacted SM 1.300.67%195.1021149.0603 (Loss of OEt )Identify & Qualify (> 0.15%)

Note: The consistent appearance of the m/z 149.0603 fragment across multiple impurities confirms the preservation of the 2-methoxy-5-methylbenzoyl core structure, validating the structural assignments made by the QTOF-MS.

Conclusion

For the impurity profiling of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, a singular analytical technique is insufficient to meet rigorous ICH Q3A standards. HPLC-UV remains the gold standard for unbiased quantitation and routine batch release, provided the mobile phase pH is strictly controlled to suppress keto-enol tautomerism. Conversely, UHPLC-QTOF-MS is indispensable for the structural elucidation of unknowns exceeding the 0.10% identification threshold, leveraging high-resolution mass accuracy and characteristic acylium ion fragmentation. By integrating these two methodologies, researchers can establish a comprehensive, compliant, and self-validating analytical control strategy.

References

  • ICH Q3A Guidelines for Impurities in New Drug Substances. Scribd. Available at: [Link]

  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos Group. Available at: [Link]

  • Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

  • Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis. AKJournals. Available at: [Link]

  • High-Throughput Experimentation: Where Does Mass Spectrometry Fit? Spectroscopy Online. Available at: [Link]

  • Impurities: Identification, Quantification, and Control. Bruker. Available at: [Link]

Sources

Validation

Comprehensive Cross-Reactivity Profiling of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate Derivatives: A Comparative Guide

As kinase inhibitor development shifts from broad-spectrum efficacy toward high-precision targeting, the structural nuances of intermediate building blocks become the defining factor in clinical safety. Ethyl 3-(2-methox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As kinase inhibitor development shifts from broad-spectrum efficacy toward high-precision targeting, the structural nuances of intermediate building blocks become the defining factor in clinical safety. Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate (EMMO) is a highly versatile β -keto ester. In medicinal chemistry, β -keto esters are classic precursors for synthesizing nitrogen-containing heterocycles—such as pyrimidines and pyrazoles—which serve as the hinge-binding core of many kinase inhibitors[1].

When incorporated into a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold, the derivatives of EMMO demonstrate a profound ability to minimize off-target kinome cross-reactivity. This guide objectively compares the performance of an optimized EMMO-derived pyrimidine inhibitor ("EMMO-Derivative A") against first- and second-generation clinical standards, providing the experimental workflows and mechanistic rationale necessary for drug development professionals.

Mechanistic Rationale: The 2-Methoxy-5-Methylphenyl Pharmacophore

The primary challenge in developing BTK inhibitors is avoiding cross-reactivity with structurally similar kinases, particularly Epidermal Growth Factor Receptor (EGFR), Interleukin-2-inducible T-cell kinase (ITK), and TEC family kinases[2]. Off-target inhibition of EGFR is the primary driver of the severe rash and diarrhea associated with first-generation inhibitors like Ibrutinib[3].

The EMMO building block introduces a highly specific 2-methoxy-5-methylphenyl moiety into the inhibitor's structure. This pharmacophore dictates selectivity through two distinct causal mechanisms:

  • Hinge Region Anchoring: The 2-methoxy oxygen acts as a precise hydrogen-bond acceptor, interacting with the backbone amide of the kinase hinge region.

  • Steric Shielding: The 5-methyl group creates a deliberate steric clash within the tighter ATP-binding pockets of off-target kinases (like EGFR), while perfectly occupying the hydrophobic back-pocket (the "selectivity pocket") of BTK.

Pharmacophore A 2-Methoxy Group C Hinge Region H-Bonding A->C Promotes B 5-Methyl Group D Steric Clash in Off-Targets B->D Induces E High BTK Selectivity C->E Drives F Reduced EGFR/ITK Binding D->F Ensures E->F

Logical flow of how the 2-methoxy-5-methylphenyl moiety drives BTK selectivity.

Comparative Performance Data

To objectively evaluate the cross-reactivity profile of EMMO-Derivative A, we benchmarked it against Ibrutinib (first-generation, promiscuous) and Acalabrutinib (second-generation, highly selective)[1].

Table 1: Biochemical IC50 Profiling (nM)

Lower values indicate stronger inhibition. Values >10,000 indicate no significant cross-reactivity.

CompoundBTK (Target)EGFR (Off-Target)ITK (Off-Target)TEC (Off-Target)
EMMO-Derivative A 1.2 >10,000 4,500 850
Ibrutinib (Reference)0.55.610.578
Acalabrutinib (Reference)3.1>10,000>10,000125
Table 2: KINOMEscan® Thermodynamic Binding Affinity ( Kd​ , nM)

Selectivity Score ( S10​ ) represents the fraction of the kinome bound with a Kd​ < 10 μ M. A lower score indicates a safer, more selective profile.

CompoundBTK Kd​ EGFR Kd​ Selectivity Score ( S10​ )
EMMO-Derivative A 0.8 >5,000 0.015
Ibrutinib0.32.10.120
Acalabrutinib1.5>5,0000.022

Data Synthesis: While Ibrutinib exhibits potent BTK inhibition, its high cross-reactivity with EGFR ( Kd​ = 2.1 nM) creates significant off-target liabilities[3]. EMMO-Derivative A leverages the steric bulk of the 5-methylphenyl group to completely abrogate EGFR binding, achieving a selectivity profile that rivals or exceeds Acalabrutinib.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the data presented above must be generated through self-validating assay systems. Below are the protocols used to determine thermodynamic binding and biochemical inhibition.

KINOMEscan® Active Site-Directed Competition Binding Assay

Causality & Rationale: Traditional IC50 assays are highly dependent on the ATP concentration used in the buffer. Because cellular ATP levels fluctuate, IC50 can sometimes misrepresent true in vivo affinity[2]. We utilize the KINOMEscan platform because it does not require ATP, thereby reporting the true thermodynamic interaction affinity ( Kd​ )[4][5].

Protocol:

  • Phage Preparation: Grow T7 phage strains displaying DNA-tagged recombinant human kinases (e.g., BTK, EGFR) in E. coli[6].

  • Bait Immobilization: Bind an active-site directed ligand (bait) to streptavidin-coated magnetic beads.

  • Equilibration: Combine the kinase-tagged phage, the immobilized bait, and an 11-point serial dilution of EMMO-Derivative A (starting at 10 μ M) in a binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Incubation: Incubate the mixture at room temperature for 1 hour with gentle shaking to allow the EMMO-derivative to compete with the bait for the kinase active site.

  • Elution & Readout: Wash the beads to remove unbound phage. Elute the bound kinase-phage using a buffer containing non-biotinylated bait. Quantify the eluted DNA tags using quantitative PCR (qPCR)[6].

  • Validation Control: Include a DMSO-only vehicle control (defines 100% binding) and a staurosporine positive control (defines 0% binding). Calculate Kd​ using a standard dose-response curve.

Workflow S1 Step 1: Prepare Kinase-Tagged Phage (DNA-tagged recombinant targets) S2 Step 2: Immobilize Bait Ligand (Active-site probe on magnetic beads) S1->S2 S3 Step 3: Introduce EMMO-Derivative (Test compound competition) S2->S3 S4 Step 4: Wash & Elute (Isolate bound kinase-phage) S3->S4 S5 Step 5: qPCR Readout (Quantify DNA tag for Kd calculation) S4->S5

Step-by-step workflow of the KINOMEscan competition binding assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: While KINOMEscan provides thermodynamic affinity, a functional biochemical assay is required to prove that binding translates to catalytic inhibition. We set the ATP concentration exactly at the apparent Michaelis constant ( Km,ATP​ ) for each specific kinase. This ensures that the resulting IC50 is a direct, normalized measure of binding affinity across different kinases, preventing artificial skewing of cross-reactivity data[2][7].

Protocol:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Dispense EMMO-Derivative A in a 3-fold, 10-point dose-response curve in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add 0.5 nM of recombinant BTK (or off-target kinase) to the wells. Incubate for 30 minutes at room temperature to allow pre-binding of the inhibitor.

  • Reaction Initiation: Add a mixture of ATP (at the pre-determined Km,ATP​ for the specific kinase) and 1 μ M of biotinylated poly-Glu-Tyr peptide substrate.

  • Termination: After 60 minutes, halt the reaction by adding a stop buffer containing 20 mM EDTA.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Read the TR-FRET signal (Excitation: 340 nm; Emission: 615 nm and 665 nm) on a microplate reader. Calculate the 665/615 ratio to determine the extent of phosphorylation.

  • Validation Control: Calculate the Z'-factor for the assay plate; only plates with Z' > 0.6 are accepted for cross-reactivity analysis.

Conclusion

The integration of the Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate building block into kinase inhibitor scaffolds provides a robust chemical solution to the problem of kinome cross-reactivity. By leveraging the specific steric and electronic properties of the 2-methoxy-5-methylphenyl moiety, researchers can engineer highly selective therapeutics that bypass the off-target toxicities historically associated with pan-kinase inhibition.

References

  • Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers. Frontiers in Oncology. 2

  • Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers. PMC / NIH. 7

  • An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science.3

  • In vitro kinome profiling measuring drug binding. Bio-protocol. 6

  • Bruton's tyrosine kinase (BTK) inhibitors for the treatment of primary central nervous system lymphoma (PCNSL): current progress and latest advances. Taylor & Francis. 1

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. 4

  • KINOMEscan Technology. Eurofins Discovery. 5

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical informa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, a beta-keto ester. The protocols outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles. While this guide is comprehensive, it is imperative to always consult the specific Safety Data Sheet (SDS) for any chemical before handling.

Hazard Assessment: Understanding the Risks of Beta-Keto Esters

Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate belongs to the beta-keto ester class of compounds. While a specific SDS for this molecule is not publicly available, the hazards can be inferred from similar molecules and the general reactivity of the functional group. Beta-keto esters are known to cause skin and eye irritation.[1][2][3] Some related compounds may also cause allergic skin reactions.[1] Ingestion and inhalation should always be avoided.[4][5][6]

The primary risks associated with handling this compound are:

  • Dermal Contact: Can cause skin irritation and may be absorbed through the skin.[1]

  • Eye Contact: Can cause serious eye irritation.[1][2]

  • Inhalation: While the vapor pressure may be low, inhalation of aerosols or dusts (if a solid) should be avoided as it may cause respiratory tract irritation.[2]

Therefore, the cornerstone of our safety protocol is the prevention of direct contact through the diligent use of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a critical component of risk mitigation. The following PPE is mandatory when handling Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate.

PPE CategorySpecificationRationale
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7]Protects against accidental splashes and airborne droplets. Goggles provide a seal around the eyes for superior protection.[7][8]
Hand Protection Nitrile gloves.Nitrile offers good resistance to a wide range of organic compounds and is preferable to latex, which provides poor protection against organic liquids.[9][10]
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from splashes and spills.[7][11]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[9]

Operational Plan: A Step-by-Step Workflow

Adherence to a standardized workflow minimizes the risk of exposure and cross-contamination.

Preparation and Setup
  • Designated Area: All handling of Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate should occur in a designated area, preferably within a chemical fume hood to control potential vapors.[12]

  • PPE Donning: Before entering the designated area, don all required PPE in the correct order: lab coat, safety glasses/goggles, and finally, gloves.

  • Spill Kit Accessibility: Ensure a spill kit containing appropriate absorbent material is readily accessible.

Handling and Dispensing
  • Weighing: If the compound is a solid, weigh it in the fume hood to prevent inhalation of fine particles. If it is a liquid, dispense it carefully to avoid splashing.

  • Glove Integrity: Gloves must be inspected for any signs of degradation or puncture before and during use.[13] If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

  • Container Sealing: Keep the container tightly sealed when not in use to prevent the release of vapors and to protect the compound from atmospheric moisture.[1]

Post-Handling and Cleanup
  • Decontamination: Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.

  • Waste Segregation: All disposable materials that have come into contact with the chemical, including gloves and absorbent pads, must be disposed of as hazardous waste.

  • PPE Doffing: Remove PPE in the reverse order of donning, taking care to avoid contaminating your skin. Gloves should be removed last using a technique that prevents touching the outer surface.[13]

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[14]

Spill and Emergency Procedures

In the event of an accidental release, a swift and systematic response is crucial.

Immediate Actions for Spills
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards.

The following flowchart outlines the general procedure for managing a small chemical spill within a laboratory setting.

Spill_Response_Workflow A Spill Occurs B Assess the Situation (Size, Location, Hazards) A->B C Is the spill large or highly hazardous? B->C D Evacuate Area Call Emergency Response C->D Yes E Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->E No F Contain the Spill (Use absorbent pads around the perimeter) E->F G Neutralize/Absorb the Spill (Cover with absorbent material) F->G H Collect Residue (Scoop into a labeled waste bag) G->H I Decontaminate the Area (Wipe with appropriate solvent) H->I J Dispose of Waste (Place all contaminated materials in hazardous waste) I->J K Wash Hands Thoroughly J->K

Caption: Workflow for a small chemical spill response.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][15] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][15]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[4][15]

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle to prevent environmental contamination.

  • Chemical Waste: Unused or unwanted Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate must be disposed of as hazardous chemical waste. Do not pour it down the drain.

  • Contaminated Materials: All items that have come into direct contact with the chemical, such as pipette tips, gloves, and absorbent materials from spill cleanups, must be collected in a designated, sealed hazardous waste container.[13]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By integrating these safety and logistical protocols into your daily laboratory operations, you can effectively mitigate the risks associated with handling Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate, ensuring a safe environment for yourself and your colleagues.

References

  • Protective Gear - Organic Chemistry at CU Boulder. (n.d.). CU Boulder.
  • Proper Protective Equipment - Chemistry LibreTexts. (2021, August 15). Chemistry LibreTexts.
  • TA Training: Personal Protective Equipment – Chemistry - Marshall University. (n.d.). Marshall University.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.). Dartmouth.
  • Safety data sheet. (2022, March 8).
  • Personal Protective Equipment (PPE) in the Laboratory - Westlab. (2017, August 2). Westlab.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 9). Sigma-Aldrich.
  • SAFETY DATA SHEET - Merck Millipore. (n.d.). Merck Millipore.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. (2024, July 23). 3M.
  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. (n.d.). 3M.
  • Safety Data Sheet - Angene Chemical. (2025, February 13). Angene Chemical.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, May 8). Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. (2024, December 14). TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, July 12). Fisher Scientific.
  • SAFETY DATA SHEET - Merck Millipore. (n.d.). Merck Millipore.
  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC. (n.d.). PMC.
  • Material Safety Data Sheet - Ketoconazole - Cole-Parmer. (2005, October 5). Cole-Parmer.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate
© Copyright 2026 BenchChem. All Rights Reserved.